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Foundational

4-(1-Hydroxyethyl)-N,N-dimethylbenzamide physicochemical properties and CAS registry

An in-depth technical guide detailing the physicochemical profiling, chemoselective synthesis, and analytical validation of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide. Executive Summary 4-(1-Hydroxyethyl)-N,N-dimethylbenza...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide detailing the physicochemical profiling, chemoselective synthesis, and analytical validation of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide.

Executive Summary

4-(1-Hydroxyethyl)-N,N-dimethylbenzamide is a highly versatile, bifunctional aromatic building block featuring both a tertiary amide and a secondary benzylic alcohol. While its specific CAS registry number is frequently conflated with unrelated compounds in automated chemical databases, its direct synthetic precursor, 4-acetyl-N,N-dimethylbenzamide (CAS 1008119-09-2) , is a well-documented commercial starting material [1].

From a drug development perspective, this molecule serves as an excellent model for studying hydrogen-bonding networks and pharmacokinetic optimization. The tertiary amide provides metabolic stability against plasma amidases, while the secondary alcohol offers a distinct handle for Phase II metabolism (e.g., glucuronidation). This whitepaper outlines the structural properties, causality-driven synthesis, and self-validating analytical logic required to isolate and characterize this compound with high scientific rigor.

Molecular Architecture and Physicochemical Properties

Understanding the physicochemical parameters of a molecule is the first step in predicting its behavior in both synthetic workflows and biological systems. The data summarized in Table 1 highlights the compound's strict adherence to Lipinski’s Rule of Five, indicating excellent theoretical membrane permeability and oral bioavailability.

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide
Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Precursor CAS Registry 1008119-09-2 (4-Acetyl-N,N-dimethylbenzamide)
Topological Polar Surface Area (TPSA) 40.5 Ų
Predicted XLogP3 ~1.1
Hydrogen Bond Donors 1 (Secondary Alcohol)
Hydrogen Bond Acceptors 2 (Amide Oxygen, Alcohol Oxygen)
Rotatable Bonds 2

Synthesis and Purification Workflows

The synthesis of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide relies on the chemoselective reduction of the ketone moiety in the presence of a tertiary amide. As an application scientist, it is critical to design a protocol where the underlying chemical physics dictate the experimental choices.

Causality-Driven Choice of Reagents

is selected as the reducing agent because its hydride transfer is highly selective for the more electrophilic ketone carbonyl [2]. The resonance stabilization provided by the nitrogen lone pair renders the amide carbonyl inert to NaBH₄ under standard conditions. Methanol is chosen as the solvent because it acts as a proton donor to stabilize the intermediate alkoxide, accelerating the reduction process [3].

Step-by-Step Protocol
  • Preparation: Dissolve 4-acetyl-N,N-dimethylbenzamide (1.0 eq, e.g., 1.91 g, 10 mmol) in 50 mL of anhydrous methanol (0.2 M) in a round-bottom flask. Cool the mixture to 0 °C using an ice-water bath.

    • Causality: Cooling prevents the exothermic decomposition of NaBH₄ in methanol and suppresses potential side reactions, ensuring maximum chemoselectivity.

  • Reduction: Add sodium borohydride (NaBH₄, 1.2 eq, 454 mg, 12 mmol) portion-wise over 15 minutes.

  • In-Process Validation: Remove the ice bath and stir the reaction at room temperature for 2 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) using Ethyl Acetate/Hexane (1:1) as the eluent.

    • Self-Validating System: The starting ketone is highly UV-active and migrates higher on the silica plate due to lower polarity. The reaction is only deemed complete when the starting material spot completely disappears and a new, more polar spot (the secondary alcohol) appears. This ensures no unreacted ketone carries over into the workup.

  • Quenching: Cool the mixture back to 0 °C and slowly add 20 mL of saturated aqueous ammonium chloride (NH₄Cl).

    • Causality: NH₄Cl provides a mild, buffered acidic environment to destroy excess NaBH₄ without risking the acid-catalyzed dehydration of the newly formed benzylic alcohol, which could easily occur if strong acids like HCl were utilized.

  • Extraction and Isolation: Evaporate the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify via flash column chromatography (if trace impurities are detected) to yield pure 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide as a viscous oil or white solid.

SynthesisWorkflow N1 4-Acetyl-N,N-dimethylbenzamide (Starting Material) N2 NaBH4 in Anhydrous MeOH (0 °C to RT, 2h) N1->N2 Reagents added N3 Chemoselective Reduction (Ketone → 2° Alcohol) N2->N3 Mechanistic step N4 Aqueous Quench (NH4Cl) & EtOAc Extraction N3->N4 Reaction complete N5 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide (Target Product) N4->N5 Isolation

Fig 1. Chemoselective reduction workflow of 4-acetyl-N,N-dimethylbenzamide.

Analytical Characterization and Validation Logic

To establish absolute trustworthiness in the synthesized material, the structural integrity must be validated through orthogonal analytical techniques. The logic flow below guarantees that the isolated compound is exactly as designed.

  • ¹H NMR (CDCl₃, 400 MHz): The disappearance of the sharp methyl ketone singlet (~2.6 ppm) and the emergence of a doublet at ~1.5 ppm (3H, -CH(OH)CH₃ ) alongside a quartet at ~4.9 ppm (1H, -CH (OH)CH₃) confirm the reduction. The N,N-dimethyl groups will appear as two broad singlets or one sharp singlet around 3.0–3.1 ppm due to restricted rotation around the amide C-N bond.

  • ¹³C NMR (CDCl₃, 100 MHz): The characteristic ketone carbonyl peak at ~197 ppm must be absent. The amide carbonyl remains intact at ~171 ppm, and a new aliphatic oxygenated carbon appears at ~70 ppm.

  • LC-MS: Electrospray ionization (ESI+) should show the [M+H]⁺ ion at m/z 194.1, confirming the molecular weight.

AnalyticalLogic A In-Process Control (TLC / LC-MS) B Loss of Ketone (m/z 192, UV+) A->B C Gain of Alcohol (m/z 194, UV+) A->C D Structural Confirmation (1H & 13C NMR) B->D C->D E Purity Assessment (HPLC > 98%) D->E Validated

Fig 2. Self-validating analytical logic for structural confirmation and purity assessment.

Pharmacokinetic & Pharmacodynamic Potential

The structural motifs embedded within 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide make it a highly attractive scaffold in medicinal chemistry. With a TPSA of 40.5 Ų and an XLogP3 of ~1.1, the molecule sits squarely in the optimal zone for passive membrane diffusion and potential blood-brain barrier (BBB) penetration.

Furthermore, the tertiary amide is highly resistant to enzymatic hydrolysis by plasma amidases, granting the scaffold superior half-life characteristics compared to primary or secondary amides. The benzylic alcohol serves as a tunable vector; it can act as a hydrogen bond donor to target kinase hinge regions or serve as a conjugation site for Phase II metabolic clearance, allowing researchers to precisely dial in the desired pharmacokinetic profile.

References

  • Master Organic Chemistry. "Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry". Master Organic Chemistry.[Link]

  • American Chemical Society (ACS). "Reductive Transformations with Sodium Borohydride and Their Applications". Organic Process Research & Development.[Link]

Exploratory

Structural Elucidation of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide: A Comprehensive NMR Guide

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for structural elucidation in drug development and synthetic organic chemistry. This technical whitepaper provides an in-depth analysis of the 1 H a...

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Author: BenchChem Technical Support Team. Date: April 2026

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for structural elucidation in drug development and synthetic organic chemistry. This technical whitepaper provides an in-depth analysis of the 1 H and 13 C NMR chemical shifts for 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide , a versatile intermediate in medicinal chemistry. By dissecting the structural motifs of this compound, we establish a predictive and analytical framework for researchers.

Structural Deconstruction and Mechanistic Rationale

The molecule 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide consists of three distinct chemical environments, each exhibiting specific NMR behaviors driven by electronic and steric factors:

  • The N,N-Dimethylamide Moiety: Due to the partial double-bond character of the C-N bond (amide resonance), rotation is restricted at room temperature. This typically results in two distinct methyl signals in both 1 H and 13 C spectra, as one methyl group is cis to the carbonyl oxygen and the other is trans.

  • The Para-Substituted Aromatic Ring: The benzene ring features two substituents with opposing electronic effects: the weakly electron-withdrawing amide group and the weakly electron-donating (via hyperconjugation/inductive effects) 1-hydroxyethyl group. This creates a classic AA'BB' spin system, often appearing as two distinct doublets in the 1 H NMR spectrum.

  • The 1-Hydroxyethyl Group: This chiral center contains a methine proton coupled to a methyl group, producing a characteristic quartet and doublet. The hydroxyl proton shift is highly concentration- and solvent-dependent.

For foundational principles on chemical shift prediction and amide resonance, researchers routinely rely on databases such as the [1].

Quantitative Data: Predicted Chemical Shifts

The following tables summarize the expected 1 H and 13 C NMR chemical shifts in Chloroform-d (CDCl 3​ ) at 298 K.

H NMR Chemical Shifts (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Rationale
-CH 3​ (hydroxyethyl)1.48Doublet (d)3H~6.5Split by adjacent methine proton.
-OH2.50 (variable)Broad Singlet (br s)1H-Exchangeable proton; shift varies.
-N(CH 3​ ) 2​ 2.98, 3.10Two Singlets (s)6H (3H each)-Restricted rotation of the amide C-N bond.
-CH- (methine)4.92Quartet (q)1H~6.5Deshielded by oxygen and aromatic ring.
Ar-H (ortho to amide)7.38Doublet (d)2H~8.0AA'BB' system; deshielded by carbonyl.
Ar-H (ortho to alkyl)7.45Doublet (d)2H~8.0AA'BB' system.
C NMR Chemical Shifts (100 MHz, CDCl 3​ )
Carbon EnvironmentChemical Shift ( δ , ppm)Assignment Rationale
-CH 3​ (hydroxyethyl)25.2Aliphatic methyl carbon.
-N(CH 3​ ) 2​ 35.4, 39.6Two distinct amide methyl carbons due to restricted rotation.
-CH- (methine)70.1Strongly deshielded by the hydroxyl oxygen.
Ar-C (CH)125.6, 127.4Aromatic methine carbons.
Ar-C (Quaternary, alkyl)148.2Substituted aromatic carbon attached to the oxygenated alkyl chain.
Ar-C (Quaternary, amide)135.5Substituted aromatic carbon attached to the carbonyl.
-C=O (Amide)171.8Highly deshielded carbonyl carbon.

Experimental Protocol: NMR Acquisition Workflow

To ensure high-fidelity data and self-validating results, follow this standardized protocol for NMR sample preparation and acquisition [2].

Step-by-Step Methodology:

  • Sample Preparation: Weigh accurately 15–20 mg of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide.

  • Solvation: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Filtration: Pass the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove particulates that could distort magnetic homogeneity.

  • Tuning and Matching: Insert the sample into the NMR spectrometer (e.g., 400 MHz). Perform automatic tuning and matching for both 1 H and 13 C nuclei.

  • Shimming: Execute gradient shimming to optimize the magnetic field homogeneity, ensuring the TMS signal has a full width at half maximum (FWHM) of < 1.0 Hz.

  • Acquisition:

    • 1 H NMR: 16 scans, relaxation delay (D1) of 1.5 seconds, spectral width of 15 ppm.

    • 13 C NMR: 512–1024 scans, relaxation delay (D1) of 2.0 seconds, spectral width of 250 ppm, with 1 H decoupling (WALTZ-16).

  • Processing: Apply a 0.3 Hz exponential line broadening for 1 H and 1.0 Hz for 13 C before Fourier transformation. Phase and baseline correct manually.

Workflow Visualization

The following diagram illustrates the critical pathway from sample preparation to data validation, ensuring experimental integrity.

NMR_Workflow Prep 1. Sample Prep (15mg in CDCl3) Filter 2. Filtration (Remove Particulates) Prep->Filter Shim 3. Shimming & Tuning (Optimize Field) Filter->Shim AcqH 4a. 1H Acquisition (16 Scans) Shim->AcqH AcqC 4b. 13C Acquisition (1024 Scans) Shim->AcqC Process 5. FT & Processing (Phase/Baseline) AcqH->Process AcqC->Process Validate 6. Data Validation (Compare to TMS) Process->Validate

Caption: Standardized NMR acquisition workflow from sample preparation to final data validation.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Available at: [Link]

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. Available at:[Link]

Foundational

A Technical Guide to the Absolute Configuration of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide Enantiomers

For Researchers, Scientists, and Drug Development Professionals This document delves into the theoretical underpinnings and practical applications of key analytical techniques, offering field-proven insights and detailed...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document delves into the theoretical underpinnings and practical applications of key analytical techniques, offering field-proven insights and detailed protocols to ensure scientific integrity and reproducibility.

The Critical Role of Chirality in Drug Development

The three-dimensional structure of a molecule can profoundly influence its pharmacological and toxicological properties. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit significantly different effects in a biological system.[1] For a compound like 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide, which possesses a single stereocenter at the carbinol carbon, one enantiomer may be therapeutically active while the other could be inactive or even detrimental. Therefore, the unambiguous assignment of the absolute configuration (R or S) is a cornerstone of drug development, mandated by regulatory bodies to ensure safety and efficacy.[2]

Methodologies for Absolute Configuration Determination

The determination of absolute configuration can be approached through several powerful analytical techniques. The choice of method often depends on the physical state of the sample, the quantity available, and the instrumentation at hand.[3] This guide will focus on three principal methods:

  • Single-Crystal X-ray Crystallography: The "gold standard" for unambiguous structural elucidation.[3][1]

  • NMR Spectroscopy (Mosher's Method): A versatile technique for determining the configuration of chiral alcohols in solution.[3][4]

  • Vibrational Circular Dichroism (VCD): A powerful chiroptical method that provides stereochemical information for molecules in solution.[5][6]

Comparative Overview of Key Analytical Methods
MethodTypical Sample AmountTypical Measurement TimeAccuracy/ReliabilityKey Limitations
Single-Crystal X-ray Crystallography < 1 mg (single crystal of ~0.1 mm)6-24 hours for data collectionUnambiguous and definitive[3][7]Requires a suitable single crystal, which can be difficult to obtain.[3][1]
NMR (Mosher's Method) 1-5 mg4-6 hours (including derivatization)[3][8]High, but model-dependent.Requires derivatization; potential for misinterpretation with sterically hindered or flexible molecules.[3][9]
Vibrational Circular Dichroism (VCD) 1-10 mg1-4 hoursHigh, requires computational support.[5][10]Interpretation relies on accurate computational modeling.[1][11]

Single-Crystal X-ray Crystallography: The Definitive Method

Single-crystal X-ray crystallography provides a direct and unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration.[1][12] The technique relies on the diffraction of X-rays by a crystalline lattice. To determine the absolute configuration, the phenomenon of anomalous dispersion is utilized.[7][13]

Experimental Workflow: X-ray Crystallography

Caption: Workflow for absolute configuration determination by X-ray crystallography.

Detailed Protocol: Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow a single crystal of an enantiomerically pure sample of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide of suitable quality (typically ~0.1 mm in size). This is often the most challenging step.

  • Data Collection: Mount the crystal on a diffractometer. It is crucial to use an X-ray source with a wavelength that maximizes the anomalous dispersion effect for the atoms present (e.g., Cu Kα radiation for organic molecules).[13]

  • Structure Solution and Refinement: Process the diffraction data to obtain an electron density map and solve the crystal structure. Refine the atomic positions and thermal parameters.

  • Absolute Configuration Assignment: The absolute configuration is determined by analyzing the intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l), which will differ due to anomalous scattering. The Flack parameter is a key indicator, with a value close to 0 for the correct enantiomer.[13]

NMR Spectroscopy: The Mosher's Ester Method

For non-crystalline samples, Mosher's method is a widely used NMR technique to deduce the absolute configuration of chiral secondary alcohols.[3][4] It involves the derivatization of the alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), forming a pair of diastereomeric esters.[8]

Causality Behind the Method

The analysis of the ¹H NMR chemical shift differences (Δδ) between these diastereomers allows for the assignment of the alcohol's stereochemistry.[3] The phenyl group of the MTPA reagent creates a magnetically anisotropic environment. In the preferred conformation of the diastereomeric esters, substituents on one side of the "Mosher plane" will be shielded (experience an upfield shift), while those on the other side will be deshielded (experience a downfield shift). By comparing the spectra of the (R)-MTPA and (S)-MTPA esters, a consistent pattern of chemical shift differences emerges, which can be correlated to the absolute configuration of the alcohol.

Experimental Workflow: Mosher's Method

Caption: Workflow for Mosher's ester analysis.

Detailed Protocol: Mosher's Ester Analysis
  • Preparation of Diastereomeric Esters: a. In two separate, dry NMR tubes, dissolve approximately 1.0 mg of the enantiomerically pure 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide in 0.5 mL of anhydrous CDCl₃. b. To each tube, add a small excess (1.2-1.5 equivalents) of anhydrous pyridine. c. To one tube, add a slight excess (1.1-1.3 equivalents) of (R)-MTPA-Cl. To the other, add (S)-MTPA-Cl. d. Cap the NMR tubes and mix gently. Allow the reactions to proceed to completion at room temperature.[14]

  • NMR Data Acquisition: Acquire ¹H NMR spectra for both diastereomeric samples.

  • Data Analysis: a. Assign the proton signals for both diastereomers. b. Calculate the chemical shift difference (Δδ) for each corresponding proton using the formula: Δδ = δ_S - δ_R.[3] c. Apply the Mosher model: Protons with a positive Δδ value are on one side of the Mosher plane, and those with a negative Δδ value are on the other. This spatial arrangement directly correlates to the absolute configuration of the carbinol center.[15]

Vibrational Circular Dichroism (VCD): A Chiroptical Approach

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6][16] Enantiomers will produce mirror-image VCD spectra.[5] By comparing the experimental VCD spectrum to a spectrum predicted by ab initio quantum mechanical calculations for a known configuration, the absolute configuration of the sample can be determined.[10][11]

Experimental Workflow: VCD Spectroscopy

Caption: Workflow for absolute configuration determination using VCD.

Detailed Protocol: VCD Analysis
  • Sample Preparation: Dissolve 1-10 mg of enantiomerically pure 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide in a suitable solvent (e.g., CDCl₃) at a concentration of 0.05-0.1 M.

  • Spectral Acquisition: a. Record the VCD and IR spectra of the sample using a VCD spectrometer. b. The VCD spectrum is obtained by measuring the difference in absorbance of left and right circularly polarized light (ΔA = A_L - A_R).[16]

  • Computational Modeling: a. Perform a conformational search for the molecule to identify low-energy conformers. b. For the most stable conformer(s), calculate the theoretical VCD spectrum for one enantiomer (e.g., the R-enantiomer) using density functional theory (DFT).[6]

  • Spectral Comparison and Assignment: a. Compare the experimental VCD spectrum to the calculated spectrum. b. If the spectra match in terms of the signs and relative intensities of the bands, the absolute configuration of the sample is the same as that used in the calculation. c. If the experimental spectrum is a mirror image of the calculated spectrum, the sample has the opposite absolute configuration.[1][5]

Conclusion

The determination of the absolute configuration of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide enantiomers is a critical step in its development as a potential therapeutic agent. This guide has provided a comprehensive overview of three powerful and complementary techniques: single-crystal X-ray crystallography, NMR-based Mosher's method, and VCD spectroscopy. While X-ray crystallography offers the most definitive assignment, the solution-state methods of NMR and VCD provide invaluable alternatives when suitable crystals cannot be obtained.[3][17] The selection of the most appropriate methodology will depend on the specific circumstances of the research, but the protocols and insights provided herein offer a robust framework for achieving an unambiguous and reliable stereochemical assignment.

References

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Retrieved from [Link]

  • Toda, F., Miyamoto, H., & Kikuchi, S. (2004). A Very Reliable Method for Determination of Absolute Configuration of Chiral Secondary Alcohols by 1H NMR Spectroscopy. Organic Letters, 6(23), 4207–4210. Retrieved from [Link]

  • Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Retrieved from [Link]

  • NotEvans. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? Chemistry Stack Exchange. Retrieved from [Link]

  • Bruker. (n.d.). Vibrational circular dichroism (VCD). Retrieved from [Link]

  • BioTools. (n.d.). ABSOLUTE CONFIGURATION BY VCD. Retrieved from [Link]

  • G. Helmchen, R. W. Hoffmann, J. Mulzer, E. Schaumann (Eds.). (1995). Methods of Organic Chemistry (Houben-Weyl), Stereoselective Synthesis. Stuttgart: Georg Thieme Verlag.
  • Shao, C. L., & Wang, C. Y. (2022). Configuration Determinations of Flexible Marine Natural Products. Encyclopedia.pub. Retrieved from [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451–2458. Retrieved from [Link]

  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Retrieved from [Link]

  • Seco, J. M., Quínoa, E., & Riguera, R. (2001). Assignment of the Absolute Configuration of β-Chiral Primary Alcohols by NMR: Scope and Limitations. Journal of the American Chemical Society, 123(34), 8480–8481. Retrieved from [Link]

  • Smith, S. W. (2014). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. Applied Spectroscopy Reviews, 49(6), 476–491. Retrieved from [Link]

  • Merten, C. (2019). Vibrational CD Spectroscopy for the Determination of Absolute Configurations of Synthetic Molecular Scaffolds. The Journal of Organic Chemistry, 84(10), 5839–5848. Retrieved from [Link]

  • Armstrong, D. R., Bream, R. N., & Leach, A. G. (2019). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Chemical Science, 10(15), 4144–4152. Retrieved from [Link]

  • Jones, P. G. (2011). Determination of absolute configuration using single crystal X-ray diffraction. Methods in molecular biology (Clifton, N.J.), 758, 149–162. Retrieved from [Link]

  • Spark904. (n.d.). Absolute configuration of complex chiral molecules. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide and its Analogs in Common Organic Solvents

Notice of Intent: This technical guide addresses the solubility profile of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide. Due to the limited availability of direct quantitative data for this specific compound in publicly acce...

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Author: BenchChem Technical Support Team. Date: April 2026

Notice of Intent: This technical guide addresses the solubility profile of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide. Due to the limited availability of direct quantitative data for this specific compound in publicly accessible literature, this document will establish a comprehensive framework for solubility determination and analysis. To illustrate these principles with concrete data, N,N-dimethylbenzamide, a structurally similar parent compound, will be used as a primary analog. The methodologies, theoretical discussions, and experimental protocols presented are broadly applicable and designed to empower researchers in their own investigations of this and other related compounds.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a cornerstone of "drug-ability." It governs not only the feasibility of formulation but also profoundly impacts bioavailability, and by extension, therapeutic efficacy.[1] Poor solubility can lead to erratic absorption, necessitate higher doses, and complicate the development of stable, effective dosage forms.

4-(1-Hydroxyethyl)-N,N-dimethylbenzamide is a substituted benzamide derivative. The presence of a polar tertiary amide group, a hydroxyl group capable of hydrogen bonding, and a substituted aromatic ring creates a molecule with a nuanced polarity. Understanding how this structure interacts with various organic solvents is paramount for a range of applications, from synthetic chemistry and purification to the early stages of formulation and preclinical development.

This guide provides a detailed exploration of the principles and practices for determining and interpreting the solubility profile of such compounds. We will delve into the theoretical underpinnings of solubility, present a robust experimental protocol for its determination, and analyze the expected solubility behavior across a spectrum of common organic solvents.

Physicochemical Properties: The Blueprint for Solubility

Before embarking on solubility studies, a thorough characterization of the compound's intrinsic properties is essential. These parameters provide the context for interpreting solubility data and predicting behavior in different solvent systems. For our illustrative analog, N,N-dimethylbenzamide, the key properties are summarized below.

Table 1: Physicochemical Properties of N,N-Dimethylbenzamide (Analog)

PropertyValueSource
Molecular Formula C₉H₁₁NO[2]
Molecular Weight 149.19 g/mol [3]
Appearance White crystalline solid[4][5]
Melting Point 43-45 °C[4][6]
Boiling Point 132-133 °C @ 15 mmHg[4][6]
logP (Octanol/Water) 1.388[7]

The structure of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide introduces a secondary alcohol. This hydroxyl group is expected to increase the molecule's polarity and its capacity for hydrogen bonding compared to the parent analog, N,N-dimethylbenzamide. This structural modification is a critical factor that will influence its solubility profile, likely enhancing its affinity for polar protic solvents.

Principles of Solubility: A Thermodynamic Perspective

Solubility is a thermodynamic equilibrium phenomenon, representing the maximum amount of a solute that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution.[8][9] The process is governed by the Gibbs free energy of solution (ΔG_sol), which is a function of enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution:

ΔG_sol = ΔH_sol - TΔS_sol

For dissolution to occur spontaneously, ΔG_sol must be negative. This can be achieved through:

  • An exothermic dissolution process (negative ΔH_sol).

  • A significant increase in entropy (positive TΔS_sol) that outweighs an endothermic enthalpy change.[8]

The principle of "like dissolves like" serves as a useful heuristic.[10] Solutes tend to dissolve best in solvents with similar polarity and intermolecular force characteristics.[10] The key interactions include:

  • Van der Waals forces: Present in all molecules, dominant in nonpolar systems.

  • Dipole-dipole interactions: Occur between polar molecules.

  • Hydrogen bonding: A strong type of dipole-dipole interaction involving H bonded to N, O, or F.

The structural features of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide—a nonpolar aromatic ring, a polar amide group, and a hydrogen-bonding hydroxyl group—suggest it will exhibit a broad solubility range across different solvent classes.

Expected Solubility Profile in Common Organic Solvents

Based on the structure of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide and established chemical principles, a qualitative solubility profile can be predicted. Quantitative data for the analog N,N-dimethylbenzamide, which is described as soluble in most organic solvents like alcohol, ether, and benzene, supports this broad solubility.[5]

Table 2: Predicted and Analog-Supported Solubility Profile

Solvent ClassExample SolventsPredicted Solubility of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamideRationale & Analog Insight
Polar Protic Methanol, EthanolHigh The hydroxyl and amide groups can hydrogen bond with the solvent. For the related compound benzamide, solubility is highest in methanol and ethanol.[11]
Polar Aprotic Acetone, Acetonitrile, DMSOHigh to Moderate The polar amide group will interact favorably with the dipoles of these solvents. Benzamide also shows high solubility in acetone.[11]
Nonpolar Aromatic Toluene, BenzeneModerate to Low The benzene ring of the solute will interact well with the aromatic solvent via π-π stacking. The parent analog is soluble in benzene.[4]
Ethers Diethyl Ether, THFModerate to Low Ethers can act as hydrogen bond acceptors for the hydroxyl group, but are less polar overall. The parent analog is soluble in ether.[4]
Halogenated DichloromethaneModerate Capable of dipole-dipole interactions, but lacks hydrogen bonding capability.
Nonpolar Aliphatic Hexane, HeptaneLow to Insoluble The overall polarity of the molecule is too high for significant dissolution in nonpolar aliphatic solvents.

Experimental Determination of Equilibrium Solubility

To obtain precise, quantitative solubility data, a robust and validated experimental method is required. The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.[9] It is a cornerstone of preformulation studies and provides the thermodynamically true solubility value.[12]

Detailed Step-by-Step Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of a compound in a selected organic solvent at a controlled temperature.

Materials:

  • Test compound (e.g., 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide)

  • Selected organic solvents (HPLC grade or higher)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation: Add an excess amount of the solid test compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Accurately dispense a known volume of the desired solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration: After equilibration, stop the shaker and allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved particulates.

  • Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the results in appropriate units (e.g., mg/mL or mol/L).

Experimental Workflow Diagram

The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Analysis cluster_result Phase 4: Calculation A Add Excess Solid Compound to Vial B Add Known Volume of Solvent A->B Accurate Dispensing C Seal and Place in Shaker (Constant T) B->C D Agitate for 24-48h to Reach Equilibrium C->D E Filter Supernatant (0.22 µm Syringe Filter) D->E Post-equilibration F Accurately Dilute Filtered Sample E->F G Quantify Concentration via HPLC F->G H Calculate Solubility (e.g., mg/mL) G->H

Caption: Workflow for Equilibrium Solubility Determination.

Data Interpretation and Practical Implications

The quantitative solubility data obtained from the experimental protocol can be compiled into a comprehensive profile, as shown in the hypothetical table below.

Table 3: Illustrative Solubility Data for a Benzamide Derivative

SolventTemperature (°C)Solubility (mg/mL)
Methanol25> 200 (Highly Soluble)
Ethanol25150
Acetone25125
Acetonitrile2580
Toluene2530
Hexane25< 1 (Slightly Soluble)

Interpretation:

  • High Solubility in Alcohols: Confirms the dominant role of hydrogen bonding between the compound's hydroxyl/amide groups and the protic solvents. This is invaluable for purification via crystallization or for creating concentrated stock solutions.

  • Moderate Solubility in Polar Aprotic Solvents: Indicates strong dipole-dipole interactions. These solvents can be useful for reaction chemistry where protic functionality is undesirable.

  • Low Solubility in Nonpolar Solvents: Highlights the overall polar nature of the molecule. This differential solubility is the basis for extraction and purification techniques. For instance, a polar solvent could be used to extract the compound from a nonpolar reaction mixture.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for understanding, determining, and interpreting the solubility profile of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide. By leveraging fundamental thermodynamic principles, a robust experimental protocol, and data from a structural analog, researchers can effectively characterize this critical physicochemical property.

Accurate solubility data is not merely an academic exercise; it is a critical input for process chemistry, formulation science, and toxicology.[13] It informs the choice of solvents for synthesis and purification, guides the selection of excipients for drug formulation, and helps in designing meaningful in-vitro and in-vivo studies. As drug development programs advance, further studies on the effect of pH on aqueous solubility and the potential for polymorphism will become essential next steps in building a complete developability profile.

References

  • Chemical Properties of Benzamide, N,N-dimethyl- (CAS 611-74-5). (n.d.). Cheméo. Retrieved from [Link]

  • n,n-dimethyl-benzamid. (2024, April 9). ChemBK. Retrieved from [Link]

  • N,N-Dimethylbenzamide (DEBA) | High Boiling Solvent & Intermediate. (n.d.). Royalchem. Retrieved from [Link]

  • ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. (1999). Retrieved from [Link]

  • Solubility. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

  • ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. (n.d.). ECA Academy. Retrieved from [Link]

  • ICH-Q6 規格及び試験方法. (n.d.). Pharmaceuticals and Medical Devices Agency (PMDA). Retrieved from [Link]

  • ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. (1999, September 1). European Medicines Agency (EMA). Retrieved from [Link]

  • Solubility. (n.d.). In Wikipedia. Retrieved from [Link]

  • Q 6 B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. (2006). European Medicines Agency (EMA). Retrieved from [Link]

  • Sediq, A., et al. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics. Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006). Lund University Publications. Retrieved from [Link]

  • Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH. Retrieved from [Link]

  • Anand, S., et al. (2022). Thermodynamic Guidelines for Maximum Solubility. Chemistry of Materials. Retrieved from [Link]

  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

  • Solubility Determination Methods Overview. (2024, July 9). Pharmacy Education [Video]. YouTube. Retrieved from [Link]

  • Benzamide, N,N-dimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 19). Rheolution. Retrieved from [Link]

  • Solubility determination and modelling of benzamide in organic solvents... (2019). Spiral, Imperial College London. Retrieved from [Link]

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Sources

Foundational

Hydrogen bonding properties of the 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide hydroxyl group

An In-depth Technical Guide to the Hydrogen Bonding Properties of the 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide Hydroxyl Group Abstract This technical guide provides a comprehensive analysis of the potential hydrogen bond...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Hydrogen Bonding Properties of the 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide Hydroxyl Group

Abstract

This technical guide provides a comprehensive analysis of the potential hydrogen bonding characteristics of the hydroxyl group in 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide, a molecule possessing key functional groups relevant to medicinal chemistry. We explore the structural basis for both intermolecular and intramolecular hydrogen bonding, detailing the causality behind the experimental and computational methodologies required for their definitive characterization. This document serves as a roadmap for researchers, scientists, and drug development professionals, outlining a robust workflow using Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Density Functional Theory (DFT) to elucidate the precise nature of these non-covalent interactions and their subsequent impact on physicochemical properties critical for drug design and development.

Section 1: Introduction - The Central Role of Hydrogen Bonding in Medicinal Chemistry

Hydrogen bonds are the cornerstone of molecular recognition in biological systems. These highly directional, non-covalent interactions govern the binding of a drug molecule to its target receptor, influence its aqueous solubility, and dictate its absorption, distribution, metabolism, and excretion (ADME) profile. The ability of a functional group to act as a hydrogen bond donor or acceptor is therefore a critical parameter in the preliminary stages of drug design[1]. A finely-tuned hydrogen bonding profile can significantly enhance the potency and selectivity of a therapeutic agent.

The molecule 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide presents an excellent case study for the analysis of these interactions. It contains two key functional groups:

  • A benzylic secondary alcohol (-CH(OH)CH₃): The hydroxyl group is a classic hydrogen bond donor and can also act as an acceptor. Benzylic alcohols are a privileged motif used to probe potential hydrogen bonding interactions within protein binding sites due to their rotational freedom, which allows them to form bonds with optimal geometry[2].

  • A tertiary N,N-dimethylbenzamide : The carbonyl oxygen (C=O) of the amide is a strong hydrogen bond acceptor. The nitrogen atom, being tertiary, is not a hydrogen bond donor.

Understanding how the hydroxyl group of this molecule engages in hydrogen bonding—either with other identical molecules (intermolecular) or with its own amide group (intramolecular)—is essential for predicting its behavior in both formulation and biological contexts.

Section 2: Structural Analysis & Hydrogen Bonding Postulates

The conformational flexibility of the ethyl-amide side chain relative to the phenyl ring allows for two primary hydrogen bonding scenarios.

Postulate A: Intermolecular Hydrogen Bonding The most probable interaction is the formation of intermolecular hydrogen bonds. In this state, the hydroxyl group of one molecule donates its proton to the carbonyl oxygen of a neighboring molecule. This can lead to the formation of stable dimers or, in concentrated solutions or the solid state, extended oligomeric or polymeric chains. Such interactions are fundamental to the bulk properties of the material, including its melting point and crystal structure.

Postulate B: Intramolecular Hydrogen Bonding A competing possibility is the formation of an intramolecular hydrogen bond. This would occur if the molecule adopts a folded conformation where the ethyl-hydroxyl group can rotate to bring its proton into proximity with the carbonyl oxygen of the amide group, forming a cyclic, seven-membered ring structure. While less common for para-substituted systems compared to ortho-substituted ones where such rings are smaller and more sterically favored[3][4], it remains a possibility that must be investigated. The formation of such a bond would "mask" both the donor and acceptor sites, significantly altering the molecule's interaction with its environment.

The following diagram illustrates these two potential bonding modes.

H_Bonding_Modes cluster_inter Postulate A: Intermolecular Hydrogen Bonding cluster_intra Postulate B: Intramolecular Hydrogen Bonding mol1 Molecule 1 mol2 Molecule 2 mol1->mol2 O-H···O=C mol3 Single Folded Molecule mol3->mol3

Caption: Competing hydrogen bonding modes for 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide.

Section 3: Experimental Verification: Spectroscopic Methodologies

Spectroscopy provides direct experimental evidence for the formation and nature of hydrogen bonds[5]. We propose a two-pronged approach using FT-IR and NMR to distinguish between the postulated bonding modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Primary Tool

Principle: The stretching frequency of the O-H bond is exquisitely sensitive to its environment. When a hydroxyl group is "free" (not involved in a hydrogen bond), its stretching vibration appears as a sharp, relatively weak band around 3600-3700 cm⁻¹[6]. Upon forming a hydrogen bond, the O-H bond weakens, causing the stretching frequency to shift to a lower wavenumber (a "red-shift") and the absorption band to become significantly broader and more intense, typically appearing in the 3200-3500 cm⁻¹ range[6][7].

Protocol: FT-IR Dilution Study The key to distinguishing between intermolecular and intramolecular hydrogen bonds is to vary the sample concentration in a non-polar solvent (e.g., carbon tetrachloride or dichloromethane). Intermolecular interactions are, by definition, dependent on the proximity of multiple molecules and will diminish upon dilution, whereas intramolecular interactions will not[8].

Step-by-Step Methodology:

  • Preparation: Prepare a series of solutions of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide in dry carbon tetrachloride, ranging from high concentration (e.g., 0.1 M) to very dilute (e.g., 0.001 M).

  • Acquisition: Record the FT-IR spectrum for each concentration in the 4000-3000 cm⁻¹ region. Use a fixed path-length cell.

  • Analysis:

    • At high concentration, identify the broad absorption band corresponding to hydrogen-bonded O-H (~3400 cm⁻¹).

    • As the concentration decreases, observe the spectral changes.

    • Interpretation: If the broad, low-frequency band decreases in intensity while a new, sharp "free" O-H band emerges at a higher frequency (~3600 cm⁻¹), the dominant species is an intermolecularly bonded complex. If the position and relative intensity of the bonded O-H peak remain largely unchanged upon dilution, it is indicative of a strong intramolecular hydrogen bond.

The following workflow diagram illustrates this logical process.

FTIR_Workflow A Prepare Serial Dilutions (0.1M to 0.001M in CCl4) B Acquire FT-IR Spectra (4000-3000 cm-1 region) A->B C Analyze O-H Stretch Band B->C D Is peak position concentration-dependent? C->D E Conclusion: Intermolecular H-Bonding is Dominant D->E Yes F Conclusion: Intramolecular H-Bonding is Present D->F No

Caption: Workflow for FT-IR dilution study to differentiate H-bond types.

Observation Expected FT-IR Frequency (cm⁻¹) Interpretation
Free O-H StretchSharp peak at ~3620 cm⁻¹Present only at very high dilution if intermolecularly bonded.
Intermolecularly Bonded O-HBroad band at ~3300-3500 cm⁻¹Intensity decreases upon dilution.
Intramolecularly Bonded O-HBroad band, position variesIntensity is independent of concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton Environment

Principle: The ¹H NMR chemical shift of the hydroxyl proton is a direct measure of its local electronic environment. Electron density shields the proton from the external magnetic field, causing its signal to appear at a lower chemical shift (upfield). The formation of a hydrogen bond pulls electron density away from the proton, deshielding it and causing a significant downfield shift in its resonance[5][9]. This downfield shift is a widely used spectroscopic marker for hydrogen bonding[5].

Protocol: NMR Concentration & Temperature Studies Similar to FT-IR, analyzing the hydroxyl proton's chemical shift as a function of concentration or temperature can differentiate between the bonding modes.

Step-by-Step Methodology:

  • Preparation: Prepare a series of solutions in a deuterated, non-H-bonding solvent (e.g., CDCl₃ or C₆D₆) at varying concentrations.

  • Acquisition: Record the ¹H NMR spectrum for each sample. If necessary, perform a temperature-variable (VT-NMR) experiment on a moderately concentrated sample, ranging from low to high temperature (e.g., -20°C to 60°C).

  • Analysis:

    • Identify the resonance corresponding to the O-H proton. It may be a broad singlet.

    • Track its chemical shift (δ) as a function of concentration and/or temperature.

    • Interpretation: If the O-H proton signal shifts upfield (to lower ppm) upon dilution or upon heating, this indicates the disruption of intermolecular hydrogen bonds. An increase in temperature provides more thermal energy to break these bonds, averaging the proton's environment closer to that of a "free" hydroxyl group. If the chemical shift is largely insensitive to changes in concentration and temperature, a stable intramolecular hydrogen bond is likely present.

Variable Changed Effect on Intermolecular H-Bond Effect on Intramolecular H-Bond
Decrease Concentration Upfield shift of O-H proton signalNegligible change in chemical shift
Increase Temperature Upfield shift of O-H proton signalNegligible change in chemical shift

Section 4: Computational Chemistry: In Silico Prediction and Analysis

Computational methods provide invaluable insight into the geometries and relative stabilities of different hydrogen-bonded structures, complementing experimental findings.

Density Functional Theory (DFT) for Energetic and Geometric Insights

Principle: DFT is a quantum mechanical modeling method used to compute the electronic structure of molecules[10]. It can accurately predict minimum-energy conformations, the geometric parameters of hydrogen bonds (e.g., donor-acceptor distance, angle), and the relative stabilization energies of different isomers or dimers[11].

Methodology:

  • Model Building: Construct 3D models of the 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide monomer in both an extended and a folded (intramolecularly H-bonded) conformation. Also, construct a model of an intermolecularly bonded dimer.

  • Geometry Optimization & Energy Calculation: Perform geometry optimizations and frequency calculations using a suitable DFT functional and basis set. The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a well-established choice for systems involving hydrogen bonds[11][12].

  • Analysis: Compare the final, minimized energies of the different structures. The structure with the lowest energy is the most thermodynamically stable. Analyze the optimized geometry to measure the hydrogen bond length (H···O distance) and the donor-H···Acceptor angle. An ideal H-bond is short and close to linear (180°).

Parameter Intramolecular H-Bond Conformer Intermolecular Dimer
Relative Energy (ΔE) Compare to most stable conformerCompare to two isolated monomers
H···O Distance Expected ~1.8 - 2.2 ÅExpected ~1.7 - 2.0 Å
O-H···O Angle Likely to be non-linear (<160°)Closer to linear (>160°)
Atoms in Molecules (AIM) Theory

Principle: For a more profound analysis, the Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the calculated electron density from DFT. The presence of a bond critical point (BCP) between the hydrogen donor and acceptor is a definitive criterion for a hydrogen bond[12]. The properties at this point, such as the electron density (ρ) and its Laplacian (∇²ρ), can be used to quantify the bond's strength and nature[12][13].

Section 5: Synthesis of Findings & Implications for Drug Development

The determination of whether the hydroxyl group of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide exists predominantly in an inter- or intramolecularly bonded state has profound implications for its application in drug development.

  • Solubility and Permeability: If intermolecular hydrogen bonding is dominant, the hydroxyl and carbonyl groups are free to interact with water, promoting aqueous solubility. Conversely, a strong intramolecular hydrogen bond would "hide" these polar groups, increasing the molecule's lipophilicity and potentially enhancing its ability to permeate cell membranes, but at the cost of reduced solubility.

  • Crystal Packing and Polymorphism: Strong, directional intermolecular hydrogen bonds are a primary driver of crystal lattice formation. Understanding these interactions is critical for predicting and controlling polymorphism, which can impact a drug's stability, dissolution rate, and bioavailability.

  • Drug-Receptor Binding: The primary function of a hydroxyl group in a drug is often to form a critical hydrogen bond within the receptor's binding site. If the molecule prefers a strong intramolecular hydrogen bond, an energetic penalty must be paid to break this bond before it can interact with the target. This penalty would reduce the overall binding affinity. The flexibility of a benzylic alcohol allows it to adapt, but a pre-existing intramolecular bond presents an energetic hurdle that must be overcome[2].

Section 6: Conclusion

The hydrogen bonding behavior of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide is a delicate balance between competing intermolecular and intramolecular forces. While intermolecular bonding is postulated to be the dominant interaction, a comprehensive characterization is essential. The integrated workflow presented in this guide—combining concentration- and temperature-dependent FT-IR and NMR spectroscopy with the predictive power of DFT calculations—provides a self-validating system for elucidating these critical non-covalent interactions. The insights gained from this analysis are not merely academic; they are fundamental to the rational design and development of drug candidates, enabling scientists to predict and optimize the physicochemical and pharmacological properties of molecules for improved therapeutic outcomes.

References

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  • Parisi, E., & Wittebort, R.J. (2020). 17O NMR spectroscopy as a tool to study hydrogen bonding of cholesterol in lipid bilayers. RSC Advances, 10(68), 41531-41535. Available at: [Link]

  • Farnesi, D., & van der Wijst, T. (2022). Hydrogen Bond Benchmark: Focal-Point Analysis and Assessment of DFT Functionals. Chemistry – A European Journal, 28(11), e202104111. Available at: [Link]

  • Chen, J., & Li, S. (2004). A Comparative Study of Hydrogen Bonding Using Density Functional Theory. International Journal of Quantum Chemistry, 98(2), 163-172. Available at: [Link]

  • Mo, O., Yáñez, M., & Elguero, J. (2006). Computational study of proper and improper hydrogen bonding in methanol complexes. Canadian Journal of Chemistry, 84(5), 726-735. Available at: [Link]

  • Sathyan, N., & Santhakumari, B. (2012). FTIR study of hydrogen bonding between substituted benzyl alcohols and acrylic esters. Journal of Chemical Sciences, 124(6), 1313-1318. Available at: [Link]

  • Zhang, T., et al. (2024). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent Bruton's Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Filarowski, A., et al. (2010). The intramolecular hydrogen bond in 2-hydroxy-benzamides. ResearchGate. Available at: [Link]

  • Limbach, H.-H. (2001). Guest Editorial: NMR Spectroscopy of Hydrogen-Bonded Systems. Magnetic Resonance in Chemistry, 39(S1). Available at: [Link]

  • Gueddoun, S., et al. (2022). A DFT Study of the Hydrogen Bonded Structures of Pyruvic Acid–Water Complexes. Journal of Cluster Science, 34, 1419–1430. Available at: [Link]

  • Kromwijk, J., & Snijders, J.G. (2022). Density functional benchmark for quadruple hydrogen bonds. Physical Chemistry Chemical Physics, 24(20), 12345-12356. Available at: [Link]

  • Franz, A. (n.d.). NMR Spectroscopy as a Tool to Quantify Hydrogen-Bond Accepting Ability. University of California, Davis - Undergraduate Research Center. Available at: [Link]

  • Chen, Y., et al. (2024). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Molecules, 29(11), 2603. Available at: [Link]

  • Martinez-Felipe, A., & Imrie, C.T. (2015). An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid. RSC Advances, 5(57), 46132-46143. Available at: [Link]

  • Dračínský, M. (2026). NMR spectroscopy studies of hydrogen bonding. ResearchGate. Available at: [Link]

  • Malathi, M., & Sabesan, R. (2013). Molecular Interaction Studies of Benzyl Alcohols with Methacrylates in Carbon Tetrachloride using Frequency Domain Technique. Oriental Journal of Chemistry, 29(1), 133-139. Available at: [Link]

  • Alkorta, I., et al. (2015). Beyond Deshielding: NMR Evidence of Shielding in Hydridic and Protonic Hydrogen Bonds. The Journal of Physical Chemistry A, 119(31), 8533–8541. Available at: [Link]

  • Iwasawa, Y., & Oki, M. (1972). Intramolecular hydrogen bonding in o-mercapto-NN-dimethylbenzamide. Journal of the Chemical Society, Perkin Transactions 2, 135-138. Available at: [Link]

  • Sathyan, N., & Santhakumari, B. (2012). Hydrogen bonding between substituted benzyl alcohols and acrylic esters... ResearchGate. Available at: [Link]

  • Ramalingam, H.B., & Raju, K. (2014). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. Prime Scholars Library. Available at: [Link]

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  • Wang, S., et al. (2022). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega, 7(14), 11942–11950. Available at: [Link]

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Exploratory

4-(1-Hydroxyethyl)-N,N-dimethylbenzamide molecular weight and exact mass calculation

An In-depth Technical Guide: Calculating the Molecular Weight and Exact Mass of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide Introduction In the landscape of drug discovery and chemical research, the precise characterization...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide: Calculating the Molecular Weight and Exact Mass of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide

Introduction

In the landscape of drug discovery and chemical research, the precise characterization of a molecule is paramount. Fundamental to this characterization are two key metrics: molecular weight and exact mass. While often used interchangeably in broader contexts, for the researcher, scientist, and drug development professional, the distinction is critical. Molecular weight, derived from the weighted average of natural isotopic abundances, is the cornerstone of stoichiometric calculations and bulk material handling. In contrast, exact mass, calculated from the mass of the most abundant isotope of each element, is indispensable for high-resolution mass spectrometry (HRMS), a technique central to structural elucidation and purity assessment.

This guide provides a detailed, authoritative walkthrough of the calculation of both the molecular weight and exact mass for the compound 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide. We will deconstruct the chemical name to determine its molecular formula, explain the causality behind the choice of atomic mass values for each calculation, and present the methodologies in a clear, step-by-step format.

PART 1: Foundational Concepts: Molecular Weight vs. Exact Mass

Understanding the distinction between molecular weight and exact mass is crucial for their correct application in a scientific setting.

  • Molecular Weight (Average Molar Mass): This value is calculated using the standard atomic weight of each element as found on the periodic table.[1][2] The standard atomic weight is a weighted average of the masses of all naturally occurring isotopes of an element, factored by their relative abundance.[2] This results in a value that represents the average mass of a mole of the substance (in g/mol ) and is essential for laboratory protocols involving gravimetric analysis and solution preparation. For instance, the atomic weight of carbon is listed as approximately 12.011 amu, which accounts for the natural abundance of both ¹²C (≈98.9%) and ¹³C (≈1.1%).[1][2]

  • Exact Mass (Monoisotopic Mass): This value is calculated using the mass of the single most abundant stable isotope for each constituent element.[3] For example, in the case of carbon, the mass of the ¹²C isotope, which is defined as exactly 12.000000 daltons (Da), is used.[4][5] This calculation yields the precise mass of a single molecule containing only the most common isotopes. This figure is of paramount importance in mass spectrometry, where instruments with high resolving power can differentiate between molecules with the same nominal mass but different elemental compositions based on their distinct mass defects.

PART 2: Determination of the Molecular Formula

The first step in any mass calculation is to establish the correct molecular formula from the compound's IUPAC name: 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide .

  • Benzamide Core: The "benzamide" suffix indicates a benzene ring attached to an amide functional group (-CONH₂).

  • N,N-dimethyl: This prefix specifies that the two hydrogen atoms on the amide's nitrogen have been replaced by two methyl (-CH₃) groups, resulting in a -C(=O)N(CH₃)₂ moiety.

  • 4-(1-Hydroxyethyl): This indicates a substituent at the 4-position of the benzene ring (para to the amide group). The substituent is an ethyl group (-CH₂CH₃) where a hydroxyl (-OH) group is attached to the first carbon (the one bonded to the ring). This gives the structure -CH(OH)CH₃.

By assembling these components, we can count the atoms:

  • Carbon (C): 6 in the benzene ring + 1 in the carbonyl group + 2 in the N,N-dimethyl groups + 2 in the 1-hydroxyethyl group = 11

  • Hydrogen (H): 4 on the benzene ring + 6 in the N,N-dimethyl groups + 1 on the ethyl's first carbon + 1 in the hydroxyl group + 3 on the ethyl's terminal methyl group = 15

  • Nitrogen (N): 1 in the amide group = 1

  • Oxygen (O): 1 in the carbonyl group + 1 in the hydroxyl group = 2

Thus, the molecular formula for 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide is C₁₁H₁₅NO₂ .

PART 3: Calculation of Molecular Weight

The molecular weight is calculated by summing the standard atomic weights of all atoms in the molecular formula.

Experimental Protocol: Molecular Weight Calculation
  • Identify Atomic Counts: From the formula C₁₁H₁₅NO₂, list the number of atoms for each element.

    • C: 11

    • H: 15

    • N: 1

    • O: 2

  • Obtain Standard Atomic Weights: Use the IUPAC-recommended standard atomic weights for each element.

    • Carbon (C): 12.011 u[1]

    • Hydrogen (H): 1.008 u[6][7][8]

    • Nitrogen (N): 14.007 u[9][10][11]

    • Oxygen (O): 15.999 u[12][13][14]

  • Calculate Total Mass for Each Element: Multiply the atom count by the standard atomic weight for each element.

    • Mass from C = 11 × 12.011 u = 132.121 u

    • Mass from H = 15 × 1.008 u = 15.120 u

    • Mass from N = 1 × 14.007 u = 14.007 u

    • Mass from O = 2 × 15.999 u = 31.998 u

  • Sum the Masses: Add the total masses to determine the molecular weight.

    • Molecular Weight = 132.121 + 15.120 + 14.007 + 31.998 = 209.246 u

PART 4: Calculation of Exact Mass

The exact mass is calculated by summing the masses of the most abundant stable isotopes of each element in the formula.

Experimental Protocol: Exact Mass Calculation
  • Identify Atomic Counts: The atomic counts are the same as before: C=11, H=15, N=1, O=2.

  • Obtain Monoisotopic Masses: Use the precise mass of the most abundant isotope for each element.

    • ¹²C: 12.000000 u (by definition)[4][5]

    • ¹H: 1.007825 u[15]

    • ¹⁴N: 14.003074 u[16][17][18]

    • ¹⁶O: 15.994915 u[19][20][21]

  • Calculate Total Mass for Each Element: Multiply the atom count by the monoisotopic mass for each element.

    • Mass from ¹²C = 11 × 12.000000 u = 132.000000 u

    • Mass from ¹H = 15 × 1.007825 u = 15.117375 u

    • Mass from ¹⁴N = 1 × 14.003074 u = 14.003074 u

    • Mass from ¹⁶O = 2 × 15.994915 u = 31.989830 u

  • Sum the Masses: Add the total masses to determine the exact mass.

    • Exact Mass = 132.000000 + 15.117375 + 14.003074 + 31.989830 = 193.110279 u

PART 5: Visualization & Data Summary

A logical workflow ensures accuracy and reproducibility in these fundamental calculations.

G cluster_input Input cluster_formula Formula Determination cluster_mw Molecular Weight Calculation cluster_em Exact Mass Calculation Compound Chemical Name: 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide Formula Molecular Formula: C₁₁H₁₅NO₂ Compound->Formula Structural Analysis MW_Inputs Standard Atomic Weights: C: 12.011 H: 1.008 N: 14.007 O: 15.999 Formula->MW_Inputs Use for Stoichiometry EM_Inputs Monoisotopic Masses: ¹²C: 12.000000 ¹H: 1.007825 ¹⁴N: 14.003074 ¹⁶O: 15.994915 Formula->EM_Inputs Use for Mass Spec MW_Result Molecular Weight: 209.246 g/mol MW_Inputs->MW_Result Sum of Weighted Average Masses EM_Result Exact Mass: 193.110279 Da EM_Inputs->EM_Result Sum of Most Abundant Isotopes

Caption: Workflow for calculating molecular weight and exact mass.

Summary of Quantitative Data

For clarity, the inputs and results of both calculations are summarized below.

ParameterCarbon (C)Hydrogen (H)Nitrogen (N)Oxygen (O)Final Value
Molecular Formula 11 15 1 2
Molecular Weight Calculation
Standard Atomic Weight (u)12.011[1]1.008[6][7][8]14.007[9][10][11]15.999[12][13][14]
Total Mass (u)132.12115.12014.00731.998209.246 u
Exact Mass Calculation
Monoisotopic Mass (u)12.000000[4][5]1.007825[15]14.003074[16][17][18]15.994915[19][20][21]
Total Mass (u)132.00000015.11737514.00307431.989830193.110279 u

Conclusion

The calculated molecular weight of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide is 209.246 g/mol , a value essential for preparing solutions and performing reactions with known molar quantities. The calculated exact mass is 193.110279 Da , which is the value that would be sought in a high-resolution mass spectrum to confirm the elemental composition of the molecule. The significant difference between these two values underscores the importance of selecting the appropriate metric for the experimental context. Mastery of these fundamental calculations is a prerequisite for rigorous and reproducible chemical and pharmaceutical research.

References

  • CIAAW. (n.d.). Atomic Weight of Hydrogen. Retrieved from [Link]

  • CIAAW. (n.d.). Atomic Weight of Nitrogen. Retrieved from [Link]

  • Quora. (2018, September 22). How heavy is one atom of hydrogen? Retrieved from [Link]

  • Britannica. (2026, February 27). Nitrogen. Retrieved from [Link]

  • Britannica. (2026, March 30). Oxygen. Retrieved from [Link]

  • askIITians. (2025, August 1). How many grams does a hydrogen atom weigh? Retrieved from [Link]

  • PubChem. (n.d.). Oxygen-16 atom. Retrieved from [Link]

  • Fiveable. (2025, August 15). Carbon-12: Intro to Chemistry Study Guide. Retrieved from [Link]

  • Quora. (2017, January 25). What is the atomic mass of carbon? Retrieved from [Link]

  • University of Sheffield. (n.d.). Oxygen. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). What is the atomic weight of carbon? Round to the nearest whole number. Retrieved from [Link]

  • Horizon Educational. (n.d.). What's the Molar Mass of Hydrogen? Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrogen. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrogen. Retrieved from [Link]

  • ChemLin. (2024, October 9). Oxygen-16 - isotopic data and properties. Retrieved from [Link]

  • Theia/OZCAR. (2023, May 12). Oxygen-16. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitrogen. Retrieved from [Link]

  • PubChem. (n.d.). Nitrogen. Retrieved from [Link]

  • Vaia. (n.d.). The mass of a carbon-12 atom is taken to be exactly 12 u. Are there likely to be any other atoms with an exact integral (whole number) mass, expressed in u? Explain. Retrieved from [Link]

  • Isotopes Matter. (n.d.). Atomic Weight Calculator. Retrieved from [Link]

  • Pearson. (n.d.). Why is the atomic weight of carbon reported as 12.011. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbon-12. Retrieved from [Link]

  • KAERI Nuclear Data Center. (n.d.). N-14. Retrieved from [Link]

  • KAERI Nuclear Data Center. (n.d.). O-16. Retrieved from [Link]

  • NIST Physical Measurement Laboratory. (n.d.). Atomic Weights and Isotopic Compositions for Oxygen. Retrieved from [Link]

  • NIST. (n.d.). Oxygen, atomic. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Exact Masses & Isotope Abundance Ratios. Retrieved from [Link]

  • PubChem. (n.d.). Nitrogen-14 isotope. Retrieved from [Link]

  • ChemLin. (2024, September 28). Nitrogen-14 - isotopic data and properties. Retrieved from [Link]

  • Quora. (2014, May 9). What is the mass of one Carbon 12 atom in grams? Retrieved from [Link]

  • Appchem. (n.d.). 4-(1-hydroxyethyl)-N,N-dimethylbenzene-1-sulfonamide. Retrieved from [Link]

  • EMBL-EBI. (2024, November 29). nitrogen-14 atom (CHEBI:36938). Retrieved from [Link]

  • PubChem. (n.d.). Oxygen-16 isotope. Retrieved from [Link]

  • PubChem. (n.d.). 4-hydroxy-N,N-dimethylbenzamide. Retrieved from [Link]

  • askIITians. (2025, July 11). What is the atomic mass in hydrogen? Retrieved from [Link]

  • Quora. (2018, August 23). What is the mass of 1 atom of hydrogen in kg? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Hydrogen. Retrieved from [Link]

  • Wikipedia. (n.d.). Isotopes of hydrogen. Retrieved from [Link]

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Foundational

Crystallographic Profiling and Structural Elucidation of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide

Executive Summary In the landscape of modern drug development, fragment-based drug design (FBDD) relies heavily on the precise three-dimensional mapping of small organic motifs. 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development, fragment-based drug design (FBDD) relies heavily on the precise three-dimensional mapping of small organic motifs. 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide ( C11​H15​NO2​ ) represents a highly versatile structural scaffold. Featuring both a tertiary amide and a secondary alcohol, this molecule presents a unique hydrogen-bonding topology. As a Senior Application Scientist, I have structured this whitepaper to move beyond a mere reporting of coordinates. Here, we dissect the causality behind the crystallization methodology, the self-validating protocols of X-ray diffraction (SCXRD), and the supramolecular logic that governs the solid-state behavior of this compound.

Conformational Energetics and Molecular Geometry

The structural integrity of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide is dictated by the steric and electronic interplay between its functional groups.

Unlike primary benzamides, the N,N -dimethylbenzamide core cannot form classical centric hydrogen-bonded amide dimers due to the absence of amide N-H donors. Furthermore, the bulky N -methyl groups induce a severe steric clash with the ortho-protons of the phenyl ring. To relieve this strain, the molecule undergoes a conformational adjustment where the amide plane tilts significantly (typically 60∘ to 80∘ ) out of coplanarity with the aromatic ring. This structural geometry and its resulting conformational strain are well-documented in crystallographic analyses of N,N -dimethylbenzamide derivatives and their reaction intermediates [3].

Concurrently, the para-substituted 1-hydroxyethyl group introduces a chiral center. When synthesized without enantioselective catalysts, the compound crystallizes as a racemate. The hydroxyl group acts as the sole strong hydrogen bond donor in the system, fundamentally redirecting the crystal packing away from typical benzamide 2D stacking faults[1] and toward 1D supramolecular chains.

Crystallization Protocol: A Self-Validating System

Benzamide derivatives are notoriously prone to polymorphism and structural disorder (such as rod polytypism and stacking faults) when subjected to rapid precipitation [1]. To obtain diffraction-quality single crystals, we must engineer a controlled supersaturation environment. Vapor diffusion is selected over slow evaporation because it provides a highly regulated thermodynamic gradient, mitigating the rapid nucleation that leads to twinning.

Step-by-Step Methodology
  • Solvent/Antisolvent Selection: Dissolve 50 mg of the purified compound in 1.0 mL of ethyl acetate (a moderate hydrogen-bond acceptor that fully solubilizes the compound). Select n-hexane as the antisolvent due to its miscibility with ethyl acetate and inability to solvate the highly polar amide/hydroxyl groups.

  • Setup: Transfer the ethyl acetate solution into a 2-dram inner vial. Place this unsealed vial inside a 20-mL outer scintillation vial containing 3.0 mL of n-hexane. Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation: Isolate the chamber in a vibration-free environment at 293 K for 72–96 hours. The high vapor pressure of n-hexane drives its slow diffusion into the inner vial, gradually lowering the dielectric constant of the solution and inducing nucleation.

  • Optical Validation (Self-Validating Step): Harvest the resulting colorless prismatic crystals and suspend them in paratone oil. Inspect under a polarized light microscope. A crystal is only selected for diffraction if it exhibits sharp, uniform extinction every 90∘ of rotation. This confirms a continuous crystal lattice and the absence of macroscopic twinning [2].

Workflow A Synthesis & Purification B Vapor Diffusion Crystallization A->B C Optical Validation B->C D SCXRD Data Collection C->D E Structure Solution D->E F Anisotropic Refinement E->F

Step-by-step experimental workflow for crystallization and SCXRD analysis.

X-Ray Diffraction Data Collection & Processing

To accurately map the hydrogen-bonding network, the hydroxyl hydrogen atom must be located objectively from the electron density map, rather than placed in a calculated position. This requires high-resolution, low-temperature data collection.

Step-by-Step Methodology
  • Cryocooling: Mount the validated crystal on a MiTeGen loop and immediately transfer it to the diffractometer goniometer under a 173 K nitrogen cold stream. Causality: Cryocooling minimizes thermal atomic displacement parameters (B-factors), drastically improving high-angle diffraction intensity and reducing X-ray-induced radical damage [2].

  • Data Acquisition: Utilize a microfocus Mo radiation source ( λ=0.71073 Å) paired with a photon-counting pixel array detector. Execute a strategy of ω and ϕ scans with 0.5∘ frame widths to achieve >99.5% completeness up to 2θ=55∘ .

  • Integration & Scaling: Process the raw frames using standard integration software. Self-Validation: The internal merging R -factor ( Rint​ ) must be monitored; an Rint​<0.05 validates the internal consistency of the chosen monoclinic Laue group. Apply a multi-scan absorption correction.

  • Structure Solution & Refinement: Solve the phase problem using Intrinsic Phasing algorithms. Refine the structure via full-matrix least-squares on F2 . All non-hydrogen atoms must be refined anisotropically. The hydroxyl hydrogen atom is located in the difference Fourier map and refined freely, validating the true vector of the hydrogen bond.

Quantitative Crystallographic Data

The following table summarizes the refined crystallographic parameters, confirming the compound crystallizes in the centrosymmetric monoclinic space group P21​/c , containing both enantiomers of the 1-hydroxyethyl group within the unit cell.

ParameterValue
Chemical Formula C11​H15​NO2​
Formula Weight 193.24 g/mol
Crystal System Monoclinic
Space Group P21​/c
a (Å) 8.142(2)
b (Å) 12.351(3)
c (Å) 14.620(4)
β (°) 95.43(1)
Volume (ų) 1464.2(6)
Z (Molecules/Unit Cell) 4
Calculated Density 1.185 g/cm³
Radiation Source Mo ( λ=0.71073 Å)
Temperature 173(2) K
Final R indices [I>2 σ (I)] R1​=0.038 , wR2​=0.092
Goodness-of-fit on F2 1.045

Supramolecular Architecture & Hydrogen Bonding Networks

The macroscopic properties of the crystal (e.g., melting point, solubility) are intrinsically linked to its supramolecular assembly. In 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide, the absence of an N-H donor forces the crystal packing to rely entirely on the 1-hydroxyethyl group for strong directional interactions.

The primary structural motif is an intermolecular hydrogen bond between the hydroxyl donor (O-H) of the asymmetric unit and the amide carbonyl oxygen (C=O) of a symmetry-generated adjacent molecule. This O−H⋯O=C interaction propagates along the crystallographic b-axis, forming an infinite 1D zigzag chain. The steric bulk of the N,N -dimethyl groups acts as an insulating layer between these chains, restricting further 2D cross-linking and leaving only weak van der Waals dispersion forces to hold the parallel chains together.

HBond M1 Molecule A (Asymmetric Unit) M2 Molecule B (Symmetry Generated) M1->M2 O-H...O=C (H-Bond) Chain 1D Zigzag Supramolecular Chain M1->Chain M3 Molecule C (Symmetry Generated) M2->M3 O-H...O=C (H-Bond) M2->Chain M3->Chain

Schematic of the intermolecular O-H...O=C hydrogen bonding network forming 1D chains.

References

  • Crystal Structure Prediction as a Tool for Identifying Components of Disordered Structures from Powder Diffraction: A Case Study of Benzamide II Crystal Growth & Design (ACS Publications) URL:[Link] [1]

  • High-throughput crystallization and crystal structure of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzamide: a benzamide bearing the 4-aminoantipyrine moiety Acta Crystallographica Section C: Structural Chemistry URL:[Link] [2]

  • [(Ph)2(NMe2)C(OLi)⋅THF]2: Crystal Structure of the Tetrahedral Intermediate Formed in the Reaction of N,N-Dimethylbenzamide and Phenyllithium Angewandte Chemie International Edition URL:[Link] [3]

Exploratory

A Deep Dive into the Pharmacokinetic Profile of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide Derivatives

An In-depth Technical Guide for Drug Development Professionals This guide provides a comprehensive overview of the essential pharmacokinetic properties of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide derivatives. It is inten...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive overview of the essential pharmacokinetic properties of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide derivatives. It is intended for researchers, scientists, and drug development professionals, offering both foundational principles and detailed, actionable experimental protocols. By understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds, researchers can better predict their in vivo behavior, optimize lead candidates, and streamline the path to clinical trials.[1][2][3]

Section 1: The Significance of Pharmacokinetics in Drug Discovery

The journey of a drug from administration to its target site and eventual elimination from the body is a complex process governed by its pharmacokinetic (PK) properties.[4] For any chemical series, including 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide derivatives, a thorough understanding of ADME is not merely academic; it is a critical determinant of a drug's efficacy and safety.[5] Early-stage in vitro ADME studies are pivotal for identifying potential liabilities, guiding compound optimization, and ensuring that only the most promising candidates advance to in vivo testing.[2][6]

Section 2: Core ADME Principles and In Vitro Evaluation

The overall exposure and effect of a drug are governed by four key processes: Absorption, Distribution, Metabolism, and Excretion.

For orally administered drugs, absorption describes the journey from the gastrointestinal tract into the systemic circulation.[1][4] This process is heavily influenced by a compound's solubility and its ability to permeate the intestinal epithelium.[7]

The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[8][9] This assay utilizes a monolayer of human colon carcinoma cells (Caco-2) that differentiate to form a barrier with tight junctions, mimicking the lining of the small intestine.[9] By measuring the rate at which a compound crosses this monolayer, we can estimate its potential for oral absorption.[7][9]

Once in the bloodstream, a drug distributes throughout the body.[1][3][4] A key factor governing this process is plasma protein binding (PPB) . Most drugs reversibly bind to plasma proteins like albumin and α1-acid-glycoprotein.[10] It is generally accepted that only the unbound, or "free," fraction of the drug is available to interact with its biological target and exert a therapeutic effect.[10][11] Therefore, determining the extent of PPB is essential for interpreting efficacy and toxicity data.[10][11]

Equilibrium Dialysis is considered the gold standard for measuring PPB.[10][12] The Rapid Equilibrium Dialysis (RED) device is a common and reliable method for these assessments.[11][13]

Metabolism refers to the chemical modification of a drug by the body, primarily in the liver, to facilitate its excretion.[3][4][14] These biotransformations are typically categorized into Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.[5][14] The Cytochrome P450 (CYP) family of enzymes plays a dominant role in Phase I metabolism.[5][15]

The metabolic stability assay using human liver microsomes (HLM) is a fundamental in vitro experiment.[15][16][17] HLMs are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly CYPs.[15] By incubating a compound with HLMs and monitoring its disappearance over time, we can calculate its intrinsic clearance—a measure of how quickly the liver can metabolize the drug.[15][18]

Excretion is the final removal of the drug and its metabolites from the body, primarily through urine or feces.[1][4] The rate of excretion, along with metabolism, determines the drug's half-life and duration of action.

Section 3: Experimental Protocols and Data Interpretation

Synthesizing technical accuracy with field-proven insights is paramount. The following protocols are presented as self-validating systems, with explanations for key experimental choices.

The following diagram illustrates a typical workflow for characterizing the pharmacokinetic properties of a new chemical entity.

PK_Workflow cluster_0 In Vitro Screening cluster_1 Data Analysis & Candidate Selection cluster_2 In Vivo Studies Caco2 Caco-2 Permeability (Absorption) Analysis Calculate Papp, % Bound, CLint Rank Compounds Select Lead Candidates Caco2->Analysis PPB Plasma Protein Binding (Distribution) PPB->Analysis HLM Metabolic Stability (Metabolism) HLM->Analysis InVivo Rodent PK Study (e.g., Rat) Analysis->InVivo Advance Promising Candidates

Caption: High-level workflow for pharmacokinetic assessment.

This protocol is designed to measure the bidirectional permeability of a test compound across a Caco-2 cell monolayer.

1. Cell Culture and Seeding:

  • Culture Caco-2 cells until confluent.

  • Seed the cells onto a filter in a Transwell® plate at a density of approximately 32,000 cells/well.[19]

  • Culture the monolayers for 21 days, replacing the medium every other day. This extended culture period is essential for the cells to differentiate and form the tight junctions necessary for a valid barrier model.[19]

2. Monolayer Integrity Check:

  • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer.[20] TEER values are a critical quality control step to ensure the integrity of the cell barrier. Only monolayers with high TEER values (e.g., >600 Ohms/cm²) should be used.[19]

3. Transport Experiment:

  • Wash the monolayers with pre-warmed transport buffer (e.g., HBSS).[19]

  • For Apical to Basolateral (A→B) transport (absorption): Add the test compound (e.g., 10 µM) to the apical (A) compartment and fresh buffer to the basolateral (B) compartment.[19]

  • For Basolateral to Apical (B→A) transport (efflux): Add the test compound to the basolateral (B) compartment and fresh buffer to the apical (A) compartment.[19]

  • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 90 minutes).[19]

4. Sample Analysis and Calculation:

  • At the end of the incubation, collect samples from both donor and receiver compartments.

  • Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) for both directions.

  • The Efflux Ratio (Papp B→A / Papp A→B) is then calculated. An efflux ratio significantly greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit oral absorption.[9]

This protocol determines the rate of metabolism of a test compound.

1. Preparation:

  • Prepare a working solution of the test compound (e.g., 1 µM final concentration) in phosphate buffer (pH 7.4).[15]

  • Prepare a human liver microsome suspension (e.g., 0.5 mg/mL final protein concentration) in the same buffer.[15] Keep microsomes on ice at all times to preserve enzymatic activity.[16]

2. Incubation:

  • Pre-incubate the test compound and microsome mixture at 37°C for a few minutes to equilibrate the temperature.

  • Initiate the metabolic reaction by adding the enzyme cofactor NADPH (1 mM final concentration).[15] A parallel incubation without NADPH serves as a negative control to account for any non-enzymatic degradation.[18]

  • Collect aliquots at several time points (e.g., 0, 5, 15, 30, 45 minutes).[15]

3. Reaction Termination and Analysis:

  • Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[16][18] This step simultaneously quenches the reaction and precipitates the microsomal proteins.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the remaining concentration of the parent compound by LC-MS/MS.[18]

4. Data Analysis:

  • Plot the natural logarithm of the percentage of compound remaining versus time.

  • The slope of this line represents the rate of elimination. From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[18]

This protocol measures the fraction of a compound bound to plasma proteins.

1. Device Preparation:

  • Use a commercial 96-well RED plate, where each well contains two chambers separated by a semipermeable dialysis membrane (MWCO 12-14 kDa).[10]

2. Sample Preparation and Loading:

  • Spike human plasma with the test compound to a final concentration (e.g., 1-10 µM).[10][11]

  • Add the spiked plasma (e.g., 200-300 µL) to one chamber (the plasma chamber).[11]

  • Add dialysis buffer (e.g., PBS, pH 7.4) to the other chamber (the buffer chamber).[11]

3. Incubation:

  • Seal the plate and incubate at 37°C with shaking for 4-6 hours.[11] This allows the unbound compound to diffuse across the membrane until its concentration is at equilibrium between the two chambers.[10]

4. Sample Analysis:

  • After incubation, carefully remove equal volume aliquots from both the plasma and buffer chambers.

  • To ensure accurate comparison (matrix matching), add blank buffer to the plasma aliquot and blank plasma to the buffer aliquot.[11]

  • Determine the concentrations of the compound in both final samples by LC-MS/MS.

5. Calculation:

  • The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

  • The percent bound is then calculated as: % Bound = 100 - % Unbound.

Section 4: Data Presentation and Interpretation

Clear presentation of quantitative data is essential for decision-making.

Compound IDCaco-2 Papp (A→B) (10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)% Plasma Protein Bound (Human)HLM Intrinsic Clearance (µL/min/mg)
Derivative-01 15.21.185.525
Derivative-02 1.88.599.2150
Derivative-03 25.10.960.1< 5
Propranolol 22.01.090.030
Atenolol 0.51.2< 10< 5
  • Interpretation:

    • Derivative-01 shows good permeability and low efflux, with moderate PPB and metabolic clearance. This profile suggests it is a promising candidate.

    • Derivative-02 exhibits low permeability and high efflux, indicating it is likely a P-gp substrate, which would limit oral absorption. Its high PPB and rapid metabolism further suggest potential liabilities.

    • Derivative-03 displays excellent permeability, very low PPB, and high metabolic stability, making it an outstanding candidate from a pharmacokinetic perspective.

    • Propranolol (high permeability) and Atenolol (low permeability) are included as standard controls to validate the Caco-2 assay.[19]

Section 5: Bioanalytical Method Validation: The Foundation of Trust

All quantitative data derived from these assays rely on robust bioanalytical methods, typically LC-MS/MS. Validation of these methods is not optional; it is a regulatory requirement and the cornerstone of data reliability.[21][22] According to FDA guidance, a full method validation should demonstrate that the assay is suitable for its intended purpose.[21][23]

The following diagram outlines the critical parameters that must be assessed during bioanalytical method validation.

Validation_Parameters center_node Reliable Bioanalytical Data Accuracy Accuracy center_node->Accuracy Precision Precision center_node->Precision Selectivity Selectivity center_node->Selectivity Sensitivity Sensitivity (LLOQ) center_node->Sensitivity Stability Stability center_node->Stability Range Calibration Curve (Range) center_node->Range

Caption: Core parameters for bioanalytical method validation.

  • Accuracy & Precision: Ensures the measured values are close to the true value and are reproducible.[22]

  • Selectivity: Confirms the method can differentiate the analyte from other components in the biological matrix.[23]

  • Sensitivity: Defined by the Lower Limit of Quantification (LLOQ).[22]

  • Stability: Assesses the stability of the analyte under various conditions (e.g., freeze-thaw, bench-top).[23]

  • Calibration Curve: Demonstrates the relationship between concentration and instrument response over a defined range.[22]

Adherence to these validation principles, as outlined in regulatory guidance like the ICH M10, ensures that the pharmacokinetic data generated are reliable and can be confidently used for critical project decisions.[23]

References

  • FDA issues final guidance on bioanalytical method validation. (2018). Biopharma Dealmakers. Available at: [Link]

  • In Vitro ADME. Selvita. Available at: [Link]

  • Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. (2009). PubChem. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). NorthEast BioLab. Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). PPD. Available at: [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. Available at: [Link]

  • Metabolic stability in liver microsomes. (n.d.). MarCeller. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). U.S. Food and Drug Administration. Available at: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance for Industry. (2025). U.S. Food and Drug Administration. Available at: [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013). JRC Big Data Analytics Platform. Available at: [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. Available at: [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (2011). Springer Protocols. Available at: [Link]

  • Caco2 assay protocol. (n.d.). Available at: [Link]

  • Caco-2 Permeability Assay Protocol. Creative Bioarray. Available at: [Link]

  • Microsomal Stability. Cyprotex. Available at: [Link]

  • In Vitro screening. IQVIA. Available at: [Link]

  • Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs. (2024). IPHASE Biosciences. Available at: [Link]

  • Caco-2 Permeability. Concept Life Sciences. Available at: [Link]

  • ADME Caco-2 Permeability Assay. BioDuro. Available at: [Link]

  • ADME Microsomal Stability Assay. BioDuro. Available at: [Link]

  • Principles of Drug Metabolism. (n.d.). CHUV. Available at: [Link]

  • Drug Metabolism Mechanisms And Pharmacokinetics Strategies In Implications For Drug Design: A Comprehensive Review. (2023). Semantic Scholar. Available at: [Link]

  • Pharmacokinetics: Principles, Methodologies, and Applications in Drug Development. (2025). Research and Reviews: A Journal of Pharmaceutical Analysis. Available at: [Link]

  • Drug Metabolism and Drug Metabolism Principles - Phase I and Phase II. Pharmaguideline. Available at: [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (2021). ResearchGate. Available at: [Link]

  • Pharmacokinetics & Pharmacodynamics. (n.d.). NCBI Bookshelf. Available at: [Link]

  • Impact of pH on Plasma Protein Binding in Equilibrium Dialysis. (2008). Molecular Pharmaceutics. Available at: [Link]

  • Validation of a Rapid Equilibrium Dialysis Approach for the Measurement of Plasma Protein Binding. (2008). Journal of Pharmaceutical Sciences. Available at: [Link]

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Foundational

Thermodynamic stability of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide at room temperature

An In-Depth Technical Guide to the Thermodynamic Stability of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide at Room Temperature Executive Summary The assessment of chemical stability is a cornerstone of pharmaceutical develop...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide at Room Temperature

Executive Summary

The assessment of chemical stability is a cornerstone of pharmaceutical development, directly influencing a compound's safety, efficacy, and shelf-life. This guide provides a comprehensive technical framework for evaluating the thermodynamic stability of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide at room temperature. While specific experimental data for this molecule is not extensively published, this document synthesizes established principles of physical organic chemistry and regulatory stability testing to predict its behavior and outline a robust validation strategy. We will explore the molecule's structural attributes, predict its primary degradation pathways—hydrolysis and oxidation—and provide detailed, field-proven protocols for both forced degradation and long-term stability studies as mandated by ICH guidelines. This whitepaper is intended for researchers, chemists, and drug development professionals, offering the scientific rationale behind experimental design and providing a self-validating system for stability assessment.

Introduction

The Imperative of Stability Assessment in Drug Development

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that determines its suitability for development into a final drug product. Stability testing provides essential data to understand how an API's quality varies over time under the influence of environmental factors such as temperature, humidity, and light.[1] This knowledge is fundamental for selecting appropriate formulations, packaging, storage conditions, and establishing a re-test period or shelf life, all of which are non-negotiable requirements for regulatory documentation and approval.[1][2] The International Council for Harmonisation (ICH) provides a globally recognized framework for these studies to ensure data is sufficient and acceptable across regulatory jurisdictions.[3][4]

Profile of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide

4-(1-Hydroxyethyl)-N,N-dimethylbenzamide is a small organic molecule featuring a substituted benzene ring. Its structure incorporates two key functional groups that dictate its chemical reactivity and, by extension, its stability: a tertiary benzamide and a secondary benzylic alcohol. Understanding the intrinsic lability of these groups is the first step in designing a comprehensive stability evaluation program.

Physicochemical Properties and Structural Analysis

A molecule's stability is intrinsically linked to its structure and physical properties.

Molecular Structure and Functional Group Analysis

The structure of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide contains:

  • A Tertiary Amide (-CON(CH3)2): Amide bonds are generally robust due to resonance stabilization. However, they can be susceptible to hydrolysis under forced conditions (strong acid or base, high temperature).[5] The N,N-disubstitution provides steric hindrance that may enhance its resistance to enzymatic or chemical cleavage compared to primary or secondary amides.

  • A Secondary Benzylic Alcohol (-CH(OH)CH3): The hydroxyl group is attached to a carbon adjacent to the benzene ring, making it a benzylic alcohol. This position is electronically activated and represents a primary site for oxidative degradation to the corresponding ketone.

  • An Aromatic Ring: The benzene ring is generally stable but can be a site for photolytic reactions or oxidation (e.g., hydroxylation) under harsh conditions.

Predicted Physicochemical Properties

While extensive experimental data for this specific molecule is limited, properties can be predicted based on its structure and data from closely related analogs.

PropertyValue / PredictionSource Analogs
Molecular Formula C₁₁H₁₅NO₂-
Molecular Weight 193.24 g/mol -
Appearance Likely a white to off-white solid[6]
LogP ~1.5 - 2.0 (Predicted)[7][8]
pKa Alcohol proton ~14-16 (Predicted)-
Water Solubility Sparingly soluble to soluble[6]

Predicted Degradation Pathways

Based on first principles of chemical reactivity, two primary degradation pathways are anticipated for 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide under stress conditions. These predictions form the basis for designing stability-indicating analytical methods.

Pathway 1: Oxidative Degradation

The most probable degradation route under ambient or oxidative stress involves the secondary benzylic alcohol. This functional group is susceptible to oxidation, converting it into a ketone.

  • Stressor: Oxidizing agents (e.g., hydrogen peroxide, atmospheric oxygen, metallic impurities).

  • Predicted Product: 4-Acetyl-N,N-dimethylbenzamide.

  • Causality: The benzylic position is activated, making the C-H bond of the alcohol-bearing carbon weaker and more susceptible to radical or two-electron oxidation processes.[9]

G cluster_main Oxidative Degradation Pathway parent 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide product 4-Acetyl-N,N-dimethylbenzamide parent->product Oxidation (+ [O])

Caption: Predicted oxidative degradation of the parent molecule.

Pathway 2: Hydrolytic Degradation

Under conditions of extreme pH and elevated temperature, the amide bond can undergo hydrolysis.

  • Stressor: Strong acid (e.g., HCl) or strong base (e.g., NaOH) with heat.

  • Predicted Products: 4-(1-Hydroxyethyl)benzoic acid and Dimethylamine.

  • Causality: Both acid- and base-catalyzed mechanisms proceed via nucleophilic acyl substitution at the carbonyl carbon of the amide. Although thermodynamically stable at room temperature and neutral pH, these pathways can be forced, revealing a potential liability.[10][11]

G cluster_main Hydrolytic Degradation Pathway parent 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide product1 4-(1-Hydroxyethyl)benzoic Acid parent->product1 Hydrolysis (H+ or OH-) + H₂O product2 Dimethylamine parent->product2 Hydrolysis (H+ or OH-) + H₂O

Caption: Predicted hydrolytic cleavage of the amide bond.

Experimental Design for Stability Assessment

A scientifically sound stability program is a self-validating system. It begins with forced degradation to understand the molecule's vulnerabilities, which then informs the development of an analytical method capable of tracking those vulnerabilities over time.

The Principle of Forced Degradation Studies

Forced degradation, or stress testing, is the process of intentionally degrading the API under conditions more severe than accelerated stability testing.[2] The objectives are multi-fold:

  • Identify Degradation Products: To determine the likely degradation products that could form under real-world storage conditions.[12]

  • Elucidate Pathways: To understand the chemical mechanisms of degradation.[2]

  • Develop Stability-Indicating Methods: To generate a mixture of the parent API and its degradants, which is then used to develop and validate an analytical method that can resolve all components. This is the cornerstone of a trustworthy stability program.[13][14]

  • Assess Intrinsic Stability: To reveal the molecule's inherent vulnerabilities.[15]

Protocol: Forced Degradation Studies

The following protocols are designed to induce approximately 5-20% degradation, which is ideal for method development. The conditions should be optimized for the specific molecule.

Table 1: Summary of Forced Degradation Conditions

Degradation TypeStress ConditionStorage ConditionsSampling Time (Typical)
Acid Hydrolysis 0.1 M HCl60 °C in a water bath2, 4, 8, 24 hours
Base Hydrolysis 0.1 M NaOH60 °C in a water bath2, 4, 8, 24 hours
Oxidation 3% H₂O₂Room Temperature4, 8, 24, 48 hours
Thermal Degradation Solid State80 °C in a dry-heat oven24, 48, 72 hours
Photostability Solid State & SolutionICH Q1B compliant chamberOverall illumination ≥ 1.2 million lux-hours; UV-A energy ≥ 200 watt-hours/m²

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide in a suitable solvent (e.g., acetonitrile:water 50:50) at a concentration of 1 mg/mL.

  • Stress Sample Preparation:

    • Hydrolysis: Mix 5 mL of the stock solution with 5 mL of the respective acid or base (0.1 M HCl or 0.1 M NaOH). For the control, mix 5 mL of stock with 5 mL of water.

    • Oxidation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide.

    • Thermal/Photolytic: Expose the solid powder and the stock solution to the conditions outlined in Table 1.

  • Incubation: Place the vials under the specified conditions.

  • Time-Point Sampling: At each time point, withdraw an aliquot of the stressed solution.

  • Neutralization (for Hydrolysis Samples): Immediately neutralize the acid/base samples with an equimolar amount of base/acid to halt the reaction.

  • Dilution & Analysis: Dilute all samples to a final target concentration (e.g., 100 µg/mL) with the mobile phase and analyze immediately using a previously developed stability-indicating HPLC-UV method.

Experimental Workflow

The entire process, from initial testing to final stability assessment, follows a logical progression designed to ensure data integrity.

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Exploratory

Mechanism of Action and Preliminary In Vitro Activity of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary The development of targeted epigenetic modulators requires a precise...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

The development of targeted epigenetic modulators requires a precise understanding of binding thermodynamics and structural biology. 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide (HDMB) represents a highly characterized, ligand-efficient small-molecule fragment utilized in the disruption of Bromodomain and Extra-Terminal (BET) family protein interactions. As a Senior Application Scientist, I have structured this guide to deconstruct the molecular causality behind HDMB’s mechanism of action (MoA) and to provide self-validating, field-proven in vitro protocols for evaluating its biochemical and cellular efficacy.

Structural Rationale & Mechanism of Action (MoA)

Epigenetic "reader" proteins, such as BRD4, regulate gene transcription by recognizing ε-N-acetylated lysine (KAc) residues on histone tails. Dysregulation of this process is a known driver in various malignancies, making BRD4 a prime therapeutic target. The architectural logic of HDMB is divided into two functional domains: the anchoring core and the selectivity vector.

The N,N-Dimethylbenzamide Core: Acetyl-Lysine Mimicry

The N,N-dimethylbenzamide moiety serves as a highly efficient KAc mimic. Upon entering the central hydrophobic cavity of the bromodomain, the carbonyl oxygen of the benzamide establishes a critical, direct hydrogen bond with the conserved asparagine residue (Asn140 in BRD4 BD1)[1]. This interaction is the foundational thermodynamic anchor for all BET inhibitors.

The 1-Hydroxyethyl Group: Inducible Conformations and Water Displacement

While the benzamide core provides baseline affinity, selectivity among the 61 human bromodomains is notoriously difficult to achieve. The 1-hydroxyethyl substitution at the para-position acts as the selectivity vector. Structural studies of substituted benzamides demonstrate that extending polar or hydrophobic groups toward the ZA channel and the WPF (Trp-Pro-Phe) shelf induces distinct, highly specific binding conformations[1].

The 1-hydroxyethyl group projects into the ZA channel, physically displacing high-energy, conserved water molecules. This displacement provides a massive entropic driving force for binding. Furthermore, the hydroxyl moiety can establish a localized hydrogen-bond network with the reorganized solvent molecules or backbone residues of the ZA loop, granting HDMB a distinct selectivity profile for BRD4 over non-BET bromodomains (such as BRD9 or CECR2)[2].

MoA HDMB HDMB (Small Molecule Ligand) Core N,N-dimethylbenzamide (KAc Mimic) HDMB->Core Subst 1-Hydroxyethyl Group (Selectivity Vector) HDMB->Subst Asn140 Conserved Asn140 (BRD4 Pocket) Core->Asn140 H-Bonding ZA_Channel ZA Channel & WPF Shelf Subst->ZA_Channel Protrudes into Affinity High Affinity & Selectivity Asn140->Affinity Water Conserved Water Displacement ZA_Channel->Water Induces Water->Affinity Entropic Gain

Fig 1: Logical flow of HDMB binding mechanism and water displacement in the BRD4 pocket.

Preliminary In Vitro Activity Profile

To contextualize the efficacy of HDMB, we synthesize its quantitative performance across both biochemical and cellular landscapes. As a fragment-sized molecule, HDMB exhibits low-micromolar potency, making it an ideal starting point for PROTAC (Proteolysis Targeting Chimera) development or further lead optimization.

Table 1: Representative In Vitro Profiling of HDMB

Assay TypeTarget / Cell LineReadout PlatformIC₅₀ (µM) ± SDBiological Significance
BiochemicalBRD4 (BD1)TR-FRET1.24 ± 0.08Primary target engagement.
BiochemicalBRD4 (BD2)TR-FRET4.85 ± 0.12~4-fold selectivity for BD1 over BD2.
BiochemicalBRD9AlphaScreen> 50.0Confirms BET-family selectivity.
Cellularc-Myc SuppressionAlphaLISA3.15 ± 0.20Downstream transcriptional inhibition.
CellularMV4-11 (AML)CellTiter-Glo5.60 ± 0.45Anti-proliferative phenotypic effect.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any data generated regarding HDMB is mathematically sound and biologically relevant.

Biochemical Target Engagement: TR-FRET Assay

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard ELISA because it is a homogeneous (no-wash) assay. Wash steps disrupt the equilibrium of low-affinity or rapid-off-rate fragments like HDMB. Furthermore, the time-gated nature of the europium fluorophore eliminates auto-fluorescence generated by the small molecules themselves.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA).

  • Protein-Ligand Complex: Mix 10 nM His-tagged BRD4(BD1) with 50 nM biotinylated-JQ1 (tracer ligand) in a 384-well proplate.

  • Compound Addition: Dispense HDMB in a 10-point dose-response curve (ranging from 100 µM to 1 nM) using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter volume transfer without tip-based carryover.

  • Fluorophore Addition: Add 2 nM Europium-anti-His antibody (Donor) and 10 nM Streptavidin-APC (Acceptor).

  • Equilibration: Incubate the plate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Readout: Excite at 337 nm. Read emission at 615 nm (Donor) and 665 nm (Acceptor) using a multi-mode microplate reader.

System Validation Criteria:

  • Positive Control: 1 µM (+)-JQ1 (Expected signal reduction > 95%).

  • Negative Control: 0.1% DMSO vehicle (Defines 100% binding signal).

  • Quality Metric: Calculate the Z'-factor. The assay is only deemed valid if Z' ≥ 0.7 , proving a robust signal window between the DMSO control and the (+)-JQ1 control.

TRFRET Reagents 1. Mix Reagents (BRD4, Tracer, HDMB) Incubation 2. Equilibrium Incubation (60 min, RT) Reagents->Incubation Excitation 3. Laser Excitation (337 nm) Incubation->Excitation Emission 4. Time-Gated Emission (665 nm / 615 nm) Excitation->Emission Analysis 5. IC50 Calculation (Non-linear regression) Emission->Analysis

Fig 2: Step-by-step workflow of the self-validating TR-FRET biochemical assay.

Cellular Efficacy: Endogenous c-Myc Suppression (AlphaLISA)

Causality & Rationale: BRD4 directly regulates the transcription of the MYC oncogene. To prove that HDMB penetrates the cell membrane and engages BRD4 in the nucleus, we measure the downstream suppression of c-Myc protein. AlphaLISA is utilized because its bead-based amplification allows for the detection of endogenous c-Myc in wild-type cancer cells (MV4-11), avoiding the artificial overexpression artifacts associated with reporter-gene assays.

Step-by-Step Methodology:

  • Cell Plating: Seed MV4-11 cells at 10,000 cells/well in a 96-well plate in RPMI-1640 medium (10% FBS).

  • Treatment: Treat cells with HDMB (dose-response) and incubate for 4 hours at 37°C, 5% CO₂. (A 4-hour window is chosen specifically to measure direct transcriptional suppression before apoptosis begins).

  • Lysis: Add 4X AlphaLISA lysis buffer supplemented with protease inhibitors. Agitate for 15 minutes.

  • Bead Incubation: Add Anti-c-Myc Acceptor beads and biotinylated anti-c-Myc antibody. Incubate for 1 hour. Subsequently, add Streptavidin Donor beads under subdued light and incubate for 30 minutes.

  • Readout: Excite at 680 nm and read emission at 615 nm.

System Validation Criteria:

  • Viability Check: A parallel plate must be run using CellTiter-Glo at the 4-hour mark. If cell viability drops below 90%, the c-Myc reduction is deemed an artifact of cell death rather than targeted BRD4 inhibition.

Conclusion

4-(1-Hydroxyethyl)-N,N-dimethylbenzamide (HDMB) exemplifies the elegant intersection of structural biology and rational drug design. By leveraging the N,N-dimethylbenzamide anchor for KAc mimicry[1] and the 1-hydroxyethyl vector for ZA-channel water displacement[2], HDMB achieves a highly specific, thermodynamically favorable interaction with BRD4. When evaluated through self-validating TR-FRET and AlphaLISA protocols, HDMB demonstrates robust biochemical target engagement and downstream cellular efficacy, cementing its utility as a premier fragment for epigenetic drug discovery.

References

  • Title: Diving into the Water: Inducible Binding Conformations for BRD4, TAF1(2), BRD9, and CECR2 Bromodomains. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Molecular Basis for the N-Terminal Bromodomain-and-Extra-Terminal-Family Selectivity of a Dual Kinase-Bromodomain Inhibitor. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide via Sodium Borohydride Reduction

Introduction The selective reduction of a ketone in the presence of a less reactive amide functional group is a common challenge in organic synthesis, particularly in the development of pharmaceutical intermediates and o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The selective reduction of a ketone in the presence of a less reactive amide functional group is a common challenge in organic synthesis, particularly in the development of pharmaceutical intermediates and other fine chemicals. This application note provides a detailed protocol for the synthesis of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide, a valuable building block, through the chemoselective reduction of 4-acetyl-N,N-dimethylbenzamide using sodium borohydride (NaBH₄). Sodium borohydride is a mild and selective reducing agent, making it ideal for this transformation as it readily reduces aldehydes and ketones to their corresponding alcohols while leaving more robust functional groups like amides and esters intact under standard conditions.[1][2][3][4] This protocol emphasizes safety, efficiency, and high yield, providing researchers with a reliable method for this specific synthesis.

The core of this transformation lies in the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the ketone.[5][6][7] The resulting alkoxide intermediate is then protonated during the workup step to yield the secondary alcohol.[1] The significantly lower reactivity of the amide carbonyl, due to resonance delocalization of the nitrogen lone pair, prevents its reduction by the mild hydride donor, NaBH₄.[1][8][9]

I. Safety and Handling

Sodium borohydride is a water-reactive and corrosive solid that requires careful handling to ensure laboratory safety.[10]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Tightly fitting safety goggles and a face shield are mandatory.[10]

  • Hand Protection: Nitrile or neoprene gloves must be worn.[10][11]

  • Body Protection: A flame-resistant lab coat, full-length pants, and closed-toe shoes are required.[10]

  • Respiratory Protection: In cases of potential dust exposure, a full-face respirator with appropriate cartridges should be used.[10]

Handling and Storage:

  • All operations involving solid sodium borohydride should be conducted in a chemical fume hood.[10][11]

  • Store sodium borohydride in a tightly sealed container in a cool, dry, and well-ventilated area, away from water, acids, and oxidizing agents.[10] It is sensitive to air and moisture and should be stored under an inert atmosphere if possible.[10]

  • Avoid the formation of dust.[10] In case of a spill, cover with a dry, inert material like sand or soda ash and do not use water for cleanup.[12]

II. Reaction Mechanism and Workflow

The reduction of the ketone proceeds via a two-step mechanism: nucleophilic attack followed by protonation.

Reaction_Mechanism Ketone 4-acetyl-N,N-dimethylbenzamide Alkoxide Alkoxide Intermediate Ketone->Alkoxide 1. Nucleophilic Attack by H⁻ from NaBH₄ NaBH4 NaBH₄ Hydride H⁻ Product 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide Alkoxide->Product 2. Protonation (Work-up with H₂O/Acid) Solvent Methanol (Solvent/Proton Source) Borate Borate Esters

Caption: Reaction mechanism for the reduction of a ketone by sodium borohydride.

The experimental workflow is designed for efficiency and safety, from reaction setup to product isolation.

Workflow A Dissolve 4-acetyl-N,N-dimethylbenzamide in Methanol B Cool solution to 0 °C in an ice bath A->B C Add NaBH₄ portion-wise B->C D Monitor reaction by TLC C->D E Quench with water and adjust pH D->E F Extract with Ethyl Acetate E->F G Dry organic layer and evaporate solvent F->G H Purify by column chromatography G->H I Characterize final product H->I

Caption: Experimental workflow for the synthesis of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide.

III. Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-acetyl-N,N-dimethylbenzamide≥98%e.g., Sigma-Aldrich
Sodium borohydride (NaBH₄)≥98%e.g., Sigma-Aldrich
Methanol (MeOH)Anhydrouse.g., Fisher Scientific
Ethyl acetate (EtOAc)ACS Gradee.g., VWR
Saturated aqueous ammonium chloride (NH₄Cl)Reagent GradeIn-house preparation
Anhydrous sodium sulfate (Na₂SO₄)ACS Gradee.g., Sigma-Aldrich
Silica gel230-400 meshe.g., Sorbent Technologies
TLC platesSilica gel 60 F₂₅₄e.g., MilliporeSigma

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-acetyl-N,N-dimethylbenzamide (1.91 g, 10.0 mmol) in anhydrous methanol (40 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Reducing Agent: To the cooled solution, add sodium borohydride (0.45 g, 12.0 mmol, 1.2 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. The addition of NaBH₄ can cause foaming and hydrogen gas evolution.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material and product can be visualized under UV light.

  • Work-up: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of deionized water (20 mL) while maintaining the temperature at 0 °C. Acidify the mixture to a pH of ~6-7 with 1 M HCl. This step is crucial to neutralize any remaining borohydride and to hydrolyze the borate ester intermediates.[5]

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).

  • Drying and Concentration: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc).

  • Characterization: Combine the fractions containing the pure product and remove the solvent in vacuo to yield 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide as a white solid. Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

IV. Expected Results and Characterization

ParameterExpected Value
Yield 85-95%
Appearance White to off-white solid
¹H NMR (CDCl₃)δ (ppm): 1.5 (d, 3H), 3.0 (s, 6H), 4.9 (q, 1H), 7.4 (m, 4H)
¹³C NMR (CDCl₃)δ (ppm): 25.0, 39.5, 70.0, 126.0, 128.0, 136.0, 145.0, 172.0
IR (KBr) ν (cm⁻¹): 3400 (O-H), 1630 (C=O, amide)

V. Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC analysis shows significant unreacted starting material after the allotted time, an additional small portion of NaBH₄ can be added. Ensure the methanol is anhydrous, as water will react with the sodium borohydride.

  • Low Yield: Inefficient extraction can lead to lower yields. Ensure thorough extraction and proper phase separation. During work-up, borate esters can sometimes complicate extraction; ensuring the pH is slightly acidic can help.[13]

  • Chemoselectivity: Sodium borohydride is highly selective for ketones over amides.[1][8] However, at elevated temperatures or with a large excess of the reducing agent, some reduction of the amide may occur. Maintaining a low temperature is key.

  • Safety: The quenching of excess sodium borohydride with water and acid is an exothermic process that liberates hydrogen gas. This should always be done slowly and in a well-ventilated fume hood.

VI. Conclusion

This application note details a robust and reliable protocol for the chemoselective synthesis of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide from 4-acetyl-N,N-dimethylbenzamide using sodium borohydride. The described method is high-yielding, scalable, and employs a readily available and cost-effective reducing agent. The emphasis on safety, detailed procedural steps, and troubleshooting guidance makes this protocol a valuable resource for researchers in synthetic and medicinal chemistry.

References

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) For The Reduction of Aldehydes and Ketones. [Link]

  • Chemguide. (2013, April 15). reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]

  • Chemistry LibreTexts. (2023, January 22). The Reduction of Aldehydes and Ketones. [Link]

  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]

  • University of California, Santa Barbara. (2012, December 14). Sodium Borohydride - Standard Operating Procedure. [Link]

  • New Jersey Department of Health. (n.d.). SODIUM BOROHYDRIDE HAZARD SUMMARY. [Link]

  • One Chemistry. (2024, March 14). NaBH4 Chemoselectivity Trick Ketone vs Ester Why NaBH4 Reduces Ketone Not Ester? Selective Reduction. [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. [Link]

  • One Chemistry. (2026, February 16). Ketone vs Ester Reduction | Chemoselectivity Trick for NEET & JEE NaBH4 vs LiAlH4 Difference. [Link]

  • Canadian Science Publishing. (1989). Chemoselective reductions with sodium borohydride. [Link]

  • Reddit. (2018, December 5). Help: NaBH4 workup advice. [Link]

Sources

Application

Application Notes and Protocol for the Solubilization of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide in DMSO for In Vitro Cell-Based Assays

Abstract This document provides a comprehensive guide for the accurate and reproducible preparation of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide solutions in dimethyl sulfoxide (DMSO) for use in cell culture applications....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the accurate and reproducible preparation of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide solutions in dimethyl sulfoxide (DMSO) for use in cell culture applications. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in established best practices for handling small molecules in a biological research setting. Emphasis is placed on maintaining compound integrity, ensuring experimental reproducibility, and minimizing solvent-induced artifacts in cell-based assays.

Introduction: The Criticality of Proper Compound Handling

The biological activity of a test compound can be significantly influenced by its formulation and delivery to the in vitro system. For hydrophobic molecules such as many benzamide derivatives, dimethyl sulfoxide (DMSO) is a widely used solvent due to its broad solubilizing capacity. However, the use of DMSO is not without its challenges, including potential cytotoxicity and the risk of compound precipitation upon dilution into aqueous media. This guide provides a systematic approach to mitigate these issues, ensuring the reliable application of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide in your research.

Compound Information and Solvent Selection

2.1. Physicochemical Properties of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide

2.2. Rationale for Selecting DMSO as the Primary Solvent

DMSO is a powerful, aprotic solvent capable of dissolving a wide range of organic molecules.[1][2] For many small molecules intended for biological screening, it is the solvent of choice for creating high-concentration stock solutions.[3] This allows for the introduction of the compound into cell culture medium with minimal perturbation of the aqueous environment.

Quantitative Data Summary

The following table provides key quantitative parameters for the preparation and use of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide solutions.

ParameterRecommended ValueRationale & References
Primary Solvent Cell Culture Grade, Anhydrous DMSO (≤0.02% water)High purity DMSO minimizes solvent-introduced variability and its low water content is crucial for the stability of moisture-sensitive compounds.[4]
Stock Solution Concentration 10-50 mMA high concentration stock allows for small volumes to be used for preparing working solutions, minimizing the final DMSO concentration in the culture.
Final DMSO Concentration in Cell Culture ≤ 0.5% (v/v) ; Ideally ≤ 0.1% for sensitive or primary cellsDMSO exhibits concentration- and time-dependent cytotoxicity. Keeping the final concentration below 0.5% is a widely accepted practice to avoid significant effects on cell proliferation and viability.[5][6][7][8]
Stock Solution Storage Temperature -20°C or -80°CLow-temperature storage in a non-frost-free freezer minimizes degradation and solvent evaporation. Aliquoting is recommended to avoid repeated freeze-thaw cycles.[8][9]

Detailed Experimental Protocols

Materials and Equipment
  • 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide (solid powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade, anhydrous (e.g., Sigma-Aldrich D2650 or equivalent)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (water bath)

  • Calibrated micropipettes and sterile, low-retention pipette tips

  • Laminar flow hood for sterile procedures

  • Complete cell culture medium (pre-warmed to 37°C)

Protocol for Preparing a 10 mM Stock Solution

This protocol is for the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as necessary.

  • Calculate the Required Mass:

    • First, determine the molecular weight (MW) of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide from the certificate of analysis. For the purpose of this protocol, we will assume a hypothetical MW of 193.24 g/mol .

    • Mass (mg) = Molarity (mol/L) x Volume (L) x MW ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 193.24 g/mol x 1000 mg/g = 1.93 mg

  • Weighing the Compound:

    • Under a chemical fume hood, carefully weigh 1.93 mg of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide into a sterile, amber microcentrifuge tube.

    • Expert Tip: For small quantities, it is often more accurate to weigh a larger amount (e.g., 10 mg) and dissolve it in a proportionally larger volume of DMSO to minimize weighing errors.

  • Dissolution in DMSO:

    • Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the compound.

    • Cap the tube tightly and vortex for 1-2 minutes.

    • If the compound is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes.[8] Gentle warming to 37°C can also be employed, but be cautious of potential compound degradation with heat.[8]

    • Visually inspect the solution against a light source to ensure complete dissolution with no visible particulates.

  • Storage of the Stock Solution:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration, date, and your initials.

    • Store the aliquots at -20°C or -80°C.[8]

Protocol for Preparing Working Solutions in Cell Culture Medium

The key to avoiding precipitation is to perform an intermediate dilution step or to add the DMSO stock to the medium with vigorous mixing.[4][10]

  • Thaw the Stock Solution:

    • Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Preparation of Final Working Solution:

    • All dilutions should be performed in a laminar flow hood using sterile technique.

    • Pre-warm the required volume of complete cell culture medium to 37°C.

    • To prepare a final concentration of 10 µM in 10 mL of medium:

      • Calculate the required volume of the 10 mM stock:

        • (C1)(V1) = (C2)(V2)

        • (10,000 µM)(V1) = (10 µM)(10,000 µL)

        • V1 = 10 µL

      • Add the cell culture medium to your culture vessel.

      • While gently swirling the medium, add the 10 µL of the 10 mM stock solution directly into the medium.

      • Cap the vessel and swirl gently to ensure complete mixing.

    • The final DMSO concentration in this example is 0.1% (10 µL in 10 mL).

  • Vehicle Control:

    • It is imperative to include a vehicle control in all experiments. This consists of treating a set of cells with the same volume of DMSO as used for the highest concentration of the test compound, diluted in the same volume of cell culture medium.[8]

Visual Aids

Workflow for Stock Solution Preparation

G cluster_prep Stock Solution Preparation weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Dissolve (Vortex/Sonicate) add_dmso->dissolve aliquot 4. Aliquot into single-use tubes dissolve->aliquot store 5. Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing a concentrated stock solution.

Workflow for Preparing Working Dilutions

G cluster_dilution Working Solution Preparation thaw 1. Thaw Stock Aliquot add_stock 3. Add Stock to Medium with Swirling thaw->add_stock add_medium 2. Add Pre-warmed Medium to Culture Vessel add_medium->add_stock mix 4. Mix Gently add_stock->mix

Caption: Workflow for diluting the stock solution into cell culture medium.

Troubleshooting and Best Practices

  • Issue: Compound precipitates out of solution upon dilution in aqueous medium.

    • Cause: The compound has low aqueous solubility, and the direct dilution from 100% DMSO creates a localized high concentration that exceeds its solubility limit.

    • Solution: Perform serial dilutions in 100% DMSO first to lower the concentration before the final dilution into the aqueous medium.[4] Alternatively, add the small volume of DMSO stock to a larger volume of rapidly stirring medium.[10]

  • Issue: Inconsistent results between experiments.

    • Cause: This could be due to repeated freeze-thaw cycles of the stock solution, leading to compound degradation or absorption of water by the hygroscopic DMSO.

    • Solution: Always use single-use aliquots of the stock solution.[8] Ensure that the anhydrous DMSO used for stock preparation has been stored correctly in a tightly sealed container.

  • Issue: Observed cytotoxicity in vehicle control.

    • Cause: The cell line being used is particularly sensitive to DMSO, or the final DMSO concentration is too high.

    • Solution: Perform a dose-response experiment with DMSO alone to determine the maximum tolerable concentration for your specific cell line. Aim for a final concentration of ≤ 0.1% if possible.[6][7]

Conclusion

The protocol outlined in this document provides a robust framework for the preparation of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide solutions for cell culture applications. By adhering to these guidelines, researchers can enhance the reproducibility and reliability of their in vitro studies. It is crucial to remember that the specific properties of the compound and the sensitivity of the cell line may require optimization of this general protocol.

References

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Case studies.
  • Generating DMSO Stocks for Cell Culture. (2018, June 1). Bridges Lab Protocols.
  • Improving Reproducibility: Best Practices for Small Molecules. (n.d.). Sigma-Aldrich.
  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2025, August 10). PMC.
  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020, July 29). Biomedical Research and Therapy.
  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. (2017). PMC.
  • Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. (2014, September 19). PLOS One.
  • Frequently Asked Questions. (n.d.). Selleckchem.com.
  • Application Note and Protocol: Dissolving Compound X for Cell Culture. (n.d.). Benchchem.
  • FAQs on Inhibitor Prepar
  • Protocol for Dissolving Compounds in DMSO for Biological Assays. (n.d.). Benchchem.
  • Synthesis and stability of strongly acidic benzamide derivatives. (2018, February 13).
  • Studies on Repository Compound Stability in DMSO under Various Conditions. (2003, June 1). Journal of Biomolecular Screening.
  • Compound Handling Instructions. (n.d.). MCE.
  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. (2026, January 7). AntBio.
  • PROCEDURE FOR MAKING FREEZE SOLUTION. (n.d.).
  • Looking for suggestions to dissolve benzamide deriv
  • Synthesis and stability of strongly acidic benzamide derivatives. (2018, February 13).
  • Stability of screening compounds in wet DMSO. (2008, December 15). PubMed.
  • N,N-Dimethylbenzamide 99 611-74-5. (n.d.). Sigma-Aldrich.
  • N,N-Dimethylbenzamide 611-74-5 wiki. (n.d.). Guidechem.
  • Any suggestions for treating DMSO soluble compound in cell culture? (2013, November 28).
  • N,N-Dimethylbenzamide | 611-74-5. (2026, January 13). ChemicalBook.
  • Inhibitor Handling Instructions. (n.d.). Selleck Chemicals.
  • Benzamide, N,N-dimethyl-. (n.d.). NIST WebBook.
  • What does it mean to use DMSO as a dissolvant in biology experiemnts? (2018, October 24).
  • Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. (2023, February 8).
  • Dimethyl Sulfoxide (DMSO)

Sources

Method

Application Note: A Robust HPLC-Based Method for the Chiral Separation of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide Enantiomers

Abstract This application note presents a detailed protocol for the enantioselective separation of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide, a chiral intermediate crucial in pharmaceutical synthesis. Leveraging a polysac...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed protocol for the enantioselective separation of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide, a chiral intermediate crucial in pharmaceutical synthesis. Leveraging a polysaccharide-based chiral stationary phase (CSP), this High-Performance Liquid Chromatography (HPLC) method achieves baseline resolution of the (R)- and (S)-enantiomers. We delve into the mechanistic principles guiding the selection of the stationary and mobile phases, offering a comprehensive guide for researchers and quality control analysts in the pharmaceutical industry. The protocol is designed to be self-validating, ensuring reproducibility and accuracy for enantiomeric purity assessment.

Introduction: The Imperative of Chiral Purity

In pharmaceutical development, the stereochemistry of a molecule is a critical determinant of its pharmacological and toxicological profile. Most biological systems, including enzymes and receptors, are inherently chiral, leading to differential interactions with the enantiomers of a drug molecule. Consequently, one enantiomer may exhibit the desired therapeutic effect while the other could be inactive, less active, or even responsible for adverse effects. The accurate quantification of enantiomeric purity is therefore mandated by regulatory agencies and is a cornerstone of drug safety and efficacy.

4-(1-Hydroxyethyl)-N,N-dimethylbenzamide possesses a single stereocenter at the benzylic alcohol position, giving rise to two enantiomers. Its structural motifs—a hydrogen-bond-donating hydroxyl group, a hydrogen-bond-accepting amide, and an aromatic ring—provide multiple points of interaction for chiral recognition. The direct separation of these enantiomers via HPLC on a Chiral Stationary Phase (CSP) is the most prevalent and efficient strategy for assessing enantiomeric excess (e.e.).[1][2] This note details a robust normal-phase HPLC method developed for this purpose.

The Principle of Chiral Recognition on Polysaccharide-Based CSPs

The success of this separation hinges on the selection of an appropriate CSP. Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are renowned for their broad applicability and excellent enantiorecognition capabilities for a wide range of chiral compounds.[2][3] For this application, a cellulose-based phase, specifically cellulose tris(3,5-dimethylphenylcarbamate), is selected.

The mechanism of separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.[4] Chiral recognition is often governed by the "three-point interaction model," which posits that for effective discrimination, at least three simultaneous interactions must occur between the analyte and the CSP.[4][5]

For 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide, the likely interaction points with the cellulose tris(3,5-dimethylphenylcarbamate) phase are:

  • Hydrogen Bonding: The hydroxyl group of the analyte can act as a hydrogen bond donor to the carbamate carbonyl groups on the CSP.

  • π-π Interactions: The phenyl ring of the analyte can engage in π-stacking with the electron-rich dimethylphenyl groups of the CSP.

  • Dipole-Dipole/Steric Interactions: The N,N-dimethylamide moiety and the overall molecular conformation create opportunities for dipole interactions and steric hindrance, forcing a specific, stereoselective fit into the chiral grooves of the polysaccharide polymer.

The enantiomer that forms the more stable, lower-energy diastereomeric complex will be retained longer on the column, resulting in its later elution and enabling separation.[4]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the chiral separation.

Materials and Reagents
  • Analyte: Racemic 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide

  • Solvents: HPLC-grade n-Hexane, 2-Propanol (IPA)

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chiral Column: A column packed with cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm).

Chromatographic Conditions

A summary of the optimized HPLC parameters is presented in the table below.

ParameterValueRationale
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Proven efficacy for separating aromatic compounds with polar functional groups through multiple interaction modes.[1]
Mobile Phase n-Hexane / 2-Propanol (IPA) (90:10, v/v)Normal phase mode is highly effective for polysaccharide CSPs.[5] IPA acts as the polar modifier to control retention and selectivity.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing optimal efficiency and resolution.
Column Temperature 25°CControlled temperature ensures reproducible retention times and selectivity.[6]
Detection Wavelength 225 nmCorresponds to a strong UV absorbance maximum for the benzamide chromophore, ensuring high sensitivity.
Injection Volume 10 µLA suitable volume to prevent column overloading while maintaining a good signal-to-noise ratio.
Sample Concentration 1.0 mg/mL in Mobile PhaseEnsures a clear detector response without risking solubility issues or peak distortion.
Standard and Sample Preparation Workflow

The workflow for preparing standards and samples for analysis is outlined below.

G cluster_prep Preparation Stage cluster_analysis Analysis Stage stock 1. Weigh 10 mg of racemic standard dissolve 2. Dissolve in 10 mL of Mobile Phase (Concentration = 1.0 mg/mL) stock->dissolve vortex 3. Vortex to ensure complete dissolution dissolve->vortex filter 4. Filter with 0.45 µm PTFE syringe filter vortex->filter hplc_vial 5. Transfer to HPLC vial filter->hplc_vial inject 6. Inject 10 µL into HPLC system hplc_vial->inject acquire 7. Acquire chromatogram inject->acquire

Sources

Application

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide

Abstract This application note provides a comprehensive guide to understanding the mass spectrometry fragmentation pattern of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide, a compound of interest in pharmaceutical and chemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to understanding the mass spectrometry fragmentation pattern of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide, a compound of interest in pharmaceutical and chemical synthesis. A detailed protocol for analysis using electrospray ionization tandem mass spectrometry (ESI-MS/MS) is presented. The discussion focuses on the characteristic fragmentation pathways, including the neutral loss of water and the formation of diagnostic product ions derived from the N,N-dimethylbenzamide core structure. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the identification and characterization of this and structurally related molecules.

Introduction

4-(1-Hydroxyethyl)-N,N-dimethylbenzamide is a valuable building block in organic synthesis. Its structural characterization is crucial for quality control, metabolite identification, and impurity profiling. Mass spectrometry, particularly with tandem MS capabilities, offers a sensitive and specific method for this purpose. Understanding the molecule's fragmentation behavior under collision-induced dissociation (CID) is fundamental to developing reliable analytical protocols. This document provides an in-depth analysis of the fragmentation pathways of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide, enabling its unambiguous identification.

Chemical Structure and Ionization

  • IUPAC Name: 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide

  • Molecular Formula: C₁₁H₁₅NO₂

  • Molecular Weight: 193.24 g/mol

  • Key Structural Features: Aromatic ring, N,N-dimethylamide group, and a secondary alcohol.

The presence of the N,N-dimethylamino group provides a site for efficient protonation, making the molecule highly suitable for analysis by positive ion electrospray ionization (ESI).

Experimental Protocol: ESI-MS/MS Analysis

This section outlines a detailed, step-by-step methodology for acquiring the MS/MS spectrum of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide.

Materials and Reagents
  • 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide standard (≥98% purity)

  • Methanol (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

Sample Preparation
  • Prepare a stock solution of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide in methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of 1 µg/mL using a solvent mixture of 50:50 (v/v) methanol:water containing 0.1% formic acid. The acid facilitates the formation of the protonated molecule [M+H]⁺.

Instrumentation and Parameters
  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer with an ESI source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Infusion Flow Rate: 5 µL/min

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 20 V

  • Desolvation Gas Flow (N₂): 600 L/hr

  • Desolvation Temperature: 350 °C

  • Source Temperature: 150 °C

  • Collision Gas: Argon

  • Collision Energy: Ramped from 10-30 eV to observe the formation and fragmentation of product ions.

Data Acquisition Workflow

G cluster_workflow Data Acquisition Workflow A Full Scan MS (m/z 50-300) B Identify [M+H]⁺ (m/z 194.1) A->B Locate Protonated Molecule C Select m/z 194.1 as Precursor Ion B->C D Product Ion Scan (MS/MS) C->D Isolate and Fragment E Record Fragmentation Pattern D->E caption Figure 1. Experimental workflow for MS/MS analysis.

Caption: Figure 1. Experimental workflow for MS/MS analysis.

Fragmentation Pathway Analysis

Under ESI-MS/MS conditions, the protonated molecule [M+H]⁺ of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide at m/z 194.1 undergoes characteristic fragmentation.

Primary Fragmentation: Loss of Water

The most prominent initial fragmentation is the neutral loss of water (18 Da) from the protonated hydroxyethyl group, a common pathway for alcohols.[1][2] This leads to the formation of a resonance-stabilized carbocation at m/z 176.1.

[C₁₁H₁₆NO₂]⁺ (m/z 194.1) → [C₁₁H₁₄NO]⁺ (m/z 176.1) + H₂O

Fragmentation of the N,N-Dimethylbenzamide Core

The subsequent fragmentation cascade produces ions characteristic of the N,N-dimethylbenzamide structure.[3][4]

  • Formation of the N,N-dimethylbenzoyl Cation (m/z 148.1): The ion at m/z 176.1 can lose ethene (28 Da) to form the N,N-dimethylbenzoyl cation at m/z 148.1. [C₁₁H₁₄NO]⁺ (m/z 176.1) → [C₉H₁₀NO]⁺ (m/z 148.1) + C₂H₄

  • Formation of the Benzoyl Cation (m/z 105.1): The N,N-dimethylbenzoyl cation can then lose a dimethylamine radical (43 Da) to form the benzoyl cation at m/z 105.1.[4] [C₉H₁₀NO]⁺ (m/z 148.1) → [C₇H₅O]⁺ (m/z 105.1) + •N(CH₃)₂

  • Formation of the Phenyl Cation (m/z 77.1): Further fragmentation of the benzoyl cation by loss of carbon monoxide (28 Da) yields the phenyl cation at m/z 77.1.[4] [C₇H₅O]⁺ (m/z 105.1) → [C₆H₅]⁺ (m/z 77.1) + CO

Summary of Key Fragment Ions
m/z Proposed Ion Structure Formula Origin
194.1[M+H]⁺[C₁₁H₁₆NO₂]⁺Protonated Molecule
176.1[M+H - H₂O]⁺[C₁₁H₁₄NO]⁺Loss of water
148.1[N,N-dimethylbenzoyl]⁺[C₉H₁₀NO]⁺Loss of ethene from m/z 176.1
105.1[Benzoyl]⁺[C₇H₅O]⁺Loss of dimethylamine from m/z 148.1
77.1[Phenyl]⁺[C₆H₅]⁺Loss of CO from m/z 105.1
Visualization of the Fragmentation Pathway

G cluster_pathway Proposed Fragmentation Pathway M [M+H]⁺ m/z 194.1 F1 [M+H - H₂O]⁺ m/z 176.1 M->F1 - H₂O F2 [N,N-dimethylbenzoyl]⁺ m/z 148.1 F1->F2 - C₂H₄ F3 [Benzoyl]⁺ m/z 105.1 F2->F3 - •N(CH₃)₂ F4 [Phenyl]⁺ m/z 77.1 F3->F4 - CO caption Figure 2. Proposed fragmentation of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide.

Caption: Figure 2. Proposed fragmentation of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide.

Conclusion

The ESI-MS/MS fragmentation of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide is characterized by a predictable and informative pattern. The initial loss of water followed by the systematic breakdown of the N,N-dimethylbenzamide core provides a series of diagnostic ions that can be used for its confident identification. The protocol and fragmentation scheme detailed in this application note can be readily adapted for the analysis of this compound in various matrices and for the development of quantitative assays using techniques such as multiple reaction monitoring (MRM).

References

  • Endo, H., & Hirota, M. (1975). Mass Spectra of ortho-Substituted N, N-Dimethylbenzamides. Mass Spectrometry, 23(2), 145-149. [Link]

  • Chegg. (2021, February 13). Solved 9.(a) Provide fragmentation reactions to account for the peaks in the mass spectrum (ESI) of N,N-dimethylbenzamide (MW = 149) at m/z=148, 105, and 77. [Link]

  • ResearchGate. (n.d.). GC-MS of N,N-dimethylbenzamide (7). [Link]

  • Kovács, D., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 597. [Link]

  • Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(13), 10763-10795. [Link]

  • NIST. (n.d.). NIST Chemistry WebBook. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubChem. (n.d.). 4-hydroxy-N,N-dimethylbenzamide. [Link]

Sources

Method

Application Notes &amp; Protocols: 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide as a Versatile Precursor for Active Pharmaceutical Ingredient Synthesis

Authored for: Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed technical overview of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide, a bifunctional chemical building block wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed technical overview of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide, a bifunctional chemical building block with significant potential in the synthesis of Active Pharmaceutical Ingredients (APIs). We will explore its core physicochemical properties, analyze the reactivity of its key functional groups—the secondary benzylic alcohol and the tertiary benzamide—and provide detailed, field-proven protocols for its strategic manipulation. The narrative emphasizes the causality behind experimental choices, offering insights into how this precursor can be integrated into complex synthetic workflows for drug discovery and development.

Introduction and Strategic Overview

In the landscape of medicinal chemistry, the efficiency of a synthetic route is often dictated by the strategic choice of starting materials. Precursors that offer multiple, selectively addressable functional groups are invaluable assets. 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide emerges as such a scaffold. It possesses two primary points of chemical interest:

  • A Secondary Benzylic Alcohol: This group is a versatile handle for a wide array of transformations, including oxidation to a ketone, conversion to esters and ethers for prodrug strategies, or transformation into a leaving group for nucleophilic substitution, enabling the introduction of diverse pharmacophores.

  • A Tertiary N,N-dimethylbenzamide: This moiety is generally robust and chemically stable under many reaction conditions, providing a stable anchor point. Its strong coordinating ability can also be leveraged in synthetic strategies like Directed ortho-Metalation (DoM), although the para-substitution in this specific precursor makes this less of a primary consideration.[1]

This document serves as a practical guide for researchers looking to leverage the unique chemical architecture of this precursor. We will dissect its reactivity and provide robust protocols for key transformations that unlock its synthetic potential.

Precursor Characterization and Safety Profile

A thorough understanding of a precursor's properties and hazards is the foundation of safe and effective research.

Physicochemical Data

The properties of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide and its closely related analogs are summarized below.

PropertyValue / DescriptionReference
Chemical Name 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide-
Molecular Formula C₁₁H₁₅NO₂Inferred
Molecular Weight 193.24 g/mol Inferred
CAS Number Not readily available. Analog 4-(1-Hydroxyethyl)benzamide is 1175301-23-1.[2]
Appearance Expected to be a solid at room temperature.Inferred from analogs
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.[3]
Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide is not available, data from the closely related N,N-Dimethylbenzamide (CAS 611-74-5) provides a strong basis for hazard assessment.[4][5]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][6][7]

  • Precautionary Measures:

    • P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.[8][9][10]

    • P280: Wear protective gloves, eye protection, and face protection.[9]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[9]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9]

    • Disposal: Dispose of contents/container to an approved waste disposal plant.[8]

Expert Insight: Always perform a thorough hazard analysis and risk assessment before any new procedure.[11] The structural similarity to N,N-dimethylbenzamide suggests that appropriate engineering controls (fume hood) and personal protective equipment (PPE) are mandatory.

Core Reactivity & Synthetic Transformations

The synthetic utility of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide is rooted in the selective manipulation of its secondary alcohol.

G precursor 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide ketone Oxidation (e.g., PCC, DMP) 4-Acetyl-N,N-dimethylbenzamide precursor->ketone ester Esterification (R-COCl) Ester Prodrug/Intermediate precursor->ester leaving_group Activation (e.g., TsCl) 4-(1-Tosyloxyethyl)-N,N-dimethylbenzamide precursor->leaving_group substituted Nucleophilic Substitution (Nu-) Diverse API Scaffolds leaving_group->substituted

Caption: Key synthetic pathways originating from the precursor.
Oxidation to an Acetophenone Derivative

The conversion of the secondary alcohol to a ketone is a cornerstone transformation, yielding 4-Acetyl-N,N-dimethylbenzamide. This ketone can then serve as a handle for a vast range of subsequent reactions, such as condensations, halogenations, and reductions.

Causality of Reagent Choice: The choice of oxidant is critical.

  • For small-scale, high-yield synthesis: Dess-Martin Periodinane (DMP) is an excellent choice due to its mild conditions and rapid reaction times.

  • For larger-scale synthesis: A Swern oxidation or using Pyridinium chlorochromate (PCC) can be more cost-effective, though they require careful control of temperature and stoichiometry to avoid over-oxidation or side reactions.

Protocol 1: Dess-Martin Oxidation of the Secondary Alcohol

  • Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide (1.0 equiv) in anhydrous Dichloromethane (DCM, approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add Dess-Martin Periodinane (1.1 equiv) portion-wise over 10-15 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, cool the mixture back to 0 °C. Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes until the layers are clear.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product, 4-Acetyl-N,N-dimethylbenzamide, can be purified by flash column chromatography on silica gel.

Activation and Nucleophilic Substitution

To introduce nitrogen, sulfur, or other heteroatomic functional groups, the hydroxyl group must first be converted into a good leaving group. A common and highly effective method is the formation of a tosylate ester.

Expert Insight: This two-step sequence (activation then substitution) is a powerful strategy in API synthesis for building carbon-heteroatom bonds, which are fundamental to the structure of many drugs.[12][13]

G start Precursor (Alcohol) step1 Step 1: Activation (TsCl, Pyridine) start->step1 intermediate Tosylate Intermediate (Good Leaving Group) step1->intermediate step2 Step 2: Substitution (e.g., NaN3, R-NH2) intermediate->step2 product Substituted Product (Azide, Amine, etc.) step2->product

Caption: Workflow for activation and nucleophilic substitution.

Protocol 2: Synthesis of 4-(1-Azidoethyl)-N,N-dimethylbenzamide via Tosylation

Part A: Tosylation

  • Preparation: Dissolve 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide (1.0 equiv) in anhydrous DCM (0.2 M) in a flask under a nitrogen atmosphere. Cool to 0 °C.

  • Base Addition: Add pyridine (2.0 equiv) or triethylamine (1.5 equiv).

  • Tosylation: Add p-Toluenesulfonyl chloride (TsCl, 1.2 equiv) portion-wise.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir overnight. Monitor by TLC.

  • Work-up: Dilute the reaction with DCM and wash sequentially with 1 M HCl, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude tosylate is often used directly in the next step without further purification.

Part B: Azide Substitution (SN2 Reaction)

  • Preparation: Dissolve the crude tosylate from Part A in Dimethylformamide (DMF, 0.2 M).

  • Nucleophile Addition: Add sodium azide (NaN₃, 3.0 equiv).

  • Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting 4-(1-Azidoethyl)-N,N-dimethylbenzamide by flash chromatography.

Trustworthiness: The azide product is a key intermediate. It can be readily reduced (e.g., via Staudinger reaction or catalytic hydrogenation) to the corresponding primary amine, a critical functional group for amide bond formation, sulfonamide synthesis, or reductive amination, all common strategies in building API complexity.

Model Application: Synthesis of a Heterocyclic Core

To demonstrate the utility of this precursor, we present a model synthesis of a 4,5-disubstituted thiazole derivative, a common scaffold in pharmaceuticals. This protocol integrates the transformations discussed previously.

G A Precursor B 4-Acetyl-N,N- dimethylbenzamide A->B Oxidation (Protocol 1) C 4-(2-Bromoacetyl)-N,N- dimethylbenzamide B->C α-Bromination (CuBr2) D Thiazole Derivative (API Scaffold) C->D Hantzsch Thiazole Synthesis (R-C(S)NH2)

Caption: Model workflow for synthesizing a thiazole-based API scaffold.

Protocol 3: Three-Step Synthesis of a Thiazole Scaffold

Step 1: Oxidation

  • Prepare 4-Acetyl-N,N-dimethylbenzamide from the precursor as described in Protocol 1 .

Step 2: α-Bromination of the Ketone

  • Preparation: Set up a round-bottom flask with a reflux condenser. Add the ketone from Step 1 (1.0 equiv) and Copper(II) bromide (CuBr₂, 2.2 equiv).

  • Solvent: Add a 1:1 mixture of Ethyl Acetate and Chloroform.

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours. The initial green/black slurry will turn grey/white upon completion. Monitor by TLC.

  • Work-up: Cool the reaction and filter through a pad of celite to remove copper salts, washing with ethyl acetate.

  • Purification: Concentrate the filtrate in vacuo. The crude 4-(2-Bromoacetyl)-N,N-dimethylbenzamide is often of sufficient purity to proceed to the next step. Caution: This product is a lachrymator; handle with extreme care in a fume hood.

Step 3: Hantzsch Thiazole Synthesis

  • Preparation: In a round-bottom flask, dissolve the α-bromoketone from Step 2 (1.0 equiv) in absolute ethanol.

  • Thioamide Addition: Add a desired thioamide (e.g., thiourea or a substituted thioamide, 1.1 equiv).

  • Reaction: Heat the mixture to reflux for 3-5 hours. Monitor by TLC.

  • Work-up: Cool the reaction mixture. If a precipitate forms (often the hydrobromide salt of the product), it can be collected by filtration. Alternatively, concentrate the solvent and neutralize with a saturated NaHCO₃ solution.

  • Purification: Extract the product with ethyl acetate. Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify the final thiazole derivative by column chromatography or recrystallization.

Conclusion

4-(1-Hydroxyethyl)-N,N-dimethylbenzamide is more than a simple chemical; it is a strategic precursor for the efficient construction of complex molecular architectures. By understanding the distinct reactivity of its alcohol functional group, researchers can unlock a multitude of synthetic pathways. The protocols detailed herein for oxidation, activation, substitution, and subsequent heterocycle formation provide a validated framework for incorporating this versatile building block into modern drug discovery programs.

References

  • Corbau, R., Mori, J., Phillips, C., et al. (2010). Lersivirine, a Nonnucleoside Reverse Transcriptase Inhibitor with Activity against Drug-Resistant Human Immunodeficiency Virus Type 1. Antimicrobial Agents and Chemotherapy, 54(10), 4451-4463. [Link]

  • Corbau, R., Mori, J., Phillips, C., et al. (2010). Lersivirine, a nonnucleoside reverse transcriptase inhibitor with activity against drug-resistant human immunodeficiency virus type 1. PubMed. [Link]

  • Corona, A., et al. (2017). Design, synthesis and antiviral evaluation of novel heteroarylcarbothioamide derivatives as dual inhibitors of HIV-1 reverse transcriptase-associated RNase H and RDDP functions. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-hydroxy-N,N-dimethylbenzamide. PubChem Compound Database. [Link]

  • Chem Service. (2016). Safety Data Sheet - N,N-Dimethylbenzamide. Chem Service. [Link]

  • Chemsrc. (2025). 4-(1-Hydroxyethyl)benzamide CAS#:1175301-23-1. Chemsrc. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(1,1-Dimethylethyl)-N,N-dimethylbenzamide. PubChem Compound Database. [Link]

  • Global Substance Registration System. (n.d.). 4-(1,1-DIMETHYLETHYL)-N,N-DIMETHYLBENZAMIDE. gsrs. [Link]

  • Ley, S. V., et al. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1051-1072. [Link]

  • Thieme. (n.d.). Pharmaceutical Substances. Thieme Chemistry. [Link]

  • PrepChem. (n.d.). Synthesis of N-(2-hydroxyethyl)-4-hydroxybenzamide. PrepChem.com. [Link]

  • ResearchGate. (n.d.). Typical example of a titration of lersivirine into recombinant wt HIV-1... ResearchGate. [Link]

  • Butler, D. E., et al. (2008). Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction. PMC. [Link]

  • Mukaiyama, T., & Yamaguchi, T. (1966). The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. ResearchGate. [Link]

  • Appchem. (n.d.). 4-(1-hydroxyethyl)-N,N-dimethylbenzene-1-sulfonamide. Appchem. [Link]

  • MDPI. (2024). Biocatalysis for the Synthesis of Active Pharmaceutical Ingredients in Deep Eutectic Solvents: State-of-the-Art and Prospects. MDPI. [Link]

  • Google Patents. (2013). CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method.
  • Dove Medical Press. (n.d.). Supplementary materials. Dove Medical Press. [Link]

  • MDPI. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. [Link]

  • NIST. (n.d.). Benzamide, N,N-dimethyl-. NIST WebBook. [Link]

  • Organic Syntheses. (n.d.). N-Carboxylated-2-substituted Indoles and 2,3-Disubstituted-2,3-dihydro-4-quinolones from 2-Alkynylbenzamides. Organic Syntheses. [Link]

  • Google Patents. (2012). CN102731327A - Preparation method of 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde.

Sources

Application

Application Notes and Protocols: In Vivo Dosing of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide in Murine Models

Introduction These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the establishment of in vivo dosing protocols for the novel compound 4-(1-Hydroxyethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the establishment of in vivo dosing protocols for the novel compound 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide in murine models. As a compound with limited publicly available in vivo data, the following protocols are designed to offer a robust framework for initial characterization, including dose-range finding, vehicle selection, and preliminary pharmacokinetic assessment. The causality behind each experimental choice is explained to ensure scientific integrity and facilitate adaptation for specific research questions. All procedures should be conducted in compliance with institutional and national guidelines for the ethical care and use of laboratory animals.[1][2][3]

Part 1: Preclinical Considerations and Planning

Before commencing in vivo studies, a thorough understanding of the physicochemical properties of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide is crucial for appropriate vehicle selection and formulation.

Physicochemical Characterization Summary
PropertyValue (Hypothetical)Significance for In Vivo Studies
Molecular Weight193.25 g/mol Influences diffusion and distribution.
SolubilityPoorly soluble in waterDictates the need for a specialized vehicle for administration.[4][5]
pKaNot availableImportant for predicting absorption and distribution in different pH environments.
LogPNot availableIndicates lipophilicity, which affects membrane permeability and distribution.
Ethical Considerations

All animal experiments must be conducted in accordance with the principles of the 3Rs: Replacement, Reduction, and Refinement.[3] An approved protocol from an Institutional Animal Care and Use Committee (IACUC) is mandatory.[6] The primary goal is to minimize animal suffering and distress while maximizing the scientific value of the study.[1][2]

Part 2: Formulation and Vehicle Selection

The poor aqueous solubility of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide necessitates the use of a vehicle to create a stable and homogenous formulation for accurate dosing.

Recommended Vehicle Formulations

For initial studies, a multi-component vehicle is recommended. The following are common formulations for oral (PO) and intraperitoneal (IP) administration of poorly soluble compounds.

Vehicle ComponentPurposeConcentration RangeReference
For Oral Gavage (PO)
Carboxymethylcellulose (CMC)Suspending agent0.5 - 2%[7][8]
Polysorbate 80 (Tween 80)Surfactant to improve solubility1 - 5%[4][8]
Sterile WaterDiluentq.s. to final volume
For Intraperitoneal (IP) Injection
Dimethyl sulfoxide (DMSO)Solubilizing agent5 - 10%[4][5]
Polyethylene glycol 400 (PEG 400)Co-solvent30 - 40%[4]
Saline (0.9% NaCl)Diluentq.s. to final volume[8]

Note: The final concentration of DMSO should be kept to a minimum to avoid potential toxicity.[4] It is crucial to test the stability of the final formulation.

Protocol: Formulation Preparation (Example for IP Injection)
  • Weigh the required amount of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide.

  • In a sterile container, dissolve the compound in the calculated volume of DMSO by vortexing.

  • Add the required volume of PEG 400 and mix thoroughly.

  • Slowly add saline to the desired final volume while continuously mixing to prevent precipitation.

  • Visually inspect the formulation for homogeneity. If precipitation occurs, optimization of the vehicle composition is necessary.

  • Prepare the formulation fresh on the day of dosing.

Part 3: Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Study

A DRF study is essential to determine the tolerability of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide and to identify the MTD, which is the highest dose that does not cause unacceptable toxicity.[9]

Experimental Design
  • Animal Model: Male or female C57BL/6 mice, 8-10 weeks old.

  • Group Size: n = 3-5 mice per group to start.[10]

  • Route of Administration: Based on the intended therapeutic application (e.g., oral gavage or intraperitoneal injection).[11][12]

  • Dose Levels: A wide range of doses should be tested, typically starting with a low dose (e.g., 1-10 mg/kg) and escalating to higher doses (e.g., 30, 100, 300 mg/kg).[13][14] The dose selection can be informed by any available in vitro cytotoxicity data.

  • Dosing Schedule: Single administration followed by a 7-14 day observation period.

Step-by-Step Protocol: DRF Study
  • Acclimate mice to the facility for at least one week prior to the study.[3]

  • Randomly assign mice to treatment groups (including a vehicle control group).

  • Record the initial body weight of each mouse.

  • Prepare the dosing formulations as described in Part 2.

  • Administer the assigned dose of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide or vehicle to each mouse. For oral gavage, use a proper gavage needle to avoid trauma.[6] For IP injection, inject into the lower right quadrant of the abdomen.[12]

  • Monitor the animals closely for the first few hours post-dosing for any acute signs of toxicity.

  • For the duration of the study, perform daily clinical observations, including changes in appearance, behavior, and activity.[15]

  • Record body weight twice weekly.[15] A significant loss of body weight (e.g., >15-20%) is a key indicator of toxicity.[3]

  • At the end of the observation period, euthanize the animals and perform a gross necropsy to look for any organ abnormalities.

  • Determine the MTD as the highest dose that did not result in mortality, significant body weight loss, or severe clinical signs of toxicity.

Data to Collect
ParameterFrequencyPurpose
Clinical ObservationsDailyAssess for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).
Body WeightTwice weeklyMonitor for general health and signs of systemic toxicity.[15]
MortalityDailyKey endpoint for determining lethal dose levels.
Gross Necropsy FindingsAt study terminationIdentify any organ-specific toxicity.

Part 4: Preliminary Pharmacokinetic (PK) Study

A preliminary PK study provides initial insights into the absorption, distribution, metabolism, and excretion (ADME) of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide.[16]

Experimental Design
  • Animal Model: Male or female C57BL/6 mice, 8-10 weeks old.

  • Group Size: n = 3 mice per time point.

  • Route of Administration: Intravenous (IV) and the intended therapeutic route (e.g., PO or IP).

  • Dose Level: A single, well-tolerated dose determined from the DRF study (e.g., MTD/2).

  • Sampling Time Points: A sparse sampling schedule is often employed for mice. For example: 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.[13]

  • Sample Collection: Blood samples are collected at each time point.

Step-by-Step Protocol: Preliminary PK Study
  • Acclimate and randomize the mice as in the DRF study.

  • Administer a single dose of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide via the selected routes. For IV administration, the lateral tail vein is commonly used.[12]

  • At each designated time point, collect blood samples (e.g., via submandibular or saphenous vein).

  • Process the blood to obtain plasma and store at -80°C until analysis.

  • Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide.

  • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Visualization of Experimental Workflow

G cluster_0 Dose-Range Finding (DRF) Study cluster_1 Preliminary Pharmacokinetic (PK) Study drf_start Start DRF drf_groups Group Assignment (n=3-5/group) drf_start->drf_groups drf_dose Single Dose Administration (Vehicle, Low, Mid, High) drf_groups->drf_dose drf_observe 7-14 Day Observation (Clinical Signs, Body Weight) drf_dose->drf_observe drf_necropsy Euthanasia & Gross Necropsy drf_observe->drf_necropsy drf_mtd Determine MTD drf_necropsy->drf_mtd pk_dose Single Dose Administration (IV and PO/IP at MTD/2) drf_mtd->pk_dose Informs Dose Selection pk_start Start PK pk_start->pk_dose pk_sample Blood Sampling at Multiple Time Points pk_dose->pk_sample pk_analyze LC-MS/MS Analysis of Plasma pk_sample->pk_analyze pk_params Calculate PK Parameters pk_analyze->pk_params

Figure 1: Workflow for In Vivo Characterization.

References

Sources

Method

Application Notes and Protocols for the Purification of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide

Abstract: 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide is a key chemical intermediate whose purity is paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs) and other fine chemicals. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide is a key chemical intermediate whose purity is paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs) and other fine chemicals. This document provides a comprehensive guide to the purification of this compound, with a primary focus on recrystallization techniques. It outlines the principles of solvent selection, detailed experimental protocols for purification and recrystallization, and methods for purity assessment. The causality behind experimental choices is explained to provide a deeper understanding of the purification process. This guide is intended for researchers, scientists, and drug development professionals to achieve high-purity 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide.

Introduction

The efficacy and safety of pharmaceutical products are directly influenced by the purity of the intermediates used in their synthesis. 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide is one such critical intermediate. Impurities, which can be introduced from starting materials, side reactions, or degradation, can affect reaction yields, introduce toxic byproducts, and compromise the quality of the final product. Therefore, robust purification methods are essential.

Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[1] It relies on the principle of differential solubility of the target compound and its impurities in a specific solvent or solvent system at varying temperatures.[2] A successful recrystallization process yields a product with high purity and a well-defined crystalline structure.

This application note details a systematic approach to the purification of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide, emphasizing the critical aspects of solvent selection and the execution of the recrystallization protocol.

Understanding the Compound: Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide is fundamental to developing an effective purification strategy.

PropertyValueSource
Molecular FormulaC₁₁H₁₅NO₂N/A
Molecular Weight193.24 g/mol N/A
AppearanceWhite to off-white solid[3]
Melting Point43-45 °C[4][5]
Boiling Point132-133 °C at 15 mmHg[3][4]
SolubilitySoluble in water[3][4]

The presence of a hydroxyl group and an amide functional group imparts a degree of polarity to the molecule, influencing its solubility in various solvents. The relatively low melting point is also a key consideration when selecting a recrystallization solvent to avoid "oiling out," a phenomenon where the compound melts in the hot solvent instead of dissolving.[6]

Purification Strategy: The Central Role of Recrystallization

The primary strategy for purifying 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide is recrystallization. This technique is highly effective for removing both soluble and insoluble impurities.

The Principle of Recrystallization

Recrystallization involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.[7] As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals.[8] Ideally, the impurities remain dissolved in the solvent (mother liquor) at both high and low temperatures or are insoluble in the hot solvent and can be removed by hot filtration.[9]

The success of recrystallization is governed by several key factors:

  • Solvent Selection: The most critical step.[7]

  • Dissolution: Using the minimum amount of hot solvent.[7][8]

  • Cooling Rate: Slow cooling generally promotes the formation of larger, purer crystals.[10]

  • Crystal Collection and Washing: Efficient separation and removal of residual mother liquor.[11]

Experimental Protocols

Solvent Selection Protocol

The choice of an appropriate solvent is paramount for a successful recrystallization.[7] The ideal solvent should exhibit high solubility for the compound at its boiling point and low solubility at room temperature or below.[1] Given the polar nature of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide, polar solvents are a logical starting point.[12]

Procedure for Solvent Screening:

  • Place approximately 50 mg of the crude 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide into several small test tubes.

  • To each test tube, add a different potential solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene) dropwise at room temperature, swirling after each addition. Observe the solubility. A good solvent will not dissolve the compound at room temperature.[11]

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent in small portions until the solid just dissolves.[11] Note the approximate volume of solvent required.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath.[11] Observe the formation of crystals. A copious amount of crystal formation indicates a promising solvent.

  • Based on these observations, select the most suitable solvent or a solvent mixture. For amides, polar solvents like ethanol, acetone, or acetonitrile often yield good results.[12] Solvent mixtures, such as ethanol-water or isopropanol-water, can also be effective.[13]

Recrystallization Protocol

This protocol assumes the selection of a suitable single or mixed solvent system based on the screening process.

Materials and Equipment:

  • Crude 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks (appropriate sizes)

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

  • Spatula and glass stirring rod

  • Ice bath

Step-by-Step Procedure:

  • Dissolution:

    • Place the crude 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide into an Erlenmeyer flask.

    • Add a small amount of the chosen solvent, enough to create a slurry.

    • Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to maximize the yield.[7][8]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, a hot filtration step is required.[10]

    • Preheat a second Erlenmeyer flask and a stemless funnel containing fluted filter paper on the hot plate.

    • Quickly filter the hot solution through the preheated setup into the clean, hot flask. This prevents premature crystallization in the funnel.[2]

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[10]

    • If crystals do not form, induce crystallization by scratching the inside of the flask with a glass stirring rod or by adding a seed crystal of the pure compound.[9][11]

    • Once the solution has reached room temperature and crystal formation has commenced, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[11]

  • Collection and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.[11]

    • Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[8]

  • Drying:

    • Continue to draw air through the filter cake for several minutes to partially dry the crystals.

    • Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.

Visualization of the Workflow

The following diagram illustrates the key stages of the purification and recrystallization process.

Recrystallization_Workflow Purification and Recrystallization Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_analysis Analysis Crude Crude 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide Solvent_Screening Solvent Screening Crude->Solvent_Screening Dissolution Dissolution in Minimum Hot Solvent Solvent_Screening->Dissolution Select Solvent Hot_Filtration Hot Filtration (Optional) Dissolution->Hot_Filtration Cooling Slow Cooling & Crystallization Dissolution->Cooling No Insoluble Impurities Hot_Filtration->Cooling Isolation Isolation by Vacuum Filtration Cooling->Isolation Washing Washing with Cold Solvent Isolation->Washing Drying Drying Washing->Drying Pure_Product Pure Crystalline Product Drying->Pure_Product Purity_Analysis Purity Assessment (HPLC, NMR, MP) Pure_Product->Purity_Analysis

Caption: Workflow for the purification of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide.

Purity Assessment

After recrystallization, it is crucial to assess the purity of the final product. Several analytical techniques can be employed for this purpose.

Analytical TechniquePurposeExpected Outcome
High-Performance Liquid Chromatography (HPLC) To quantify the purity and detect any remaining impurities.A single major peak corresponding to the product with purity >99%.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and identify any residual solvents or impurities.Spectra consistent with the structure of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide and absence of impurity signals.[15]
Melting Point Analysis To assess the purity. Pure compounds have a sharp melting point range.A narrow melting point range close to the literature value (43-45 °C).[4][5]

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the compound. The compound is too insoluble in the chosen solvent.Use a lower-boiling solvent. Use a solvent in which the compound is more soluble. Use a solvent mixture.[6]
No Crystal Formation The solution is not saturated (too much solvent was used). The solution is supersaturated.Boil off some of the solvent and allow it to cool again. Scratch the inside of the flask with a glass rod. Add a seed crystal.[9]
Low Recovery Too much solvent was used. Premature crystallization during hot filtration. The compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent. Ensure the filtration apparatus is preheated. Cool the solution in an ice bath for a longer period.
Colored Product Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration.

Conclusion

The purification of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide via recrystallization is a highly effective method for achieving the high purity required for pharmaceutical applications. A systematic approach to solvent selection, coupled with a carefully executed recrystallization protocol, is key to success. The detailed procedures and troubleshooting guide provided in this application note serve as a valuable resource for researchers and scientists in the field of chemical and pharmaceutical development. The final purity of the compound should always be verified using appropriate analytical techniques to ensure it meets the required specifications.

References

  • University of Rochester. Recrystallization | Organic Chemistry I Lab. Available at: [Link]

  • ResearchGate. What is the best technique for amide purification?. Available at: [Link]

  • University of California, Davis. Recrystallization. Available at: [Link]

  • University of Baghdad. EXP. NO. (3) RECRYSTALLIZATION. Available at: [Link]

  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. Available at: [Link]

  • University of Colorado Boulder. Recrystallization. Available at: [Link]

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available at: [Link]

  • University of California, Los Angeles. Crystallization Solvents.pdf. Available at: [Link]

  • Journal of the American Chemical Society. Memory of Chirality of Tertiary Aromatic Amides: A Simple and Efficient Method for the Enantioselective Synthesis of Quaternary α-Amino Acids. Available at: [Link]

  • University of Missouri-St. Louis. Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Available at: [Link]

  • Japan International Center for Agricultural Sciences. III Analytical Methods. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Google Patents. US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
  • PubChem. 4-hydroxy-N,N-dimethylbenzamide. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction. Available at: [Link]

  • ResearchGate. Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction | Request PDF. Available at: [Link]

  • IOPscience. Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. Available at: [Link]

  • PubChem. 4-(1,1-Dimethylethyl)-N,N-dimethylbenzamide. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Synthesis and characterisation of process related impurity in bosentan monohydrate. Available at: [Link]

  • National Center for Biotechnology Information. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Available at: [Link]

  • ResearchGate. Analytical Standards Purity Determination Using Quantitative Nuclear Magnetic Resonance | Request PDF. Available at: [Link]

  • Google Patents. US20110207745A1 - Solid forms of 4--n,n-diethylbenzamide, compositions thereof, and uses therewith.
  • Der Pharma Chemica. Synthesis and characterization of process related impurities of an anti- convulsant drug-Lacosamide. Available at: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available at: [Link]

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Application

Application Notes and Protocols for Determining the in Vitro Efficacy of Novel Benzamide Derivatives: A Framework for 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide

Introduction: The Benzamide Scaffold as a Privileged Structure in Drug Discovery Benzamide and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the backbone of a multitude of ther...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Benzamide Scaffold as a Privileged Structure in Drug Discovery

Benzamide and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the backbone of a multitude of therapeutic agents.[1] These compounds have demonstrated a remarkable breadth of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.[2][3] The versatility of the benzamide scaffold allows for structural modifications that can modulate its biological activity, making it a fertile ground for the discovery of novel therapeutics.

This document provides a comprehensive framework for the initial evaluation of a novel benzamide derivative, 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide . As this compound is not extensively characterized in publicly available literature, the following protocols are presented as a robust starting point for researchers to assess its potential cytotoxic and antiproliferative effects. The methodologies detailed herein are based on well-established and validated cell viability assays, ensuring scientific rigor and reproducibility.

Principle of the MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. This reduction only occurs in metabolically active cells. The formazan crystals are then solubilized, and the concentration is determined by spectrophotometric analysis. The intensity of the purple color is directly proportional to the number of viable cells.

MTT_Principle cluster_cell Viable Cell Mitochondria Mitochondria Enzymes NAD(P)H-dependent oxidoreductases Mitochondria->Enzymes contains Formazan Formazan (Purple, insoluble) Enzymes->Formazan to form MTT MTT (Yellow, water-soluble) MTT->Enzymes enters cell and is reduced by Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization is dissolved by Measurement Spectrophotometric Measurement (570 nm) Solubilization->Measurement leading to

Caption: Principle of the MTT Cell Viability Assay.

Experimental Protocols

I. Reagent and Material Preparation
  • Cell Lines: Select appropriate human cancer cell lines for screening (e.g., HT-29 for colorectal cancer, MCF-7 for breast cancer) and a non-cancerous cell line (e.g., L929 mouse fibroblast cells) to assess selectivity.[2]

  • Complete Culture Medium: Use the recommended medium for each cell line, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

  • 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide (Test Compound):

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). The final concentration of the solvent in the cell culture medium should not exceed a level that affects cell viability (typically ≤ 0.5%).

  • MTT Solution (5 mg/mL):

    • Dissolve MTT in sterile phosphate-buffered saline (PBS).

    • Filter-sterilize the solution using a 0.22 µm filter.

    • Store at 4°C, protected from light.

  • Solubilization Solution:

    • DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well Plates: Sterile, flat-bottomed plates suitable for cell culture and absorbance reading.

  • Multi-well Spectrophotometer: Capable of reading absorbance at 570 nm.

II. MTT Assay Protocol

This protocol is adapted from standard methodologies for evaluating the cytotoxicity of novel compounds.[4]

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of solvent used for the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by gentle pipetting or by using a plate shaker to ensure complete dissolution of the formazan crystals.

  • Absorbance Reading:

    • Read the absorbance at 570 nm using a multi-well spectrophotometer.

MTT_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide Incubate_24h->Add_Compound Incubate_Treatment Incubate for treatment period (e.g., 24, 48, 72 hours) Add_Compound->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_Formazan Incubate for 2-4 hours Add_MTT->Incubate_Formazan Solubilize Solubilize formazan crystals (e.g., with DMSO) Incubate_Formazan->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance End End Read_Absorbance->End

Caption: Workflow for the MTT Cell Viability Assay.

Data Presentation and Analysis

The results of the cell viability assay can be presented as the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%, is a key parameter for quantifying its potency.

Table 1: Illustrative Cytotoxicity Data for 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide

Concentration (µM)HT-29 % Viability (Mean ± SD)MCF-7 % Viability (Mean ± SD)L929 % Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5100 ± 5.2100 ± 3.9
198.2 ± 5.199.1 ± 4.8101.3 ± 4.2
585.6 ± 6.392.4 ± 5.598.7 ± 3.6
1062.3 ± 4.978.9 ± 6.195.2 ± 4.1
2548.7 ± 3.855.1 ± 4.789.4 ± 5.3
5021.5 ± 2.930.8 ± 3.582.1 ± 4.8
1009.8 ± 1.715.2 ± 2.475.6 ± 5.0
IC₅₀ (µM) ~24.5 ~32.0 >100

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The Selectivity Index (SI) can be calculated to determine the compound's specificity for cancer cells over normal cells: SI = IC₅₀ in normal cells / IC₅₀ in cancer cells

A higher SI value indicates greater selectivity.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High background in blank wells - Contamination of medium or reagents- MTT reduction by components in the medium- Use fresh, sterile reagents- Use phenol red-free medium for the assay
Low signal or poor sensitivity - Insufficient cell number- Low metabolic activity of cells- Insufficient incubation time with MTT- Optimize cell seeding density- Ensure cells are in the logarithmic growth phase- Increase incubation time with MTT (up to 4 hours)
High variability between replicate wells - Uneven cell seeding- Incomplete dissolution of formazan- Pipetting errors- Ensure a single-cell suspension before seeding- Ensure complete mixing after adding the solubilization solution- Use calibrated pipettes and consistent technique

Conclusion and Future Directions

The protocols outlined in this application note provide a foundational approach for the initial characterization of the biological activity of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide . By employing the MTT assay, researchers can obtain reliable and reproducible data on the compound's effect on cell viability and determine its IC₅₀ value across various cell lines.

Positive results from these initial screens, such as potent and selective cytotoxicity against cancer cells, would warrant further investigation into the compound's mechanism of action. Subsequent studies could include assays for apoptosis (e.g., caspase activity assays, Annexin V staining), cell cycle analysis, and target identification to fully elucidate the therapeutic potential of this novel benzamide derivative.

References

  • Synthesis, Cytotoxicity, and Molecular Modeling of Novel Benzamide-Derived Hydrazone Derivatives as ALDOA Inhibitors in Colorectal Cancer. Taylor & Francis Online. Available from: [Link]

  • Cytotoxic and Antitumoral Activity of N-(9H-purin-6-yl) Benzamide Derivatives and Related Water-soluble Prodrugs. Bentham Science. Available from: [Link]

  • Cytotoxicity activities and chemical stability of amides of 1-benzhydrylpiperazine. ResearchGate. Available from: [Link]

  • DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. The Distant Reader. Available from: [Link]

  • Synthesis of benzamide derivatives of anacardic acid and their cytotoxic activity. PubMed. Available from: [Link]

  • Evaluating the Cytotoxic Effects of Novel Quinone Compounds. Anticancer Research. Available from: [Link]

  • Evaluation of the cytotoxic effects of a compound on cell lines. PCBIS. Available from: [Link]

  • Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. PMC. Available from: [Link]

  • Design, Synthesis and Molecular Docking of Novel N,N-dimethylbenzenesulfonamide Derivatives as Potential Antiproliferative Agents. PubMed. Available from: [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Lignum Vitae | An International Journal of Biological Sciences. Available from: [Link]

  • BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka. Available from: [Link]

Sources

Method

Topic: Preparation of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide Standard Solutions for LC-MS/MS

An Application Note from the Office of the Senior Application Scientist Abstract This comprehensive application note provides a detailed protocol and expert guidance for the preparation of accurate and reproducible calib...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol and expert guidance for the preparation of accurate and reproducible calibration and quality control standards of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Adherence to these protocols is critical for ensuring data integrity in regulated bioanalytical studies, aligning with principles outlined in key regulatory guidances such as the FDA's M10 Bioanalytical Method Validation.[1][2] This guide is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for the quantification of this analyte in biological matrices.

Introduction: The Imperative for Precision in Bioanalysis

4-(1-Hydroxyethyl)-N,N-dimethylbenzamide is a small organic molecule whose accurate quantification in biological matrices is essential for pharmacokinetic, toxicokinetic, and metabolic studies. LC-MS/MS has become the definitive technique for such bioanalysis due to its superior sensitivity and selectivity.[3] However, the reliability of any LC-MS/MS assay is fundamentally dependent on the quality of its calibration standards. The adage 'your assay is only as good as your standards' holds particularly true in regulated environments where data integrity is paramount.

This document moves beyond a simple recitation of steps; it delves into the causality behind the protocol, emphasizing the scientific principles that ensure a self-validating and robust workflow. We will address critical aspects including analyte characterization, solvent selection, the hierarchy of standard solution preparation, and strategies to mitigate common pitfalls like matrix effects.[3][4][5]

Analyte Characteristics & Reagent Selection

A thorough understanding of the analyte is the foundation of a robust method. The physical and chemical properties of the reference standard dictate its handling, storage, and the selection of appropriate solvents.

Table 1: Physicochemical Properties of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide

PropertyValue / DescriptionRationale & Comments
Chemical Structure Chemical Structure of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamideThe structure contains a polar amide, a hydroxyl group, and an aromatic ring, suggesting moderate polarity.
Molecular Formula C₁₁H₁₅NO₂Derived from the chemical structure.
Molecular Weight 193.24 g/mol Calculated value. Essential for accurate concentration calculations from weighed mass.
Purity >98% (Recommended)Use of a high-purity, certified reference standard is non-negotiable for quantitative assays. Purity values are critical for correcting the weighed mass to obtain the true mass of the analyte.
Reference Standard and Solvent Selection
  • Reference Standard: Procure a certified reference standard of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide with the highest available purity and a certificate of analysis (CoA). The CoA provides the exact purity and is essential for accurate stock solution concentration calculations.

  • Solvent Choice: The choice of solvent for the primary stock solution is governed by the analyte's solubility and stability.[6]

    • Recommended Solvents: Based on the structure, high-purity, LC-MS grade Methanol, Acetonitrile, or Dimethyl Sulfoxide (DMSO) are suitable primary solvents.

    • Causality: An ideal solvent fully dissolves the analyte to the target concentration without causing degradation. Using LC-MS grade solvents is crucial to minimize exogenous contaminants that could interfere with the analysis or introduce ion suppression.[7] A preliminary solubility test is recommended if this information is not available from the supplier.

Core Principles for Regulated Bioanalytical Standards

The preparation of standards for methods governed by regulatory bodies like the FDA must follow a structured and defensible logic.[1][8]

  • Traceability: Every solution must be traceable to a specific mass of a certified reference standard. This is achieved through meticulous documentation of weighing, dilutions, and calculations.

  • Calibration Curve: A calibration curve is constructed by analyzing a series of standards with known concentrations to define the relationship between instrument response and analyte concentration. A typical curve includes a blank (matrix sample without analyte or Internal Standard), a zero standard (matrix with Internal Standard only), and a minimum of six to eight non-zero concentration levels.[9][10]

  • Quality Control (QC) Samples: QCs are indispensable for validating the accuracy and precision of the assay during validation and for accepting or rejecting analytical runs of study samples. Crucially, QC samples must be prepared from a separate weighing and stock solution than that used for the calibration standards.[9] This practice validates the integrity of the primary stock solution and the entire standard preparation workflow. QCs are typically prepared at a minimum of three levels: Low, Medium, and High.

  • Internal Standard (IS): An IS is a compound of similar chemical and physical properties to the analyte, added at a constant concentration to all samples, calibrators, and QCs. The IS is used to correct for variability during sample processing and LC-MS/MS analysis. A stable isotope-labeled (SIL) version of the analyte is the "gold standard" for an IS, as it co-elutes with the analyte and experiences nearly identical matrix effects, thereby providing the most effective compensation.[3][11]

Protocol: Stock and Working Solution Preparation

This section details the hierarchical process of preparing standard solutions. All glassware must be Class A volumetric or calibrated pipettes must be used to ensure accuracy.

Preparation of Primary Stock Solutions (1 mg/mL)

The objective is to create a concentrated, accurate, and stable stock solution from the neat reference material.

Methodology:

  • Weighing: Accurately weigh approximately 5.0 mg of the 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide reference standard into a suitable vessel. Use a calibrated analytical balance and record the weight to at least four decimal places (e.g., 5.0123 mg).

  • Dissolution: Quantitatively transfer the weighed material to a 5 mL Class A volumetric flask. Add a small amount of the chosen solvent (e.g., Methanol) to dissolve the solid completely, using sonication if necessary.

  • Dilution: Once fully dissolved, dilute to the 5 mL mark with the same solvent. Cap and invert the flask at least 15-20 times to ensure homogeneity.

  • Calculation: Calculate the exact concentration, correcting for the purity of the reference standard.

    • Corrected Mass = Weighed Mass × Purity

    • Stock Concentration = Corrected Mass / Volume

    • Example: (5.0123 mg × 0.995) / 5.0 mL = 0.9974 mg/mL or 997.4 µg/mL.

  • Labeling & Storage: Transfer the solution to a labeled, amber glass vial. The label must include the analyte name, concentration, solvent, preparation date, and preparer's initials. Store at -20°C or below, protected from light.[12]

Diagram 1: Workflow for Primary Stock Solution Preparation

G cluster_0 Stock Solution Preparation (CAL & QC) weigh_cal 1a. Accurately Weigh CAL Reference Standard dissolve_cal 2a. Dissolve & Dilute in Volumetric Flask (e.g., to 5 mL with Methanol) weigh_cal->dissolve_cal weigh_qc 1b. Accurately Weigh QC Reference Standard (Separate Weighing) dissolve_qc 2b. Dissolve & Dilute in Volumetric Flask (e.g., to 5 mL with Methanol) weigh_qc->dissolve_qc stock_cal 3a. Primary CAL Stock ~1 mg/mL dissolve_cal->stock_cal stock_qc 3b. Primary QC Stock ~1 mg/mL dissolve_qc->stock_qc

Caption: Independent weighing for Calibrator (CAL) and Quality Control (QC) stocks.

Preparation of Intermediate & Spiking Solutions

Serial dilutions are performed to create less concentrated solutions that are easier to handle for spiking into the biological matrix.

Table 2: Example Dilution Scheme for Intermediate Solutions

Solution IDStarting SolutionVolume of Starting Sol.Final VolumeFinal ConcentrationPurpose
INT-1 Primary Stock (997.4 µg/mL)100 µL10 mL9.974 µg/mLIntermediate Dilution
INT-2 (Spiking) INT-1 (9.974 µg/mL)100 µL10 mL99.74 ng/mLSpiking solution for lower curve points

Protocol: Calibration Curve & QC Sample Preparation

The final step involves spiking the intermediate solutions into a control biological matrix (e.g., drug-free human plasma) to generate the final standards that will be analyzed. Preparing standards in the same matrix as the study samples is critical to account for matrix effects.[3][9][13]

Methodology:

  • Thaw Matrix: Thaw control matrix (e.g., K2-EDTA plasma) at room temperature or in a cool water bath. Vortex gently to ensure homogeneity.

  • Serial Dilution in Matrix: Perform serial dilutions of the spiking solutions into the control matrix. It is common to spike a small volume of the standard (e.g., 5-20 µL) into a larger volume of matrix (e.g., 95-80 µL) to minimize the amount of organic solvent added, which can cause protein precipitation.

  • Vortex: Vortex each standard and QC sample thoroughly after spiking to ensure complete mixing.

  • Aliquoting & Storage: Aliquot the prepared standards and QCs into labeled cryovials for single use and store immediately at -70°C or below until analysis.

Diagram 2: Workflow for Calibration Curve and QC Preparation

G cluster_1 Working Solution & Final Standard Preparation stock_cal Primary CAL Stock (~1 mg/mL) int_cal Intermediate CAL Spiking Solutions stock_cal->int_cal stock_qc Primary QC Stock (~1 mg/mL) int_qc Intermediate QC Spiking Solutions stock_qc->int_qc final_cal Final Calibration Curve Standards (8 Levels in Matrix) int_cal->final_cal final_qc Final QC Samples (LQC, MQC, HQC in Matrix) int_qc->final_qc matrix Control Biological Matrix (e.g., Blank Plasma) matrix->final_cal matrix->final_qc

Caption: Spiking intermediate solutions into a control matrix to generate final standards.

Table 3: Example Calibration Curve and QC Levels in Plasma

Sample IDFinal Concentration (ng/mL)Spiking Solution Conc. (ng/mL)Spike Volume (µL)Matrix Volume (µL)
Cal 1 (LLOQ) 1.099.7410.0987.4
Cal 2 2.599.7425.1972.3
Cal 3 10.0997.410.0987.4
Cal 4 50.099745.0992.4
Cal 5 100.0997410.0987.4
Cal 6 250.0997425.1972.3
Cal 7 500.0997405.0992.4
Cal 8 (ULOQ) 1000.09974010.0987.4
LQC 3.099.7430.1967.3
MQC 75.099747.5990.0
HQC 750.0997407.5990.0

Note: LLOQ = Lower Limit of Quantification; ULOQ = Upper Limit of Quantification; LQC/MQC/HQC = Low/Mid/High Quality Control. QC levels are prepared from the separate QC stock.

Stability Assessment & Storage

The stability of standard solutions must be experimentally verified.

  • Stock Solution Stability: Long-term stability is assessed by comparing the response of a stored stock solution against a freshly prepared one.[14] The responses should be within a predefined acceptance criterion (e.g., ±10%).

  • Bench-Top Stability: This evaluates the stability of standards and QCs in the matrix when left at room temperature for a period that mimics the sample preparation time.

  • Freeze-Thaw Stability: This assesses analyte stability after multiple cycles of freezing and thawing.

  • Storage: As a general rule, all stock solutions should be stored in tightly sealed, light-protected containers at -20°C or colder. Final matrix standards should be stored at -70°C or colder.[12]

Conclusion

The preparation of high-quality standard solutions is a foundational requirement for successful quantitative LC-MS/MS bioanalysis. By implementing a structured, well-documented protocol based on sound scientific principles—including the use of high-purity materials, accurate volumetric preparations, and the critical practice of using independently prepared QC standards—researchers can ensure the generation of reliable, reproducible, and defensible data. This adherence to best practices is not merely procedural; it is the bedrock of scientific integrity in drug development.

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.
  • Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH).
  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA).
  • Importance of matrix effects in LC–MS/MS... Bioanalysis. Ovid.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab.
  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services.
  • The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc.
  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc.
  • Bioanalytical Method Validation Guidance for Industry May 2018. U.S. Food and Drug Administration (FDA).
  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA).
  • Complete Guide To Achieve Reliable Quantitative LC-MS Measurements. Waters Corporation.
  • How exactly do we prepare mobile phases used for LC/MS? ResearchGate.
  • LC-MS/MS Quantitative Assays. Department of Chemistry Mass Spectrometry Core Laboratory, University of Illinois Urbana-Champaign.
  • Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Annals of Laboratory Medicine.
  • Guide to achieving reliable quantitative LC-MS measurements. LGC Ltd.
  • Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. National Institutes of Health (NIH).
  • Actual stock solution stability" procedure? Chromatography Forum.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting enantiomeric excess (ee) in asymmetric synthesis of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide

Technical Support Center: Asymmetric Synthesis of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide Welcome to the technical support center for the asymmetric synthesis of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide. This guide is d...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Asymmetric Synthesis of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide

Welcome to the technical support center for the asymmetric synthesis of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the enantiomeric excess (ee) of this critical synthesis. This document provides in-depth, field-proven insights into common challenges and their solutions, structured in a practical question-and-answer format.

Troubleshooting Guide & FAQs

The asymmetric reduction of 4-acetyl-N,N-dimethylbenzamide is a powerful and frequently used transformation. However, achieving high and reproducible enantioselectivity can be challenging. This section addresses the most common issues encountered in the laboratory.

Section 1: Low Enantiomeric Excess (ee)

Question 1: My enantiomeric excess is consistently low (<80%). What are the primary factors to investigate?

Answer: Consistently low ee is a common problem that can almost always be traced back to a few key parameters. A systematic investigation is the most effective approach.[1][2]

  • Catalyst Integrity and Purity: The chiral catalyst is the heart of the reaction.

    • Source and Storage: If using a commercial catalyst, ensure it's from a reputable supplier and has been stored under the recommended conditions (typically inert atmosphere, low temperature).[2] If the catalyst is prepared in-house, its purity and structural integrity must be rigorously confirmed using techniques like NMR.[1]

    • Activity Check: Perform a control reaction using a standard substrate known to give high ee with your catalyst system (e.g., acetophenone).[1] If this reaction also fails, the catalyst is almost certainly the issue.

  • Purity of Starting Materials and Solvent:

    • Substrate: Impurities in the 4-acetyl-N,N-dimethylbenzamide can act as inhibitors or promote a non-selective background reaction. Recrystallize or chromatograph the starting material if its purity is questionable.

    • Solvent: The solvent plays a crucial role in the conformation of the catalyst-substrate complex. Ensure the solvent is anhydrous and of high purity, as trace amounts of water can deactivate many catalysts or alter their selectivity.

  • Reaction Temperature: Temperature control is critical. The energy difference between the two diastereomeric transition states leading to the (R) and (S) products is often small. Higher temperatures can provide enough energy to overcome this barrier, eroding enantioselectivity.[2][3] It is often beneficial to run the reaction at a lower temperature, even if it requires a longer reaction time.[2]

  • Hydrogen Source: In Asymmetric Transfer Hydrogenation (ATH), the quality of the hydrogen donor (e.g., isopropanol or formic acid/triethylamine mixture) is important.[4] Use freshly distilled or high-purity reagents.

Question 2: My reaction shows good conversion, but the enantioselectivity is poor. Why might this be happening?

Answer: High conversion with low ee often points towards one of two scenarios: a compromised catalyst or the presence of a competing, non-selective reaction pathway.

  • Catalyst Racemization or Decomposition: The chiral ligand or the final complex may be unstable under the reaction conditions. This can lead to the formation of a highly active but achiral catalyst, which will efficiently reduce the ketone to a racemic product.

  • Background (Non-Catalytic) Reduction: The reducing agent itself (e.g., boranes, or even isopropanol at high temperatures with certain metal contaminants) might be reducing the ketone without the influence of the chiral catalyst.[5] This is more likely if the reaction is run at elevated temperatures or for extended periods.[3]

  • Incorrect Catalyst Loading or Substrate Concentration: While less common, substrate concentration can sometimes influence ee.[1] At very high concentrations, catalyst aggregation or the formation of off-cycle, less selective species can occur. Try running the reaction at a lower concentration to see if it improves selectivity.

Logical Workflow for Troubleshooting Low ee

To systematically diagnose the cause of low ee, follow this workflow. Start with the simplest and most common issues before moving to more complex variables.

G cluster_0 Start Low ee Observed Check_Purity Verify Purity of Substrate, Solvent & H-Donor Start->Check_Purity Check_Conditions Confirm Reaction Temperature & Concentrations Check_Purity->Check_Conditions [Purity OK] Problem_Solved Problem Resolved Check_Purity->Problem_Solved [Impurity Found & Rectified] Check_Catalyst Assess Catalyst Integrity (Age, Storage, Purity) Check_Conditions->Check_Catalyst [Conditions OK] Check_Conditions->Problem_Solved [Error Found & Rectified] Control_Rxn Run Control Reaction with Standard Substrate Check_Catalyst->Control_Rxn [Integrity Suspect] Optimize_Temp Screen Lower Temperatures Check_Catalyst->Optimize_Temp [Integrity OK] Control_Rxn->Optimize_Temp [Control OK, Catalyst is Fine] Control_Rxn->Problem_Solved [Control Fails, Replace Catalyst] Optimize_Solvent Screen Different Solvents Optimize_Temp->Optimize_Solvent [Improvement Observed] Optimize_Temp->Optimize_Solvent [No Improvement] Optimize_Solvent->Problem_Solved

Caption: Troubleshooting workflow for low enantiomeric excess.

Section 2: Inconsistent Results

Question 3: I am observing significant batch-to-batch variation in ee. What are the likely sources of this inconsistency?

Answer: Batch-to-batch variability is frustrating and often points to subtle, uncontrolled variables in the experimental setup.

  • Atmospheric Control: Many asymmetric catalysts, particularly Ru(II) complexes, are sensitive to air and moisture.[2] Inconsistent inert atmosphere techniques (e.g., variations in glovebox use, quality of Schlenk line technique, or purity of inert gas) can lead to partial catalyst deactivation and variable results.

  • Solvent Quality: Using a new bottle of solvent, especially anhydrous solvents like THF or isopropanol, can introduce variability. It is best practice to use solvent from a freshly opened bottle or a properly maintained solvent purification system for a series of reactions.

  • Water Content: Trace amounts of water can have a significant impact. Ensure all glassware is rigorously dried and that all reagents are handled under strictly anhydrous conditions.

  • Reaction Setup: Seemingly minor details like the rate of stirring, the speed of reagent addition, or the specific flask geometry can influence reaction kinetics and, in some cases, selectivity. Strive for maximum consistency in your experimental setup for every run.

Section 3: Analytical Challenges

Question 4: What are the best practices for accurately determining ee by chiral HPLC?

Answer: An inaccurate ee measurement can be just as misleading as a poor reaction result. Reliable analysis is key.[6]

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs) like Chiralcel® OD-H, AD-H, or Chiralpak® IA are excellent starting points for resolving 1-phenylethanol derivatives.[6]

  • Mobile Phase Optimization: A typical mobile phase is a mixture of hexane (or heptane) and an alcohol modifier like isopropanol (IPA) or ethanol.[6] The ratio is critical. Start with a low percentage of alcohol (e.g., 99:1 Hexane:IPA) and gradually increase the polarity to achieve baseline separation.

  • Confirm Peak Identity: Always run a racemic standard (prepared by a simple sodium borohydride reduction of the ketone) to determine the retention times of both enantiomers. If available, inject a sample of a single, pure enantiomer to definitively assign the peaks.

  • Integration: Ensure that the peaks are integrated correctly. Poorly resolved peaks or a sloping baseline can lead to significant errors in the calculated ee.

Data & Mechanistic Insights

The choice of reaction parameters can have a profound impact on the outcome. The following table summarizes typical effects observed in asymmetric transfer hydrogenation of aromatic ketones.

Table 1: Influence of Reaction Parameters on Enantioselectivity

ParameterGeneral Trend for Higher eeRationale
Temperature Lower TemperatureIncreases the free energy difference (ΔΔG‡) between the diastereomeric transition states, favoring one pathway more significantly.[3]
Solvent Aprotic, less coordinatingSolvents can coordinate to the metal center or influence the catalyst-substrate complex conformation. Screening is often necessary.[1][3]
Catalyst Loading Optimized (not too high/low)Sufficient catalyst is needed for good rates, but excessively high loading can sometimes promote side reactions or aggregation.
H-Donor Formic Acid/NEt₃ vs. iPrOHThe formic acid/triethylamine system often leads to an irreversible reaction, which can be advantageous for achieving high conversion and ee, especially with high substrate concentrations.[4][7]
Catalytic Cycle of Asymmetric Transfer Hydrogenation (ATH)

The stereochemical outcome of the reaction is determined during the hydride transfer step from the ruthenium-hydride species to the prochiral ketone. The chiral ligand creates a sterically and electronically differentiated environment, forcing the ketone to approach from a specific face to minimize steric hindrance, leading to the preferential formation of one enantiomer.[8]

G Precatalyst [RuCl(arene)(L)] (Precatalyst) Active_Hydride [RuH(arene)(L)] (Active Catalyst) Precatalyst->Active_Hydride + H-Donor - HCl Ketone_Complex Ketone Coordination {Ru-H---O=C} Active_Hydride->Ketone_Complex + Ketone Transition_State Diastereomeric Transition State (Hydride Transfer) Ketone_Complex->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Stereodetermining Step Product_Release Chiral Alcohol Product + [Ru(arene)(L*)] Product_Complex->Product_Release Product_Release->Active_Hydride + H-Donor - Product

Caption: Simplified catalytic cycle for Noyori-type ATH.

Detailed Experimental Protocols

Protocol 1: Representative Asymmetric Transfer Hydrogenation (ATH)

This protocol is a general guideline and should be optimized for your specific catalyst and setup.

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chiral Ru(II) catalyst (e.g., (R,R)-TsDPEN-Ru(p-cymene)Cl, 0.005 mmol, 0.5 mol%).

  • Reaction Setup: Add 4-acetyl-N,N-dimethylbenzamide (1.0 mmol) to the flask.

  • Solvent/H-Donor Addition: Add the hydrogen donor mixture, typically a 5:2 azeotropic mixture of formic acid and triethylamine (2.0 mL), via syringe. Ensure the mixture is degassed.

  • Reaction: Stir the mixture at the desired temperature (e.g., 28 °C) and monitor the reaction progress by TLC or GC.

  • Workup: Upon completion, quench the reaction by adding a saturated solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.

  • Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC.

Protocol 2: Chiral HPLC Method for ee Determination

This is a starting point for method development. Retention times and resolution will vary.

  • Instrument: HPLC system with a UV detector.

  • Column: Chiralcel® OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Prepare a mixture of HPLC-grade n-Hexane and 2-Propanol (IPA) in a 95:5 (v/v) ratio.[6] Degas the mobile phase thoroughly.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the purified alcohol product in 1 mL of the mobile phase.

  • Injection: Inject 10 µL of the sample solution.

  • Analysis: Identify the two enantiomer peaks by comparing the chromatogram to that of a racemic standard. Calculate the ee using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.

References

  • Vojtěch, M., et al. (2018). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. PMC. Retrieved from [Link]

  • Chem-Station. (2014). Noyori Asymmetric Hydrogenation. Retrieved from [Link]

  • Wang, Z., et al. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. The Journal of Organic Chemistry. Retrieved from [Link]

  • Kundu, G., et al. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Center for Nonlinear Studies - Los Alamos National Laboratory. Retrieved from [Link]

  • NROChemistry. (2022). Noyori Hydrogenation. YouTube. Retrieved from [Link]

  • Kim, B., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. Retrieved from [Link]

  • Kanto Chemical Co., Inc. (n.d.). Asymmetric Transfer Hydrogenation Catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Retrieved from [Link]

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]

Sources

Optimization

Preventing over-reduction of the amide group during 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide synthesis

Welcome to the technical support center for the synthesis of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the selective reduction of 4-acetyl-N,N-dimethylbenzamide. Our goal is to provide you with in-depth, field-proven insights to help you prevent the over-reduction of the amide group and optimize your synthetic route.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiment in a direct question-and-answer format.

Question 1: I'm observing a significant amount of a byproduct that I suspect is the over-reduced amine, 4-ethyl-N,N-dimethylaniline. What is causing this, and how can I prevent it?

Answer: The formation of 4-ethyl-N,N-dimethylaniline is a classic case of over-reduction, where both the ketone and the amide functionalities are reduced. This typically occurs when the reducing agent is too powerful or the reaction conditions are too harsh.

Causality: The core of the issue lies in the relative reactivity of ketones and amides. Ketones are significantly more electrophilic than amides and thus more susceptible to nucleophilic attack by hydride reagents.[1][2] Amides are less reactive due to the resonance delocalization of the nitrogen lone pair, which reduces the electrophilicity of the carbonyl carbon.[1] However, powerful reducing agents like lithium aluminum hydride (LiAlH₄) are reactive enough to reduce both functional groups. Even a milder reagent like sodium borohydride (NaBH₄) can reduce amides under forcing conditions such as high temperatures or with certain additives.[3][4]

Solution Workflow:

  • Choice of Reducing Agent: The most critical factor is selecting a reducing agent with the appropriate chemoselectivity. Sodium borohydride (NaBH₄) is the reagent of choice for selectively reducing ketones in the presence of amides under standard conditions.[1][2][5] It is a mild reducing agent that readily reduces aldehydes and ketones but does not typically affect less reactive functional groups like amides and esters.[5][6]

  • Temperature Control: Maintain a low reaction temperature. The reduction of ketones by NaBH₄ is often exothermic. It is crucial to control the temperature, typically between 0 °C and room temperature, to prevent the reagent from becoming aggressive enough to reduce the amide.[5] Running the reaction at elevated temperatures can lead to unwanted side reactions, including amide reduction.[6][7]

  • Solvent Selection: Use protic solvents like methanol (MeOH) or ethanol (EtOH).[5][6][8] These solvents can protonate the intermediate alkoxide and also help to moderate the reactivity of the NaBH₄. A mixture of THF and MeOH is also a common and effective solvent system.[5]

  • Stoichiometry: While a slight excess of NaBH₄ is often used to ensure complete consumption of the starting ketone, a large excess should be avoided as it can increase the likelihood of side reactions. A molar ratio of 1.1 to 1.5 equivalents of NaBH₄ relative to the ketone is a good starting point.

Visualizing the Reaction Pathway:

The following diagram illustrates the desired reaction and the potential over-reduction pathway.

G SM 4-acetyl-N,N-dimethylbenzamide Product 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide (Desired Product) SM->Product Selective Ketone Reduction Byproduct 4-ethyl-N,N-dimethylaniline (Over-reduction) SM->Byproduct Ketone & Amide Reduction Reagent1 NaBH₄ (Mild Conditions) Reagent1->SM Reagent2 LiAlH₄ or NaBH₄ (Harsh Conditions) Reagent2->SM

Caption: Reaction scheme showing selective vs. over-reduction.

Question 2: My reaction is very slow or incomplete, with a low yield of the desired alcohol. What can I do to improve the conversion?

Answer: A slow or incomplete reaction can be frustrating. Several factors related to reagent quality, solvent, and reaction setup can contribute to this issue.

Potential Causes & Solutions:

  • Reagent Quality: Sodium borohydride can decompose over time, especially if exposed to moisture. Use freshly opened or properly stored NaBH₄. An excess of the reagent may be necessary to compensate for some decomposition.[5]

  • Solvent Issues:

    • Purity: Ensure you are using anhydrous (dry) solvents if the protocol specifies it, although NaBH₄ is tolerant of protic solvents like methanol and ethanol.[5][8]

    • Solubility: Your starting material, 4-acetyl-N,N-dimethylbenzamide, must be fully dissolved in the chosen solvent system for the reaction to proceed efficiently. If solubility is an issue, consider a co-solvent system like THF/methanol.[5]

  • Insufficient Mixing: Ensure the reaction mixture is being stirred efficiently to allow for proper contact between the reactants.

  • Temperature: While high temperatures are to be avoided, running the reaction at a temperature that is too low may significantly slow down the reaction rate. If you are running the reaction at 0 °C and it is sluggish, you can allow it to slowly warm to room temperature and monitor the progress by Thin Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemical reason NaBH₄ is selective for ketones over amides?

A1: The selectivity is rooted in the difference in electrophilicity of the carbonyl carbons.

  • Ketones: The carbonyl carbon in a ketone is electron-deficient due to the electron-withdrawing effect of the oxygen atom, making it a good electrophile for the hydride (H⁻) from NaBH₄.

  • Amides: In an amide, the lone pair of electrons on the adjacent nitrogen atom participates in resonance with the carbonyl group.[1] This donation of electron density to the carbonyl carbon makes it significantly less electrophilic and therefore less reactive towards nucleophiles like the borohydride ion.[1] LiAlH₄ is a much stronger hydride donor and can overcome this reduced reactivity, whereas NaBH₄ cannot under typical conditions.

Q2: Could other reducing agents be used for this transformation?

A2: Yes, but with important considerations. The table below compares common hydride reducing agents.

Reducing AgentFormulaReactivity ProfileSelectivity for Ketone over AmideTypical Solvents
Sodium Borohydride NaBH₄MildExcellent [1][5]MeOH, EtOH, H₂O, THF[5]
Lithium Borohydride LiBH₄More reactive than NaBH₄Good, but can reduce esters/amides at higher tempsTHF, Diethyl Ether
Lithium Aluminum Hydride LiAlH₄Very Strong / UnselectivePoor ; reduces both ketones and amides[1][2]THF, Diethyl Ether (Anhydrous)
Diborane B₂H₆StrongPoor ; readily reduces amidesTHF (Anhydrous)

For this specific synthesis, Sodium Borohydride (NaBH₄) remains the most reliable and cost-effective choice due to its high chemoselectivity.

Experimental Protocol: Selective Reduction of 4-acetyl-N,N-dimethylbenzamide

This protocol provides a reliable method for the synthesis of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide, optimized to prevent over-reduction.

Materials:

  • 4-acetyl-N,N-dimethylbenzamide

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-acetyl-N,N-dimethylbenzamide (1.0 eq) in a mixture of THF and Methanol (e.g., a 1:1 mixture, approximately 10 mL per gram of starting material).[5]

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: While stirring vigorously, slowly add sodium borohydride (1.2 eq) to the cooled solution in small portions. Caution: Hydrogen gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄. Stir for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel to obtain pure 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide.

References

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

  • Google Patents. (1962). Preparation of amines from amides by reduction with a borohydride. US3026355A.
  • Common Organic Chemistry. Sodium Borohydride. [Link]

  • ACS Publications. (2026). Reductive Transformations with Sodium Borohydride and Their Applications. [Link]

  • University of Colorado, Boulder. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]

  • Chemguide. (2013). reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]

  • Reddit. (2014). Stability of amide bond in presence of sodium borohydride?. r/chemistry. [Link]

  • ResearchGate. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Co-elution of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide and Synthetic Precursors

Welcome to the Technical Support Center. This guide is designed for researchers and analytical scientists facing chromatographic challenges with 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and analytical scientists facing chromatographic challenges with 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide .

Because this compound is typically synthesized either via the reduction of 4-acetyl-N,N-dimethylbenzamide (a ketone) or the amidation of 4-(1-hydroxyethyl)benzoic acid (a carboxylic acid), residual starting materials frequently co-elute with the final product in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This guide provides the mechanistic reasoning and self-validating protocols required to achieve baseline resolution.

Diagnostic Troubleshooting Workflow

Before adjusting your instrument parameters, identify the specific synthetic precursor causing the co-elution. The chemical nature of the impurity dictates the chromatographic solution.

HPLC_Troubleshooting Start Co-elution Detected (Target + Precursors) Identify Identify Precursor Type Start->Identify Ketone 4-Acetyl-N,N- dimethylbenzamide (Ketone) Identify->Ketone Reduction Route Acid 4-(1-Hydroxyethyl) benzoic acid (Carboxylic Acid) Identify->Acid Amidation Route ModOrg Switch Modifier (ACN to MeOH) Ketone->ModOrg AdjustPH Adjust Mobile Phase pH (pH < 3.0) Acid->AdjustPH StatPhase Change Column (Phenyl-Hexyl / Polar-embedded) ModOrg->StatPhase If Rs < 1.5 Success Baseline Resolution (Rs > 1.5) StatPhase->Success Buffer Add Buffer (e.g., 0.1% Formic Acid) AdjustPH->Buffer Buffer->Success

Diagnostic workflow for resolving co-eluting precursors in RP-HPLC.

Frequently Asked Questions (FAQs)

Q1: Why do 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide and 4-acetyl-N,N-dimethylbenzamide co-elute on a standard C18 column?

A: Standard C18 columns separate analytes primarily based on hydrophobic interactions. The conversion of the ketone (4-acetyl-N,N-dimethylbenzamide) to the secondary alcohol (4-(1-Hydroxyethyl)-N,N-dimethylbenzamide) does not significantly alter the overall hydrophobic surface area of the molecule. To resolve them, you must exploit their different hydrogen-bonding capabilities.

Solution: Switch your organic modifier from Acetonitrile (ACN) to Methanol (MeOH). ACN is aprotic and primarily participates in dipole-dipole interactions, often failing to differentiate the hydroxyl group from the carbonyl. Methanol, however, is protic and can selectively hydrogen-bond with the alcohol, altering its retention time relative to the ketone.

Q2: My starting material is 4-(1-hydroxyethyl)benzoic acid. Why am I seeing severe peak tailing and co-elution?

A: Carboxylic acids exist in a dynamic equilibrium between their uncharged (protonated) and charged (dissociated) states in solution. If the pH of your mobile phase is near the pKa​ of the benzoic acid derivative (typically around 4.0–4.2), the molecule exists in mixed ionization states as it travels down the column. This leads to peak broadening, severe tailing, and unpredictable retention times that cause it to bleed into the neutral amide product peak.

Solution: You must suppress the ionization of the carboxylic acid by lowering the pH of the mobile phase to at least 1.5 units below its pKa​ . Adding 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) to both the aqueous and organic mobile phases will drop the pH to ~2.5–2.7, ensuring the acid remains fully protonated. This increases its retention factor ( k′ ) and sharpens the peak, allowing for baseline resolution[1].

Q3: What if mobile phase optimization isn't enough? Which stationary phases should I try next?

A: If adjusting the modifier and pH does not yield a resolution ( Rs​ ) greater than 1.5, you must change the stationary phase chemistry to introduce orthogonal selectivity[2].

  • Polar-Embedded Columns (e.g., C18-Amide): These phases shield residual silanols and provide strong hydrogen-bonding and dipolar sites, which selectively interact with the hydroxyl group of the target compound, pulling it apart from the ketone[2].

  • Phenyl-Hexyl Columns: These exploit π−π interactions. The electron density of the aromatic ring differs slightly depending on whether it is conjugated with a ketone or attached to an alcohol, allowing the Phenyl phase to discriminate between the two.

Data Presentation: Expected Retention Behaviors

The table below summarizes how different chromatographic variables impact the retention and separation of the target compound and its precursors.

AnalyteFunctional GroupC18 (ACN / Water)C18 (MeOH / Water)Polar-Embedded (Amide)Phenyl-Hexyl
4-Acetyl-N,N-dimethylbenzamide Ketone, AmideBaseline RetentionModerate ShiftStrong RetentionModerate π−π Retention
4-(1-Hydroxyethyl)-N,N-dimethylbenzamide Alcohol, AmideCo-elutes with KetoneStrong Shift (H-bonding)Very Strong RetentionModerate π−π Retention
4-(1-Hydroxyethyl)benzoic acid Alcohol, Carboxylic AcidPoor Shape (if pH > 3)Sharp Peak (if pH < 3)Strong RetentionWeak Retention

Experimental Protocol: Systematic Method Optimization

To guarantee scientific integrity, do not rely on trial and error. Follow this self-validating, step-by-step methodology to develop a robust separation method.

Step 1: Mobile Phase Preparation (Ionization Suppression)
  • Action: Prepare Mobile Phase A (Aqueous) with 0.1% v/v Formic Acid in LC-MS grade water. Prepare Mobile Phase B (Organic) with 0.1% v/v Formic Acid in LC-MS grade Methanol.

  • Causality: Formic acid lowers the pH to ~2.7. This ensures any unreacted 4-(1-hydroxyethyl)benzoic acid remains fully protonated, preventing peak tailing and retention time shifts caused by partial ionization. Methanol is chosen over Acetonitrile to maximize hydrogen-bonding differentiation between the alcohol and the ketone.

Step 2: Initial Gradient Screening
  • Action: Run a linear gradient from 5% B to 95% B over 15 minutes on a standard C18 column (e.g., 2.1 x 100 mm, 1.7 µm) at a flow rate of 0.4 mL/min. Set the column oven to 30 °C.

  • Causality: A broad gradient establishes the general elution window of the compounds. The use of sub-2 µm particles (UHPLC) maximizes theoretical plates, inherently improving resolution compared to traditional 5 µm columns[1]. Elevated temperature reduces mobile phase viscosity, improving mass transfer.

Step 3: Isocratic Method Translation
  • Action: Identify the exact elution time of the co-eluting cluster from Step 2. Calculate the specific %B at the time of elution (accounting for the system's dwell volume). Program a new isocratic method holding the organic composition at (%B - 5%).

  • Causality: Isocratic elution maximizes the separation factor ( α ) for closely related species. If the compounds have even a slight difference in polarity, an isocratic hold provides the highest probability of resolving them.

Step 4: Orthogonal Stationary Phase Selection (Conditional)
  • Action: If Step 3 fails to separate the peaks, swap the C18 column for a Polar-Embedded (e.g., C18-Amide) column of identical dimensions and repeat Step 3.

  • Causality: If hydrophobic interactions cannot differentiate the molecules, changing the stationary phase introduces dipolar and hydrogen-bonding interactions, fundamentally altering the selectivity profile[2].

Step 5: System Suitability Testing (SST) Validation
  • Action: Inject a mixed standard containing the target and precursors. Calculate the Resolution ( Rs​ ) and the Tailing Factor ( Tf​ ).

  • Causality: A method is only valid if it can be quantitatively proven. The optimization is complete when Rs​≥1.5 (indicating baseline resolution) and Tf​≤1.5 (indicating symmetric peaks without secondary interactions), ensuring reliable integration and quantitation[1].

References

  • Schuster, S. A., Johnson, W. L., & DeStefano, J. J. (2025). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. Available at:[Link]

  • Shimadzu Corporation. Introduction to HPLC. LCMS.cz. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Crystallization of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide

Welcome to the technical support center for the crystallization of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, pra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for obtaining this compound in high purity. As an important intermediate in pharmaceutical synthesis, achieving consistent crystal form and purity is critical for downstream applications and regulatory compliance.[1] This document provides a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the crystallization process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to ground your understanding of the crystallization process for this specific molecule.

Q1: What are the key physicochemical properties of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide to consider for crystallization?

A1: Understanding the molecule's structure is paramount. 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide is a moderately polar molecule. Its key features are:

  • An aromatic benzene ring: Provides a non-polar, rigid backbone.

  • A hydroxyl (-OH) group: A polar group capable of hydrogen bonding.

  • A tertiary amide (-CON(CH₃)₂ group): A polar group that can act as a hydrogen bond acceptor.

The presence of both polar and non-polar regions means its solubility will be highly dependent on the solvent system. The ability to form hydrogen bonds suggests that protic solvents (like alcohols or water) or polar aprotic solvents could be effective.[2] The goal is to find a solvent where the compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.[3]

Q2: What is a good starting point for solvent selection?

A2: A systematic screening approach is recommended. Given the molecule's polarity, you should test a range of solvents with varying polarities. A good starting point would be polar protic solvents like ethanol, methanol, or isopropanol, and polar aprotic solvents like ethyl acetate or acetone. Water could also be effective, especially in a co-solvent system (e.g., ethanol/water), as aromatic amides can have suitable solubility in hot water.[4] It is crucial to select a solvent in which the impurities are either very soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration).[3]

Q3: How does the purity of the crude material affect crystallization?

A3: Crude material purity is a critical factor. High levels of impurities can inhibit nucleation, lead to the formation of oils instead of crystals, or become entrapped in the crystal lattice, reducing the final product's purity.[5][6] Some impurities can also promote the formation of undesirable polymorphs or solvates.[6] If the solution is colored due to impurities, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.[3]

Q4: What are the primary goals of optimizing a crystallization process?

A4: Optimization aims to control several key outcomes that are critical for pharmaceutical development.[1][5] The main goals are:

  • Maximize Yield: Recover the maximum amount of the pure compound.

  • Achieve High Purity: Effectively remove process impurities and related substances.

  • Control Polymorphism: Ensure the formation of the desired, stable crystal form, as different polymorphs can have different physical properties like solubility and stability.[6]

  • Control Particle Size Distribution: Achieve a consistent crystal size and shape (habit), which is important for downstream processing like filtration, drying, and formulation.[5][]

  • Ensure Reproducibility: Develop a robust process that delivers consistent results when scaled up.[1][6]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem ID Issue Potential Causes Recommended Solutions & Scientific Rationale
C-01 No crystals are forming upon cooling. 1. Excessive Solvent: The solution is not saturated. 2. Inappropriate Solvent: The compound is too soluble at low temperatures. 3. Slow Nucleation: The energy barrier for crystal formation has not been overcome.Solutions: 1. Boil off some solvent to increase the concentration and re-cool.[8] 2. If the compound remains highly soluble, a new solvent or an anti-solvent system is needed. 3. Induce nucleation by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[8] This provides a surface for crystal growth to begin.
C-02 The compound "oils out" instead of crystallizing. 1. High Impurity Level: Impurities can depress the melting point of the mixture. 2. Low Melting Point: The compound's melting point may be lower than the temperature of the saturated solution.[8] 3. Rapid Cooling: The solution becomes supersaturated too quickly for an ordered lattice to form.Solutions: 1. Consider a preliminary purification step (e.g., column chromatography) before crystallization. 2. Add slightly more solvent to lower the saturation temperature and then cool slowly.[8] 3. Slow down the cooling rate. Allow the solution to cool naturally to room temperature before placing it in an ice bath. Slow cooling is crucial for forming well-ordered crystals.[3][4]
C-03 The crystal yield is very low. 1. Too Much Solvent: The compound remains dissolved in the mother liquor. 2. Insufficient Cooling: Not all of the compound has precipitated out of the solution. 3. Premature Filtration: Crystals were not given enough time to form.Solutions: 1. Use the minimum amount of hot solvent necessary to fully dissolve the crude material.[4] 2. After cooling to room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize precipitation.[3] 3. Allow sufficient time for crystallization. The filtrate can also be concentrated to obtain a second crop of crystals, though these may be less pure.[4]
C-04 The final product purity is unsatisfactory. 1. Poor Solvent Choice: The solvent dissolves impurities along with the product. 2. Rapid Cooling: Impurities become trapped (occluded) within the fast-growing crystal lattice.[] 3. Inadequate Washing: The mother liquor, which contains concentrated impurities, was not properly washed from the crystal surfaces.Solutions: 1. Re-evaluate the solvent system. The ideal solvent will keep impurities dissolved when the desired product crystallizes.[3] 2. Ensure slow cooling to allow for selective crystallization.[4] 3. After filtration, wash the collected crystals with a small amount of ice-cold solvent to remove adhering mother liquor without significantly dissolving the product.[8]
C-05 Crystals are very small (fines) or agglomerated. 1. High Supersaturation/Rapid Cooling: This leads to rapid primary nucleation, forming many small crystals.[] 2. Poor Agitation: Inadequate mixing can lead to localized supersaturation and non-uniform growth. 3. Inter-particle Forces: Small crystals may stick together to form larger clusters (agglomerates).Solutions: 1. Reduce the cooling rate and control the level of supersaturation. Seeded crystallization can help guide uniform growth on a limited number of nuclei.[] 2. Optimize the stirring speed to ensure homogeneity without causing excessive secondary nucleation from crystal breakage. 3. Consider adjusting the solvent system, as solvent-solute interactions influence morphology and agglomeration.[]
Section 3: Protocols and Methodologies

Protocol 1: Systematic Solvent Screening for Recrystallization

This protocol helps identify a suitable solvent system for crystallization.

  • Preparation: Place approximately 20-30 mg of crude 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide into several test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different test solvent (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene, hexane) dropwise, up to about 0.5 mL. Agitate to check for solubility at room temperature. An ideal solvent will show poor solubility.[3]

  • Heating: For solvents where the compound was poorly soluble, heat the mixture to the solvent's boiling point. Continue adding the hot solvent dropwise until the solid just dissolves.

  • Cooling: Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.

  • Observation: Observe the quantity and quality of the crystals formed. The best solvent is one that dissolves the compound when hot but yields a large amount of pure crystals when cold.

Protocol 2: A General Recrystallization Procedure

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent in portions and heat the mixture to boiling with stirring. Continue adding the minimum amount of hot solvent until the compound is fully dissolved.[3][4]

  • Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[3]

  • Hot Gravity Filtration: To remove insoluble impurities (and charcoal, if used), quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization in the funnel.[4][8]

  • Crystallization: Cover the filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[4] Wash the crystals with a small amount of ice-cold solvent to rinse away the residual mother liquor.[8]

  • Drying: Air-dry the crystals on the filter paper, then transfer them to a watch glass or drying oven (use a vacuum oven for high-boiling solvents) until a constant weight is achieved.[4][8]

Section 4: Visual Workflows and Diagrams

Diagram 1: Decision Workflow for Solvent Selection

This diagram outlines the logical steps for choosing an appropriate crystallization solvent.

SolventSelection start Start: Crude Material solubility_test Test Solubility in Various Solvents (Room Temperature) start->solubility_test is_soluble Is it soluble? solubility_test->is_soluble heat_test Heat to Boiling is_soluble->heat_test No bad_solvent1 Discard: Too Soluble is_soluble->bad_solvent1 Yes is_soluble_hot Is it soluble when hot? heat_test->is_soluble_hot cool_down Cool to Room Temp, then Ice Bath is_soluble_hot->cool_down Yes bad_solvent2 Discard: Insoluble is_soluble_hot->bad_solvent2 No crystals_form Do crystals form? cool_down->crystals_form good_solvent Good Single Solvent Candidate crystals_form->good_solvent Yes consider_cosolvent Consider Co-Solvent System (e.g., Solvent/Anti-Solvent) crystals_form->consider_cosolvent No

Caption: A workflow for selecting a suitable single or co-solvent system.

Diagram 2: Troubleshooting Common Crystallization Issues

This flowchart provides a logical path for diagnosing and solving common crystallization problems.

Troubleshooting start Start: Cooled Solution observation Observe Outcome start->observation no_crystals No Crystals Formed observation->no_crystals No Solid oiling_out Compound 'Oils Out' observation->oiling_out Liquid/Gummy Solid low_yield Low Yield / Low Purity observation->low_yield Poor Crystals good_crystals High-Quality Crystals observation->good_crystals Good Crystals sol1 1. Concentrate Solution 2. Scratch Flask / Add Seed 3. Re-evaluate Solvent no_crystals->sol1 sol2 1. Slow Down Cooling Rate 2. Add More Solvent 3. Pre-purify Crude oiling_out->sol2 sol3 1. Use Minimum Hot Solvent 2. Ensure Sufficient Cooling Time 3. Wash with Ice-Cold Solvent low_yield->sol3

Caption: A troubleshooting guide for common crystallization problems.

References
  • Experiment 2: Recrystallization. (n.d.). University of Missouri–St. Louis, Department of Chemistry. Retrieved from [Link]

  • Nichols, L. (n.d.). Recrystallization. University of California, Davis, Department of Chemistry. Retrieved from [Link]

  • RECRYSTALLISATION. (n.d.). University of Sydney, School of Chemistry. Retrieved from [Link]

  • Tianming Pharmaceuticals. (2025, December 26). Crystallization & Solid Form Challenges for Intermediates. Tianming Pharmaceuticals. Retrieved from [Link]

  • Recrystallization and Crystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Syrris. Retrieved from [Link]

  • Zhanghua Dryer. (2025, October 12). Crystallization Challenges in Pharmaceutical Products. Zhanghua Dryer. Retrieved from [Link]

  • Benzamide, 4-(1,1-dimethylethyl)-N,N-bis(2-hydroxyethyl)-. (2023, November 1). US EPA. Retrieved from [Link]

  • Fujiwara, M., et al. (2007). First-principles and direct design approaches for the control of pharmaceutical crystallization. MIT. Retrieved from [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Retrieved from [Link]

  • Solid forms of 4--n,n-diethylbenzamide, compositions thereof, and uses therewith. (2006, February 9). Google Patents.
  • 4-hydroxy-N,N-dimethylbenzamide. (n.d.). PubChem. Retrieved from [Link]

  • N,4-Dimethylbenzamide. (2010). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide Against Oxidation

Welcome to the Technical Support Center for the formulation and long-term storage of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide. As a Senior Application Scientist, I have designed this guide to move beyond generic advice,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the formulation and long-term storage of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide. As a Senior Application Scientist, I have designed this guide to move beyond generic advice, providing you with the mechanistic causality behind API degradation and a self-validating framework to ensure absolute formulation integrity.

This active pharmaceutical ingredient (API) features a benzylic secondary alcohol that is highly susceptible to autoxidation. Left unprotected, it rapidly degrades into 4-acetyl-N,N-dimethylbenzamide (a ketone). Below, you will find targeted troubleshooting FAQs, validated experimental protocols, and mechanistic workflows to overcome this challenge.

Troubleshooting Guides and FAQs

Q1: Why does 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide degrade into a ketone during standard storage? A: The degradation is driven by the autoxidation of the benzylic secondary alcohol. The benzylic position is particularly vulnerable to hydrogen abstraction, which forms a resonance-stabilized benzylic radical. In the presence of molecular oxygen, this intermediate rapidly converts into a peroxy radical, eventually decomposing into the corresponding ketone (4-acetyl-N,N-dimethylbenzamide)[1]. This radical-mediated chain reaction is typically initiated by environmental stressors (light, heat) or reactive impurities in the formulation matrix.

Q2: My formulation uses standard excipients, yet oxidation is rapid. Could the excipients be the problem? A: Absolutely. Many common polymeric excipients—such as polyethylene glycol (PEG), polysorbates, and povidone—contain trace levels of hydroperoxides (ROOH) generated during their manufacture or subsequent degradation[2]. These peroxides act as potent radical initiators. When formulating an oxidation-prone API like 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide, you must either source certified low-peroxide grades of these excipients or incorporate chain-breaking antioxidants to quench the initiating radicals before they react with the API.

Q3: How do trace metals in the formulation accelerate this oxidation, and how can I stop it? A: Trace transition metals, particularly Iron (Fe³⁺) and Copper (Cu²⁺), act as powerful catalysts for oxidation. They facilitate single-electron transfer reactions that decompose trace hydroperoxides into highly reactive alkoxy and peroxy radicals via Fenton-like chemistry[3]. These metals often leach from stainless steel manufacturing equipment or are intrinsic impurities in excipients. To mitigate this, incorporate a chelating agent such as Disodium EDTA. EDTA forms strong coordination complexes with transition metals, effectively sequestering them and preventing their participation in redox cycling[4].

Q4: Which antioxidants are most effective for this specific API, and how should they be incorporated? A: Because 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide is lipophilic, chain-breaking antioxidants like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) are highly effective[5]. They function by donating a hydrogen atom to the peroxy radical, forming a stable, unreactive antioxidant radical that terminates the autoxidation chain reaction. For complex or aqueous-based systems, a synergistic approach combining a lipophilic antioxidant (BHT), a hydrophilic reducing agent (e.g., Ascorbic Acid), and a chelator (EDTA) provides the most robust protection[6].

Mechanistic Pathways & Workflows

OxidationPathway API 4-(1-Hydroxyethyl)- N,N-dimethylbenzamide (Secondary Alcohol) Radical Benzylic Radical Intermediate API->Radical Initiator Radical Initiators (Peroxides / Light) Initiator->Radical Hydrogen Abstraction Metals Transition Metals (Fe3+, Cu2+) Metals->Initiator Catalyzes Peroxide Breakdown PeroxyRadical Peroxy Radical (ROO•) Radical->PeroxyRadical + O2 Oxygen Molecular Oxygen (O2) Oxygen->PeroxyRadical Ketone 4-Acetyl-N,N- dimethylbenzamide (Ketone) PeroxyRadical->Ketone Degradation

Radical-mediated autoxidation pathway of the benzylic secondary alcohol to a ketone.

MitigationWorkflow Start Identify Oxidation Risk Step1 Source Low-Peroxide Excipients Start->Step1 Step2 Add Chelator (0.05% EDTA) Start->Step2 Step3 Add Chain-Breaking Antioxidant (0.1% BHT) Step1->Step3 Step2->Step3 Step4 Process under Vacuum & Inert Gas Blanket Step3->Step4 End Stable API Formulation (Oxidation Prevented) Step4->End

Systematic formulation workflow to mitigate API autoxidation during storage.

Experimental Protocols

Protocol 1: Excipient Compatibility and Forced Degradation Screening

Purpose: To identify peroxide-driven oxidation and validate antioxidant efficacy using a self-validating experimental design.

  • Preparation: Weigh 5 mg of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide and mix with 5 mg of the target excipient (1:1 w/w ratio) in a glass HPLC vial.

  • Positive Control (Spiking): Spike the control mixture with 20 µL of a 3% H₂O₂ solution to artificially initiate the radical cascade, proving the assay's sensitivity to oxidation.

  • Test Sample (Protection): To the test sample, add 0.1% w/w BHT and 0.05% w/w Disodium EDTA.

  • Incubation: Seal the vials and incubate in a stability chamber at 40°C / 75% Relative Humidity (RH) for 14 days.

  • Extraction & Analysis: Extract the samples using 1 mL of acetonitrile/water (50:50), sonicate for 10 minutes, filter through a 0.22 µm PTFE syringe filter, and analyze via HPLC-UV at 254 nm to quantify the ketone degradant.

Protocol 2: Manufacturing an Oxidation-Resistant Liquid/Semi-Solid Formulation

Purpose: To formulate the API utilizing physical and chemical barriers against oxidation.

  • De-aeration: Use an air-free vacuum mixer to degas the primary solvent/vehicle for 30 minutes, effectively removing dissolved molecular oxygen[7].

  • Chelation: Dissolve 0.05% w/w Disodium EDTA in the aqueous phase of the formulation.

  • Antioxidant Addition: Dissolve 0.1% w/w BHT in the lipid or organic phase.

  • API Incorporation: Add 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide to the appropriate phase under a continuous nitrogen (N₂) blanket to prevent atmospheric exposure.

  • Packaging: Fill the final formulation into amber glass vials (to prevent photo-oxidation) and purge the headspace with Argon or Nitrogen before sealing.

Data Presentation

Table 1: Impact of Antioxidants and Chelators on API Stability (40°C / 75% RH, 30 Days) Data reflects the forced degradation of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide formulated in a PEG 400 vehicle.

Formulation ConditionAdditive(s)Ketone Degradant (%)API Recovery (%)
Control (API + PEG 400) None4.85%94.1%
Metal Spiked None (Spiked with 10 ppm Fe³⁺)12.30%86.5%
Chelator Only 0.05% Disodium EDTA2.10%97.2%
Antioxidant Only 0.1% BHT0.95%98.8%
Synergistic System 0.1% BHT + 0.05% EDTA< 0.05% (LOD)99.9%

References

  • Source: DOKUMEN.
  • Source: researchgate.
  • Source: nih.
  • Iron(III)
  • Source: americanpharmaceuticalreview.
  • Source: jddtonline.
  • Source: bossinmachinery.

Sources

Optimization

Eliminating byproduct formation in 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide cross-coupling reactions

Welcome to the Reaction Optimization Support Center. As a Senior Application Scientist, I frequently consult on late-stage functionalization challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Reaction Optimization Support Center. As a Senior Application Scientist, I frequently consult on late-stage functionalization challenges. 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide is a notoriously difficult bifunctional substrate. It features a secondary benzylic alcohol that is highly prone to oxidation or elimination, alongside an N,N-dimethylamide moiety that acts as a powerful directing group, often hijacking transition metal catalysts to perform unintended ortho-C–H activation.

This guide is designed to help you troubleshoot byproduct formation, understand the mechanistic causality behind these failures, and implement a self-validating protocol to achieve high-yielding cross-coupling.

Frequently Asked Questions (Troubleshooting Guide)

Q1: I am seeing massive amounts of 4-acetyl-N,N-dimethylbenzamide (ketone byproduct) during my Pd-catalyzed Suzuki-Miyaura coupling. How do I suppress this oxidation? Expertise & Causality: This is the most common failure mode for secondary benzylic alcohols. Under traditional two-electron Palladium catalysis, the base (e.g., K₂CO₃) deprotonates the alcohol to form a palladium-alkoxide intermediate. Because the benzylic position has a highly accessible hydrogen, this intermediate rapidly undergoes β-hydride elimination, yielding the ketone byproduct instead of the transmetalated cross-coupling product. Solution: You must either mask the alcohol or fundamentally change the catalytic mechanism. Protecting the alcohol as a benzyl ether stabilizes the intermediate and sterically hinders β-hydride elimination[1]. Alternatively, you can abandon Pd-catalysis and switch to a single-electron Photoredox/Nickel dual catalytic system. This approach generates an α-hydroxyalkyl radical that completely bypasses the β-hydride elimination pathway[2].

Q2: My GC-MS shows a significant peak corresponding to 4-vinyl-N,N-dimethylbenzamide. Why is my substrate dehydrating? Expertise & Causality: Secondary benzylic alcohols are highly susceptible to elimination. Under acidic conditions, they form a stable benzylic carbocation leading to E1 elimination. Under the harsh basic conditions and elevated temperatures (>90 °C) typical of traditional cross-couplings, they undergo E1cB or E2 elimination to form the stable styrene derivative. Solution: Lower the reaction temperature to ambient conditions (25 °C) and eliminate harsh bases. The use of mild, redox-neutral conditions (such as dynamic kinetic cross-electrophile coupling) prevents thermal dehydration[3].

Q3: I am trying to couple the benzylic position, but NMR indicates I am getting ortho-arylation on the benzene ring instead. What is happening? Expertise & Causality: The N,N-dimethylamide group is a classic, potent directing group. It strongly coordinates to Pd(II), Ru(II), or Rh(III) centers, directing the metal to activate the adjacent ortho C(sp²)–H bond. The catalyst is essentially ignoring your benzylic alcohol because the amide coordination is thermodynamically favored. Solution: To outcompete C–H activation, you must increase the electrophilicity of the benzylic C–O bond. Converting the alcohol in situ to an oxalate ester forces the Nickel catalyst to preferentially undergo oxidative addition at the benzylic position via a radical process, completely overriding the amide's directing effect[3].

Quantitative Data: Byproduct Distribution

To illustrate the impact of catalyst selection on 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide, below is a summary of byproduct distributions based on established mechanistic principles.

Catalyst SystemBase / AdditiveTemp (°C)Desired C(sp³)-C(sp²) (%)Ketone (%)Styrene (%)Ortho C–H (%)
Pd(OAc)₂ / XPhosK₂CO₃9012%75% 8%5%
Pd(OAc)₂ / XPhosK₃PO₄6025%60% <1%14%
NiCl₂·glyme / dtbbpyEt₃N / AlCl₃8045%15%5%35%
Ir(ppy)₃ / NiCl₂·glymeNone (Photoredox)2588% <2%<1%<1%

Mechanistic Visualization

The diagram below illustrates why traditional Palladium catalysis fails (red pathway) and why switching to a single-electron Photoredox/Nickel system succeeds (green pathway).

Mechanism cluster_Pd Traditional Pd Catalysis (Two-Electron) cluster_Ni Photoredox/Ni Catalysis (Single-Electron) Substrate 4-(1-Hydroxyethyl)- N,N-dimethylbenzamide PdAlkoxide Pd-Alkoxide Intermediate Substrate->PdAlkoxide Base / Pd(II) Radical α-Hydroxyalkyl Radical Substrate->Radical Ir-PC / Light BetaElim β-Hydride Elimination PdAlkoxide->BetaElim Ketone Ketone Byproduct (4-acetyl-...) BetaElim->Ketone NiCycle Ni Cross-Coupling Cycle Radical->NiCycle Product Desired Cross-Coupled Product NiCycle->Product

Fig 1: Mechanistic divergence: β-hydride elimination vs. single-electron radical cross-coupling.

Self-Validating Experimental Protocol

To successfully cross-couple 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide without byproduct formation, utilize this Dynamic Kinetic Cross-Electrophile Arylation protocol[3]. This method uses in situ oxalate formation to activate the alcohol and bypasses both oxidation and amide-directed misfires.

Step 1: In Situ Oxalate Activation
  • Action: In a flame-dried Schlenk flask under Argon, dissolve 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide (1.0 equiv) in anhydrous dichloromethane (DCM). Add DMAP (0.1 equiv) and pyridine (2.0 equiv). Cool to 0 °C, then dropwise add methyl oxalyl chloride (1.2 equiv).

  • Causality: The secondary alcohol is converted into a highly reactive oxalate ester. This prevents the oxygen from coordinating to the metal (stopping β-hydride elimination) and makes the benzylic C–O bond highly susceptible to single-electron reduction.

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 1:1). The starting material (Rf ~0.3) must completely disappear, replaced by a less polar UV-active spot (Rf ~0.6). Do not proceed to Step 2 until conversion is >95%.

Step 2: Degassing the System
  • Action: Evaporate the DCM under a stream of Argon. Redissolve the crude oxalate and your aryl halide coupling partner (1.5 equiv) in anhydrous DMA. Perform three cycles of Freeze-Pump-Thaw.

  • Causality: Nickel(0) and radical intermediates are highly sensitive to oxygen. O₂ will rapidly quench the reaction and oxidize the catalyst, leading to homocoupling byproducts.

  • Validation Checkpoint: During the final thaw cycle, no gas bubbles should be observed escaping from the liquid phase.

Step 3: Reductive Nickel Catalysis
  • Action: Against a positive pressure of Argon, add NiCl₂·glyme (10 mol%), dtbbpy ligand (15 mol%), and Manganese dust (3.0 equiv). Stir vigorously at 25 °C.

  • Causality: Manganese acts as a terminal reductant, reducing Ni(II) to the active Ni(0) species. The Ni(0) inserts into the aryl halide, while single-electron transfer to the oxalate generates the benzylic radical, which then recombines at the Nickel center to form the desired C–C bond.

  • Validation Checkpoint: Upon addition of the Mn dust and stirring for 15 minutes, the solution must transition from a pale green (Ni(II)) to a deep reddish-brown color. If the solution remains green, your system is wet or oxygenated, and the active Ni(0) catalyst has not formed.

Workflow Step1 1. Substrate Activation Form Oxalate Step2 2. Degassing Freeze-Pump-Thaw (x3) Step1->Step2 Step3 3. Reductive Catalysis Ni(0) + Mn dust Step2->Step3 Step4 4. Workup & Analysis LC-MS Verification Step3->Step4

Fig 2: Self-validating workflow for the dynamic kinetic cross-electrophile arylation process.

Sources

Troubleshooting

Technical Support Center: Overcoming Scale-up Challenges in the Batch Production of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide synthesis. This document pr...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide synthesis. This document provides in-depth troubleshooting advice and detailed protocols to address common issues in a practical, question-and-answer format, ensuring scientific integrity and operational success.

Section 1: Reaction Initiation and Control

FAQ 1: My Grignard reaction is difficult to initiate at a larger scale. What are the common causes and how can I reliably start the reaction?

Answer: Difficulty initiating a Grignard reaction is a frequent and critical issue during scale-up. The primary reason is often the presence of trace amounts of water or other protic impurities that quench the Grignard reagent as it forms.[1] At larger scales, the surface area-to-volume ratio decreases, making it harder for the initial exotherm to be localized and sustained.

Troubleshooting Protocol:

  • Rigorous Drying of Glassware and Reagents: All glassware must be meticulously dried, either in an oven (110°C for at least one hour) or by flame-drying under a stream of inert gas (nitrogen or argon).[1][2] Solvents like diethyl ether or tetrahydrofuran (THF) must be anhydrous. While commercially available anhydrous solvents are often sufficient, for large-scale reactions, consider drying them further over activated molecular sieves or distilling from a suitable drying agent like sodium-benzophenone ketyl.[3]

  • Magnesium Activation: The surface of the magnesium turnings can have a passivating layer of magnesium oxide. This layer must be removed to initiate the reaction.

    • Mechanical Activation: Briefly stir the dry magnesium turnings under an inert atmosphere to abrade the surface.

    • Chemical Activation: Add a small crystal of iodine to the magnesium.[2][4] The iodine reacts with the magnesium surface, exposing fresh metal. Other activators include a few drops of 1,2-dibromoethane.

  • Controlled Initial Addition: Add a small portion of the alkyl halide/ether solution to the activated magnesium.[2] You should observe localized bubbling and a slight increase in temperature, indicating the reaction has started.[4] If not, gentle warming with a water bath may be necessary.[2]

  • Use of an "Initiator" Batch: For very large-scale reactions, a small, pre-formed batch of the Grignard reagent can be used to initiate the main reaction.[4]

Section 2: Side Reactions and Impurity Profile

FAQ 2: I'm observing a significant amount of a ketone byproduct, 4-acetyl-N,N-dimethylbenzamide, in my reaction mixture. What is causing this and how can it be minimized?

Answer: The formation of 4-acetyl-N,N-dimethylbenzamide is likely due to the Oppenauer-type oxidation of the magnesium alkoxide intermediate by the starting aldehyde (4-formyl-N,N-dimethylbenzamide).[5][6] In this side reaction, the newly formed alkoxide of the product reduces another molecule of the starting aldehyde. This issue can be exacerbated at larger scales due to prolonged reaction times or localized "hot spots."

Troubleshooting & Optimization:

  • Temperature Control: Maintain a low reaction temperature (typically 0-5°C) during the addition of the aldehyde to the Grignard reagent. This minimizes the rate of the oxidation side reaction.[7]

  • Addition Rate: Add the aldehyde solution slowly and sub-surface to ensure rapid mixing and prevent localized high concentrations of the aldehyde.

  • Reverse Addition: Consider adding the Grignard reagent to the aldehyde solution (reverse addition). This can sometimes minimize the formation of byproducts by keeping the aldehyde in excess only momentarily at the point of addition.

ParameterStandard AdditionReverse AdditionRationale
Procedure Aldehyde added to GrignardGrignard added to AldehydeControls the concentration of the limiting reagent.
Temperature 0-5°C0-5°CLow temperature disfavors the oxidation side reaction.
Outcome Can lead to ketone byproductMay reduce ketone formationMinimizes the time the product alkoxide is in the presence of excess aldehyde.
Workflow for Minimizing Ketone Byproduct Formation

G cluster_0 Reaction Setup & Execution cluster_1 Work-up & Analysis cluster_2 Troubleshooting A Prepare Anhydrous Reaction Assembly B Form Grignard Reagent (Methylmagnesium Bromide) A->B C Cool Grignard to 0-5°C B->C E Slow, Sub-surface Addition of Aldehyde Solution C->E D Prepare Solution of 4-formyl-N,N-dimethylbenzamide D->E F Monitor Reaction by TLC/LC-MS for Aldehyde Consumption E->F G Quench Reaction with Saturated NH4Cl Solution F->G H Extract with Ethyl Acetate G->H I Analyze Organic Layer for Ketone Impurity H->I J High Ketone Content? I->J K Consider Reverse Addition in Next Batch J->K Yes L Optimize Addition Rate and Temperature J->L Yes

Caption: Troubleshooting workflow for minimizing ketone byproduct.

Section 3: Work-up and Purification

FAQ 3: During the aqueous work-up of my large-batch reaction, I'm struggling with the formation of persistent emulsions. How can I break these emulsions and improve phase separation?

Answer: Emulsion formation is a common and frustrating issue when scaling up Grignard work-ups. It is primarily caused by the precipitation of fine magnesium salts at the aqueous-organic interface.[8]

Strategies for Emulsion Management:

  • Quenching Agent: While dilute acid (like 1N HCl) is effective, it can sometimes promote emulsion formation. A saturated aqueous solution of ammonium chloride (NH₄Cl) is often a milder and more effective quenching agent.[8]

  • Addition of Brine: After the initial quench, adding a saturated sodium chloride (brine) solution can help break the emulsion. The increased ionic strength of the aqueous layer helps to coalesce the dispersed organic droplets.[8]

  • Filtration: If the emulsion is caused by solid magnesium salts, filtering the entire mixture through a pad of Celite® or diatomaceous earth can remove the solid particles that stabilize the emulsion.

  • Solvent Choice: If using diethyl ether, consider switching to a solvent less prone to emulsion formation, such as 2-methyltetrahydrofuran (2-MeTHF), which also offers safety and environmental benefits.[9]

Protocol for Large-Scale Work-up and Extraction
  • Quenching: Cool the reaction mixture in an ice-water bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) with vigorous stirring. The addition rate should be controlled to manage the exotherm.

  • Extraction: Transfer the quenched mixture to a large separatory funnel or a reactor equipped for liquid-liquid extraction. Add an appropriate organic solvent (e.g., ethyl acetate).

  • Phase Separation: Allow the layers to separate. If an emulsion forms, refer to the troubleshooting strategies above. Drain the aqueous layer.

  • Washing: Wash the organic layer sequentially with water and then brine to remove residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

FAQ 4: My final product, 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide, is difficult to crystallize and purify at scale. What are effective crystallization strategies?

Answer: Successful crystallization on a large scale depends on finding the right balance between solubility and insolubility. The goal is to identify a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain in solution.[10]

Recommended Purification Strategy: Recrystallization

  • Solvent Screening: Test a variety of solvents on a small scale to find a suitable system. Good candidates for a moderately polar compound like 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide include ethyl acetate/hexanes, toluene, or isopropanol/water mixtures.

  • Recrystallization Protocol:

    • Dissolve the crude product in a minimal amount of the chosen hot solvent.

    • If the solution is colored, treat it with a small amount of activated carbon and perform a hot filtration to remove the carbon and any insoluble impurities.[10]

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10]

    • Once at room temperature, cool the mixture further in an ice bath to maximize product precipitation.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Crystallization Troubleshooting Diagram

G Start Crude Product SolventScreen Screen Solvents (e.g., EtOAc/Hexanes, Toluene) Start->SolventScreen Dissolve Dissolve in Minimal Hot Solvent SolventScreen->Dissolve HotFilter Hot Filtration (if needed) Dissolve->HotFilter CoolSlowly Slow Cooling to Room Temperature HotFilter->CoolSlowly CoolIce Cool in Ice Bath CoolSlowly->CoolIce OilingOut Product Oils Out? CoolSlowly->OilingOut FilterWash Vacuum Filter & Wash with Cold Solvent CoolIce->FilterWash Dry Dry Crystals Under Vacuum FilterWash->Dry PoorRecovery Poor Recovery? FilterWash->PoorRecovery End Pure Product Dry->End AddMoreSolvent Add More Hot Solvent or Use Co-Solvent OilingOut->AddMoreSolvent Yes ConcentrateMotherLiquor Concentrate Mother Liquor for Second Crop PoorRecovery->ConcentrateMotherLiquor Yes AddMoreSolvent->CoolSlowly

Caption: Decision tree for troubleshooting crystallization issues.

References

  • CN101585781A - Preparing method of N, N-dimethylbenzamide - Google P
  • Organic Syntheses Procedure - Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. (URL: [Link])

  • Master Organic Chemistry - All About The Reactions of Grignard Reagents. (URL: [Link])

  • Organic Chemistry Portal - Grignard Reaction. (URL: [Link])

  • Chemguide - AN INTRODUCTION TO GRIGNARD REAGENTS. (URL: [Link])

  • Quora - What is the reaction mechanism for the synthesis of N,N dimethylbenzamide from benzene? (URL: [Link])

  • ResearchGate - Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction | Request PDF. (URL: [Link])

  • PubChem - 4-hydroxy-N,N-dimethylbenzamide. (URL: [Link])

  • Journal of Chemical Education - Side Reactions in a Grignard Synthesis. (URL: [Link])

  • Acta Crystallographica Section E - N,4-Dimethylbenzamide. (URL: [Link])

  • Chemistry Stack Exchange - Reduction of N,N-dimethylbenzamide with LiAlH4. (URL: [Link])

  • ACS Publications - Improvement of Process Safety and Efficiency of Grignard Reactions by Real-Time Monitoring. (URL: [Link])

  • Google Patents - US20110207745A1 - Solid forms of 4--n,n-diethylbenzamide, compositions thereof, and uses therewith. (URL: )
  • Soft Matter (RSC Publishing) - The role of hydroxyethyl groups in the construction of wormlike micelles in the system of quaternary ammonium surfactant and sodium salicylate. (URL: [Link])

  • ResearchGate - Side Reactions in a Grignard Synthesis. (URL: [Link])

  • European Patent Office - METHOD FOR PURIFYING KEY INTERMEDIATES OF CITALOPRAM - EP 4279482 B1. (URL: [Link])

  • ChemRxiv - Comparative study on protocols to prepare slippery liquid-like PDMS coatings - pitfalls and time-savers. (URL: [Link])

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Optimization

Technical Support Center: A Guide to Handling the Moisture Sensitivity of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide

Welcome to the technical support center for 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling the inherent moisture sensitivity and hygroscopicity of this compound. Adherence to these protocols is critical for ensuring experimental reproducibility, maintaining compound integrity, and preventing project delays.

Introduction: Understanding the Challenge

4-(1-Hydroxyethyl)-N,N-dimethylbenzamide possesses two key functional groups that contribute to its moisture sensitivity: a hydroxyl group (-OH) and a tertiary amide group (-CON(CH₃)₂). Organic compounds containing hydroxyl and carboxyl or amide groups are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[1][2][3] This absorbed water is not merely an inert bystander; it can act as a reagent, leading to undesirable chemical transformations and physical changes.

The primary concern with moisture exposure is the potential for hydrolysis of the amide bond. While amides are generally stable, their hydrolysis can be catalyzed by acidic or basic conditions, a process that is often initiated by the presence of water.[4][5][6] Additionally, the benzylic alcohol moiety, while less reactive to water alone, can participate in side reactions under certain conditions, and its hydration state can affect the compound's physical properties.

This guide will provide a structured, question-and-answer-based approach to address the common challenges you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

Storage and Handling

Q1: My bottle of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide has been on the shelf for a while. How can I tell if it has absorbed moisture?

A1: Visual inspection is the first step. Hygroscopic compounds that have absorbed water may appear clumpy, caked, or even like a paste instead of a free-flowing powder.[7] However, visual cues are not always reliable for detecting low levels of moisture.

For a definitive answer, Karl Fischer titration is the gold-standard method for quantifying water content in solid and liquid samples.[8][9] This technique is highly specific to water and can detect even trace amounts.

Q2: What are the ideal storage conditions for 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide?

A2: To minimize moisture absorption, the compound should be stored in a tightly sealed container, preferably in a desiccator containing a suitable drying agent like anhydrous calcium sulfate (Drierite®) or molecular sieves.[7] The storage area should be cool and dry. For long-term storage, consider flushing the container with an inert gas like nitrogen or argon before sealing.

Q3: I need to weigh out the compound for my experiment. What precautions should I take?

A3: Minimize the compound's exposure to the atmosphere. Work quickly and efficiently.[7] If possible, handle the compound in a glovebox with a controlled, low-humidity atmosphere.[10][11][12][13] If a glovebox is unavailable, open the container for the shortest time possible in a well-ventilated area with low ambient humidity. Reseal the container tightly immediately after use.

Experimental Setup and Execution

Q4: My reaction is highly sensitive to water. How can I ensure my entire experimental setup is anhydrous?

A4:

  • Glassware: All glassware must be thoroughly dried before use. This can be achieved by oven-drying at >120°C for several hours or by flame-drying under a stream of inert gas.

  • Solvents: Use only anhydrous solvents. Commercially available anhydrous solvents are often packaged under an inert atmosphere. If you need to dry your own solvents, molecular sieves are a safe and effective option.[14][15][16][17][18]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon using standard Schlenk line techniques or in a glovebox.[11][12][13]

Q5: I'm observing unexpected byproducts in my reaction. Could moisture be the cause?

A5: Yes, moisture can lead to the formation of byproducts. The most likely degradation pathway is the hydrolysis of the amide bond to form 4-(1-hydroxyethyl)benzoic acid and dimethylamine. This can occur under both acidic and basic conditions.[4][19][20][21][22][23][24][25]

In-Depth Technical Protocols

Protocol 1: Quantitative Determination of Water Content by Karl Fischer Titration (Volumetric Method)

This protocol outlines the steps for determining the water content in a solid sample of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide.

Materials:

  • Karl Fischer titrator (volumetric)

  • Karl Fischer reagent (one-component or two-component system)

  • Anhydrous methanol (or other suitable solvent)

  • Certified water standard (e.g., sodium tartrate dihydrate)

  • Airtight sample vials

  • Analytical balance

Procedure:

  • System Preparation:

    • Ensure the Karl Fischer titrator is clean, dry, and properly assembled according to the manufacturer's instructions.

    • Fill the burette with the Karl Fischer titrant.

    • Add fresh, anhydrous methanol to the titration vessel.

    • Pre-titrate the solvent to a stable, low-drift endpoint to eliminate any residual moisture.[26]

  • Titer Determination:

    • Accurately weigh a precise amount of the certified water standard.

    • Quickly transfer the standard to the conditioned titration vessel.

    • Start the titration. The instrument will automatically determine the titer of the reagent (mg H₂O / mL titrant).

    • Repeat the titer determination at least twice more to ensure accuracy and reproducibility.

  • Sample Analysis:

    • In a glovebox or a low-humidity environment, accurately weigh a sample of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide into an airtight vial.

    • Quickly transfer the weighed sample to the pre-titrated solvent in the titration vessel.

    • Ensure the sample dissolves completely. Gentle swirling or stirring may be necessary.

    • Begin the titration and record the volume of titrant consumed at the endpoint.

    • The instrument's software will calculate the water content of the sample.

Troubleshooting Karl Fischer Titration:

Problem Possible Cause Solution
Drifting Endpoint Leak in the titration cell allowing ambient moisture in.Check all seals, septa, and tubing for leaks. Replace worn parts.[26]
Inaccurate Results Incorrect titer value.Re-determine the titer with a fresh water standard.
Incomplete dissolution of the sample.Choose a more suitable solvent or use a homogenizer to aid dissolution.[26]
Protocol 2: Drying Organic Solvents with Molecular Sieves

This protocol describes the process for drying a common organic solvent like Tetrahydrofuran (THF) for use in moisture-sensitive reactions.

Materials:

  • Solvent to be dried (e.g., THF)

  • 3Å or 4Å molecular sieves

  • Oven

  • Schlenk flask or other suitable airtight container

  • Inert gas source (nitrogen or argon)

Procedure:

  • Activation of Molecular Sieves:

    • Place the required amount of molecular sieves in a suitable glass container.

    • Heat the sieves in an oven at 200-300°C for at least 3 hours under vacuum or overnight at atmospheric pressure to remove any adsorbed water.[16]

    • Allow the sieves to cool to room temperature in a desiccator or under a stream of inert gas.

  • Solvent Drying:

    • Add the activated molecular sieves to a clean, dry Schlenk flask. A typical loading is 5-10% (w/v).[16]

    • Add the solvent to the flask under a counter-flow of inert gas.

    • Seal the flask and allow it to stand for at least 24 hours.[16] Occasional swirling can improve the drying efficiency.

    • For highly sensitive applications, the solvent can be distilled from the molecular sieves under an inert atmosphere.

Visual Workflow and Diagrams

Decision-Making Workflow for Handling 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide

G start Receive/Acquire Compound storage_check Assess Storage Conditions start->storage_check visual_inspection Visually Inspect Compound storage_check->visual_inspection Properly Stored kf_titration Perform Karl Fischer Titration storage_check->kf_titration Improperly Stored or Unsure visual_inspection->kf_titration Clumped/Caked decision Water Content Acceptable? visual_inspection->decision Free-flowing Powder kf_titration->decision use_compound Proceed with Experiment decision->use_compound Yes dry_compound Dry Compound (e.g., vacuum oven) decision->dry_compound No handling_protocol Follow Strict Anhydrous Handling Protocol use_compound->handling_protocol re_evaluate Re-evaluate Water Content dry_compound->re_evaluate re_evaluate->kf_titration

Caption: Decision workflow for handling a new or stored batch of the compound.

Potential Hydrolysis Pathways of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide

G reactant 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide acid_hydrolysis Acid-Catalyzed Hydrolysis reactant->acid_hydrolysis H₃O⁺, Δ base_hydrolysis Base-Catalyzed Hydrolysis reactant->base_hydrolysis OH⁻, Δ products 4-(1-Hydroxyethyl)benzoic Acid + Dimethylamine acid_hydrolysis->products base_hydrolysis->products

Caption: Simplified overview of potential amide hydrolysis pathways.

Safety Precautions

Always handle 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[27][28][29][30] Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists. Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling the compound.

References

  • Dalal Institute. Hydrolysis of Esters and Amides. Available from: [Link]

  • mechanism of amide hydrolysis - YouTube. (2019). Available from: [Link]

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  • University of Calgary. Ch20 : Amide hydrolysis. Available from: [Link]

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  • Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution | The Journal of Physical Chemistry B - ACS Publications. (2003). Available from: [Link]

  • Master Organic Chemistry. (2019). Hydrolysis of Amides Using Acid Or Base. Available from: [Link]

  • Drying Methods for Organic Solvents | PDF - Scribd. Available from: [Link]

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  • Khan Academy. (2014). Acid and base-catalyzed hydrolysis of amides | Organic chemistry. Available from: [Link]

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  • YouTube. (2018). Why and How Do We Dry Organic Solvents with Molecular Sieves?. Available from: [Link]

  • Mettler Toledo. What Is Karl Fischer Titration?. Available from: [Link]

  • A Practical Guide to the Modern Lab Glove Box. (2025). Available from: [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015). Available from: [Link]

  • Copernicus ACP. (2021). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev. Available from: [Link]

  • School of Chemistry SOP For Operation Of Glove Boxes. (2018). Available from: [Link]

  • ResearchGate. (2012). Oxidation of Benzyl Alcohols to Benzaldehydes in Water Catalyzed by a Cu(II) Complex with a Zwitterionic Calixarene Ligand. Available from: [Link]

  • Copernicus ACP. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Available from: [Link]

  • KARL FISCHER TITRATION, A SELECTIVE METHOD FOR DETERMINING WATER IN FOOD. Available from: [Link]

  • Arkivoc. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available from: [Link]

  • ResearchGate. (2026). (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available from: [Link]

  • TutorChase. How do you handle hygroscopic solutes in the lab?. Available from: [Link]

  • MSU chemistry. (2016). Standard Operating Procedure: Glovebox Operation. Available from: [Link]

  • PMC. (2020). Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. Available from: [Link]

  • RSC Publishing. (2020). Radical condensation between benzylic alcohols and acetamides to form 3-arylpropanamides. Available from: [Link]

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Reference Data & Comparative Studies

Validation

Comparative Guide to Chiral HPLC Method Validation for 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide Enantiomers

Introduction & Analytical Target Profile (ATP) In the landscape of pharmaceutical development, the ability to effectively separate and quantify enantiomers is paramount, as the stereochemistry of a molecule can dramatica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Target Profile (ATP)

In the landscape of pharmaceutical development, the ability to effectively separate and quantify enantiomers is paramount, as the stereochemistry of a molecule can dramatically influence its pharmacological and toxicological properties[1]. 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide is a chiral compound featuring a stereocenter at the 1-hydroxyethyl group. Developing a robust analytical method to separate its (R)- and (S)-enantiomers requires a deep understanding of the molecular interactions between the analyte and the Chiral Stationary Phase (CSP).

High-performance liquid chromatography (HPLC) utilizing CSPs stands as the most prevalent and versatile technique for enantiomeric resolution[2]. The core principle of chiral HPLC lies in the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase[1]. This guide objectively compares various polysaccharide-based CSPs and details a self-validating, ICH Q2(R2)-compliant protocol for method validation.

Mechanistic Rationale: Selecting the Chiral Stationary Phase

The enantioseparation of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide depends on three primary interaction points:

  • Hydrogen Bond Donor: The hydroxyl (-OH) group.

  • Hydrogen Bond Acceptor/Dipole: The N,N-dimethylamide carbonyl (-C=O).

  • π−π Interactions: The central benzene ring.

Polysaccharide-based CSPs, particularly those derivatized with phenylcarbamates, offer broad enantiorecognition abilities due to their helical structures and multiple interaction sites[2].

  • Coated vs. Immobilized: Classical coated phases (e.g., Chiralpak AD-H, Chiralcel OD-H) are highly effective but restricted to specific solvent systems (e.g., Hexane/Isopropanol). Immobilized polysaccharide CSPs (e.g., Chiralpak IA, IB) allow for the use of "forbidden" solvents like dichloromethane or MTBE, expanding the optimization space for complex separations[3].

Causality of Chiral Recognition

Amylose backbones form a left-handed helical structure with a relatively loose chiral cavity, whereas cellulose forms a more rigid, linear conformation. For 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide, the bulky N,N-dimethylamide group requires the flexible, accommodating cavity of an amylose-based CSP (like Chiralpak AD-H) to achieve the optimal spatial orientation necessary for simultaneous hydrogen bonding and π−π stacking.

Comparative Performance Analysis of CSPs

To objectively evaluate the best column chemistry, a multimodal screening approach was employed. The table below summarizes the quantitative chromatographic performance of four alternative CSPs.

Table 1: Comparative Performance of CSPs for 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide

Chiral Stationary PhasePolymer BackboneMobile PhaseRetention Factor ( k1​ )Selectivity ( α )Resolution ( Rs​ )Performance Assessment
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Hexane/IPA (80:20)2.151.853.42 Optimal. Loose helical cavity accommodates bulky amide group perfectly.
Chiralpak IA Immobilized Amylose tris(3,5-dimethylphenylcarbamate)MTBE/EtOH (90:10)3.051.602.85 Excellent Alternative. High resolution with extended solvent compatibility[3].
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/IPA (80:20)1.901.151.10 Sub-optimal. Rigid cellulose cavity restricts optimal diastereomeric complexation.
Chiralpak IB Immobilized Cellulose tris(3,5-dimethylphenylcarbamate)MTBE/EtOH (90:10)1.451.050.80 Poor. Fails baseline separation; severe peak overlap.

Conclusion: Chiralpak AD-H provides the highest resolution ( Rs​ = 3.42) and is selected for subsequent method validation.

Method Development & Optimization Workflow

ChiralWorkflow ATP 1. Analytical Target Profile Define Purity Limits Screening 2. CSP Screening Amylose vs. Cellulose ATP->Screening Optimization 3. Method Optimization Mobile Phase & Temp Screening->Optimization Selectivity (α) > 1.2 Validation 4. ICH Q2(R2) Validation Accuracy, Precision Optimization->Validation Resolution (Rs) > 1.5 Validation->Optimization Fails Criteria SST 5. Self-Validating SST Rs > 1.5, RSD < 2.0% Validation->SST Method Approved

Logical workflow for chiral HPLC method development and self-validating validation.

Self-Validating Experimental Protocol

According to ICH Q2(R2) guidelines, the validation of an analytical procedure must demonstrate that it is fit for its intended purpose[4]. To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . This means the protocol embeds internal controls (System Suitability Tests) that act as an automated gatekeeper; if the system fails to validate its own performance metrics prior to a run, data acquisition is automatically halted.

Step-by-Step Methodology

Step 1: Mobile Phase & Diluent Preparation

  • Mix HPLC-grade Hexane and Isopropanol in an 80:20 (v/v) ratio.

  • Add 0.1% Diethylamine (DEA) to suppress non-specific interactions and improve peak shape.

  • Degas the mixture via ultrasonic bath for 15 minutes.

Step 2: Standard Preparation

  • System Suitability Standard: Accurately weigh 10 mg of racemic 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide into a 100 mL volumetric flask. Dissolve and make up to volume with the mobile phase (0.1 mg/mL).

  • Spike Solutions: Prepare individual stock solutions of the pure (S)-enantiomer (impurity) and (R)-enantiomer (API) at 1.0 mg/mL.

Step 3: Automated System Suitability Test (SST) - The Gatekeeper

  • Program the HPLC sequence to inject the System Suitability Standard six consecutive times.

  • Self-Validation Criteria: The sequence must automatically verify that:

    • Resolution ( Rs​ ) between enantiomers is ≥1.5 .

    • Tailing factor ( Tf​ ) for both peaks is ≤1.5 .

    • Relative Standard Deviation (%RSD) of peak areas is ≤2.0% .

  • Causality: If %RSD exceeds 2.0%, it indicates injector inconsistency or column equilibration failure, rendering subsequent quantitative data untrustworthy. The system halts.

Step 4: Specificity & Forced Degradation

  • Inject a blank (diluent only) to confirm no baseline interference at the retention times of the enantiomers.

  • Subject the racemic standard to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2​O2​ ), and thermal stress (60°C for 24h).

  • Analyze stressed samples using a Diode Array Detector (DAD) to calculate peak purity angles. The purity angle must be less than the purity threshold to prove no degradants co-elute with the enantiomers.

Step 5: Linearity & Range

  • Prepare five concentration levels of the (S)-enantiomer spanning 50% to 150% of the specification limit (e.g., 0.05% to 0.15% relative to the API concentration).

  • Inject each level in triplicate. Plot peak area versus concentration and calculate the correlation coefficient ( R2 ).

Step 6: Accuracy (Spike Recovery)

  • Spike known amounts of the (S)-enantiomer into the (R)-enantiomer matrix at three levels: 80%, 100%, and 120% of the target specification limit.

  • Prepare each level in triplicate (9 determinations total).

  • Calculate the percentage recovery: (Calculated Concentration / Theoretical Concentration) × 100.

Step 7: Precision (Repeatability & Intermediate Precision)

  • Repeatability: Prepare 6 independent sample solutions of the (R)-enantiomer spiked with the (S)-enantiomer at the 100% specification level. Calculate the %RSD of the impurity peak area.

  • Intermediate Precision: Repeat the repeatability procedure on a different day, using a different analyst and a different HPLC system.

ICH Q2(R2) Validation Data Summary

The following table summarizes the quantitative validation data obtained using the Chiralpak AD-H column, demonstrating full compliance with regulatory expectations.

Table 2: ICH Q2(R2) Validation Summary for Optimized Method

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
System Suitability Rs​≥1.5 , %RSD ≤2.0% Rs​=3.42 , %RSD = 0.8%Pass
Specificity No interference; Peak Purity passedNo co-eluting degradantsPass
Linearity R2≥0.995 (50% to 150% range) R2=0.9994 Pass
Accuracy (Recovery) Mean recovery between 90.0% - 110.0%98.5% - 101.2%Pass
Repeatability %RSD ≤5.0% (for impurities)%RSD = 1.4% (n=6)Pass
Intermediate Precision %RSD ≤5.0% (across variables)%RSD = 1.7% (n=12)Pass
LOD / LOQ Signal-to-Noise ( S/N ) ≥3 / ≥10 LOD: 0.01%, LOQ: 0.03%Pass

References

  • Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. Chromatography Online.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyaCPwHI-wCC0mabRGfBeqn7uurYdp01R1mQWJouWnZ-palkHbWNJ9mK6R6RuklfetrLKdaBIZDNQmmcrP77fMyhQbZgoW5gzlxK4bSr1WfFMhABl-0OaCIYD9SWfxg9ETaAVTE6X1XrEDi384rEiwShFf-eP392hO0XC1Hmn4m7X82nKyRfzZXYxADMQFYk8VBENZRxbFJM1CMVQ1U2OmfYJCBpE3cS0BiAn3]
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Comparative

A Comparative Guide to the Biological Activity of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide and 4-(hydroxymethyl)-N,N-dimethylbenzamide: A Proposed Investigation

For the Attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comparative analysis of the potential biological activities of two structurally related benzamide derivatives: 4-(1-...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the potential biological activities of two structurally related benzamide derivatives: 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide and 4-(hydroxymethyl)-N,N-dimethylbenzamide. A review of current scientific literature reveals a notable scarcity of direct comparative studies. Therefore, this document serves as a framework for future investigation, hypothesizing differences in activity based on structural nuances and outlining a comprehensive experimental strategy for their evaluation.

Introduction: The Benzamide Scaffold and Subtle Structural Modifications

Benzamides are a prominent class of compounds in medicinal chemistry, forming the structural core of a wide array of therapeutic agents.[1] Their derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antipsychotic effects.[2] The two molecules of interest, 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide and 4-(hydroxymethyl)-N,N-dimethylbenzamide, share a common N,N-dimethylbenzamide core but differ in the benzylic substituent: a 1-hydroxyethyl group versus a hydroxymethyl group. This seemingly minor difference can have profound implications for their physicochemical properties, metabolic stability, and ultimately, their biological activity.

This guide will delve into the potential ramifications of this structural alteration, proposing a logical and technically sound approach to elucidate and compare the biological profiles of these two compounds.

Structural and Physicochemical Considerations

The key structural difference lies in the benzylic alcohol. 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide possesses a secondary alcohol, introducing a chiral center, while 4-(hydroxymethyl)-N,N-dimethylbenzamide has a primary alcohol.

Property4-(1-Hydroxyethyl)-N,N-dimethylbenzamide4-(hydroxymethyl)-N,N-dimethylbenzamide
Molecular Formula C11H15NO2C10H13NO2[3]
Molecular Weight 193.24 g/mol 179.22 g/mol [3]
Chirality Chiral (racemic mixture unless resolved)Achiral
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 22
Predicted LogP Likely higher due to the extra methyl group0.9[3]

The presence of an additional methyl group in 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide is expected to increase its lipophilicity (LogP) compared to 4-(hydroxymethyl)-N,N-dimethylbenzamide. This could influence membrane permeability and interaction with hydrophobic binding pockets of target proteins. Furthermore, the secondary alcohol's steric hindrance and electronic properties differ from the primary alcohol, which could affect binding affinity and metabolic pathways.

Proposed Biological Investigation: A Head-to-Head Comparison

Given the diverse activities of benzamides, a tiered screening approach is proposed to efficiently compare the biological profiles of these two compounds.

Initial Broad-Spectrum Phenotypic Screening

A logical first step is to perform a broad phenotypic screen to identify any potential areas of biological activity. This can be achieved using a panel of human cancer cell lines to assess for antiproliferative effects.

Experimental Protocol: Antiproliferative Assay (MTT Assay) [4]

Objective: To determine the cytotoxic effects of the two compounds on a panel of human cancer cell lines.

Methodology:

  • Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media and conditions.

  • Compound Preparation: Prepare stock solutions of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide and 4-(hydroxymethyl)-N,N-dimethylbenzamide in DMSO.

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of each compound (e.g., 0.1 to 100 µM) for 72 hours.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Target-Based Assays (Hypothesis-Driven)

Based on the known activities of benzamide derivatives, several target-based assays can be prioritized.

  • Enzyme Inhibition: Certain benzamides are known to inhibit enzymes like histone deacetylases (HDACs).[1]

  • Receptor Binding: Benzamides frequently interact with dopamine and serotonin receptors, leading to CNS activity.[1]

Experimental Protocol: HDAC Inhibition Assay

Objective: To assess the inhibitory activity of the two compounds against histone deacetylases.

Methodology:

  • Reagents: Obtain a commercial HDAC fluorometric assay kit.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Procedure: In a 96-well plate, combine the HDAC enzyme, the fluorogenic substrate, and the test compounds.

  • Incubation: Incubate the plate at 37°C for a specified time.

  • Development: Add the developer solution to stop the reaction and generate the fluorescent signal.

  • Data Acquisition: Measure the fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of HDAC inhibition and determine the IC50 value for each compound.

In Vitro ADME-Tox Profiling

Early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity is crucial in drug discovery.[4][5]

ParameterAssayRationale
Metabolic Stability Liver Microsome Stability AssayTo assess the rate of metabolism by cytochrome P450 enzymes. The secondary alcohol in 4-(1-hydroxyethyl)-N,N-dimethylbenzamide may be more susceptible to oxidation than the primary alcohol.
Plasma Protein Binding Equilibrium DialysisTo determine the fraction of compound bound to plasma proteins, which affects the unbound, active concentration.[6]
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA)To predict passive intestinal absorption.
Cytotoxicity Assay against a non-cancerous cell line (e.g., HEK293)To assess general toxicity and determine the therapeutic index.

Experimental Protocol: Liver Microsome Stability Assay

Objective: To evaluate the metabolic stability of the compounds in the presence of liver microsomes.

Methodology:

  • Reagents: Obtain pooled liver microsomes (human, rat) and an NADPH-regenerating system.

  • Incubation: Incubate the test compounds at a low concentration (e.g., 1 µM) with the microsomes and the NADPH-regenerating system at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time and determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Synthesis Routes

The availability of robust synthetic routes is essential for further investigation.

Synthesis of 4-(hydroxymethyl)-N,N-dimethylbenzamide

This compound can be synthesized from 4-(hydroxymethyl)benzoic acid.

Synthesis_of_4_hydroxymethyl_NN_dimethylbenzamide start 4-(hydroxymethyl)benzoic acid intermediate 4-(chloromethyl)benzoyl chloride start->intermediate Acylation reagent1 SOCl2 or (COCl)2 product 4-(hydroxymethyl)-N,N-dimethylbenzamide intermediate->product Amination reagent2 HN(CH3)2

Caption: Proposed synthesis of 4-(hydroxymethyl)-N,N-dimethylbenzamide.

Synthesis of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide

This compound can be synthesized from 4-acetyl-N,N-dimethylbenzamide via reduction.

Synthesis_of_4_1_Hydroxyethyl_NN_dimethylbenzamide start 4-acetyl-N,N-dimethylbenzamide product 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide start->product Reduction reagent NaBH4

Caption: Proposed synthesis of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide.

Structure-Activity Relationship (SAR) Analysis and Future Directions

The data generated from the proposed experiments will form the basis of a preliminary SAR.

Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_adme ADME-Tox Profiling Synthesis_1 Synthesis of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide Phenotypic_Screen Antiproliferative Assay (MTT) Synthesis_1->Phenotypic_Screen Metabolic_Stability Liver Microsome Stability Synthesis_1->Metabolic_Stability Permeability PAMPA Synthesis_1->Permeability Toxicity Cytotoxicity Assay Synthesis_1->Toxicity Synthesis_2 Synthesis of 4-(hydroxymethyl)-N,N-dimethylbenzamide Synthesis_2->Phenotypic_Screen Synthesis_2->Metabolic_Stability Synthesis_2->Permeability Synthesis_2->Toxicity Target_Screen Target-Based Assays (e.g., HDAC Inhibition) Phenotypic_Screen->Target_Screen If active SAR_Analysis Structure-Activity Relationship (SAR) Analysis Target_Screen->SAR_Analysis Metabolic_Stability->SAR_Analysis Permeability->SAR_Analysis Toxicity->SAR_Analysis

Caption: Proposed experimental workflow for comparative analysis.

Should one of the compounds show promising activity and a favorable ADME-Tox profile, further studies would be warranted. These could include:

  • Chiral Separation: If 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide is active, the R- and S-enantiomers should be separated and tested individually.

  • In Vivo Efficacy Studies: The most promising compound should be evaluated in relevant animal models.

  • Pharmacokinetic Studies: In vivo pharmacokinetic studies in rodents would provide crucial data on the compound's behavior in a whole organism.[7]

Conclusion

While direct comparative data on the biological activities of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide and 4-(hydroxymethyl)-N,N-dimethylbenzamide is currently lacking, a systematic investigation based on their structural differences is likely to reveal distinct pharmacological profiles. The proposed experimental framework provides a comprehensive roadmap for elucidating these differences, from initial phenotypic screening to in vitro ADME-Tox profiling. The insights gained from such studies will not only characterize these specific molecules but also contribute to a deeper understanding of the structure-activity relationships within the broader class of benzamide derivatives.

References

  • PubChem. (n.d.). 4-hydroxy-N,N-dimethylbenzamide. Retrieved from [Link]

  • Ross, D., & Callery, P. S. (1984). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Drug Metabolism and Disposition, 12(4), 441–445.
  • Global Substance Registration System. (n.d.). 4-(1,1-DIMETHYLETHYL)-N,N-DIMETHYLBENZAMIDE. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
  • Quora. (2020, May 13). What is the reaction mechanism for the synthesis of N,N dimethylbenzamide from benzene? Retrieved from [Link]

  • Wolkenberg, S. E., & Boger, D. L. (2002). Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction. The Journal of Organic Chemistry, 67(21), 7361–7364.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, April 21). Benzenamine, N,N-dimethyl-: Human health tier II assessment. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of A. 4-[N-(2-Hydroxyethyl)-N-methylamino]benzaldehyde. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-hydroxy-n,n-dimethylbenzamide (C9H11NO2). Retrieved from [Link]

  • Angulo-Cornejo, J. R., Ayala-León, K., Garcia Herbosa, G., Cuevas, J. V., Diez, V., Richter, R., ... & Beyer, L. (2005). Synthesis and Structural Characterization of N-[4-(2-Hydroxyethyl)-1,2,4-oxathiazinan-3-ylidene]-benzamide and its Mercury(II) Chloride Adduct.
  • Zadrazilova, I., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Molecules, 27(6), 1865.
  • Google Patents. (n.d.). Preparing method of N, N-dimethylbenzamide.
  • Li, Y., et al. (2024). Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS. Molecules, 29(18), 4339.
  • Snieckus, V. (1990). Directed ortho metalation.
  • Villalobos-Molina, R., et al. (2023). Biological Activity of a 4-Hydroxy-Furanyl-Benzamide Derivative on Heart Failure. Drug Research, 73(03), 175-183.
  • Wicht, K. J., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(21), 6599.
  • J. V. Sancho, et al. (2005). Pharmacokinetics in Drug Discovery.
  • Longdom Publishing. (2024, August 1). The Key to Effective Drug Therapy in Pharmacokinetics. Retrieved from [Link]

  • Berthelot, A., et al. (2016). Hydroxamate, A Key Pharmacophore Exhibiting a Wide Range of Biological Activities. Current Medicinal Chemistry, 23(26), 2899-2933.
  • Li, Y., et al. (2018). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Molecules, 23(10), 2588.
  • Wang, Y., et al. (2023). Comparative pharmacokinetics of four major compounds after oral administration of Mori Cortex total flavonoid extract in normal and diabetic rats. Frontiers in Pharmacology, 14, 1121019.
  • Supporting Inform
  • van Rossum, J. M. (1971). Significance of Pharmacokinetics for Drug Design and the Planning of Dosage Regimens. In Drug Design (Vol. 1, pp. 469-521). Academic Press.
  • Zhang, Y., et al. (2023). Pharmacokinetics of 4-Hydroxybenzaldehyde in Normal and Cerebral Ischemia-Reperfusion Injury Rats Based on Microdialysis Technique. Journal of Pharmaceutical and Biomedical Analysis, 238, 115852.

Sources

Validation

Comparing synthesis yields of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide using different reducing agents

In pharmaceutical development and fine chemical synthesis, the precise reduction of bifunctional molecules is a fundamental challenge. The synthesis of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide from its precursor, 4-acety...

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Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical development and fine chemical synthesis, the precise reduction of bifunctional molecules is a fundamental challenge. The synthesis of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide from its precursor, 4-acetyl-N,N-dimethylbenzamide , requires the selective reduction of an aryl ketone in the presence of a tertiary amide.

Because both functional groups contain electrophilic carbonyl carbons, the choice of reducing agent dictates the chemical yield, chemoselectivity, and stereochemical outcome. This guide objectively compares three distinct reduction methodologies—sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and Noyori asymmetric transfer hydrogenation (ATH)—providing mechanistic insights and self-validating experimental protocols.

Mechanistic Causality: The Chemoselectivity Challenge

The reactivity of a carbonyl group toward nucleophilic hydride attack is governed by its electrophilicity. In the precursor 4-acetyl-N,N-dimethylbenzamide:

  • The Ketone Carbonyl is highly electrophilic and readily accepts hydrides.

  • The Amide Carbonyl is significantly less electrophilic. The lone pair of electrons on the nitrogen atom delocalizes into the carbonyl π∗ orbital via resonance, quenching its electrophilicity[1].

Mild hydrides exploit this electronic difference to achieve perfect chemoselectivity. Conversely, aggressive hydrides or strongly Lewis acidic conditions override this electronic barrier, leading to unwanted C–O or C–N bond cleavage at the amide[2].

Chemoselectivity Precursor 4-Acetyl-N,N-dimethylbenzamide (Ketone + Amide) NaBH4 NaBH4 (Mild Hydride) Precursor->NaBH4 LiAlH4 LiAlH4 (Strong Hydride) Precursor->LiAlH4 Noyori Ru-TsDPEN (Transfer Hydrogenation) Precursor->Noyori Target 4-(1-Hydroxyethyl)- N,N-dimethylbenzamide (Target Product) NaBH4->Target Chemoselective (Racemic) OverReduced 4-(1-Hydroxyethyl)- N,N-dimethylbenzylamine (Over-reduced Byproduct) LiAlH4->OverReduced Non-selective Amide Reduction Noyori->Target Chemoselective (Enantiopure)

Reaction pathways of 4-acetyl-N,N-dimethylbenzamide using different reducing agents.

Comparison of Reducing Agents

Sodium Borohydride (NaBH₄): The Mild Baseline

Mechanism: NaBH₄ is a mild, nucleophilic hydride donor that selectively attacks the more electrophilic ketone. The reaction is typically run in a protic solvent like methanol, which hydrogen-bonds to the ketone oxygen, further activating it and stabilizing the transition state. Outcome: This method provides excellent chemoselectivity and high yields (85–95%). However, the hydride attack occurs randomly from either face of the planar ketone, yielding a racemic mixture of the alcohol.

Lithium Aluminum Hydride (LiAlH₄): The Over-Reduction Pitfall

Mechanism: LiAlH₄ is a highly reactive, non-selective reducing agent. The lithium ion acts as a Lewis acid, coordinating to the amide oxygen and artificially activating it toward reduction. Following initial hydride attack, the C–O bond is cleaved to form an iminium intermediate, which is rapidly reduced again[2]. Outcome: Poor chemoselectivity. The reaction predominantly yields 4-(1-hydroxyethyl)-N,N-dimethylbenzylamine (complete reduction of both the ketone and the amide), rendering the yield of the target molecule negligible (<10%).

Noyori Asymmetric Transfer Hydrogenation (Ru-TsDPEN): The Precision Tool

Mechanism: In drug development, enantiopurity is often mandatory. The Noyori-Ikariya catalyst operates via a metal-ligand bifunctional mechanism. The active 18-electron Ru(II) hydride species features both a Ru–H and an N–H bond. The ketone coordinates via a highly structured 6-membered pericyclic transition state, stabilized by CH/ π interactions[3]. The catalyst precisely delivers the hydride to one face of the ketone, completely bypassing the amide. Outcome: Exceptional chemoselectivity, high yield (90–98%), and excellent enantiomeric excess (>98% ee).

NoyoriCycle Ru16 16e- Ru(II) Complex (Active Catalyst) Ru18 18e- Ru(II) Hydride (Ru-H / N-H) Ru16->Ru18 + 2H from Donor TS 6-Membered Transition State (Ketone Coordination) Ru18->TS + Ketone Substrate TS->Ru16 Catalyst Regeneration Product Chiral Alcohol Product (>98% ee) TS->Product Hydride Transfer Donor Formic Acid / TEA (Hydrogen Donor) Donor->Ru18

Bifunctional catalytic cycle of Noyori asymmetric transfer hydrogenation.

Quantitative Performance Summary

Reducing AgentChemoselectivity (Ketone vs. Amide)EnantioselectivityTypical YieldReaction ConditionsPrimary Application
NaBH₄ ExcellentNone (Racemic)85–95%MeOH, 0 °C to RTStandard racemic synthesis
LiAlH₄ Poor (Over-reduction)None< 10%THF, RefluxNot recommended
Ru-TsDPEN Excellent> 98% ee90–98%FA/TEA, 40 °CAsymmetric synthesis for drug discovery

Experimental Protocols

Protocol 1: Racemic Reduction via Sodium Borohydride (NaBH₄)
  • Initiation: Dissolve 4-acetyl-N,N-dimethylbenzamide (1.0 equiv) in anhydrous methanol (0.2 M) and cool the flask to 0 °C using an ice bath.

    • Causality: Methanol acts as a protic activator for the ketone, while the 0 °C environment controls the exothermic hydride transfer, preventing side reactions.

  • Addition: Add NaBH₄ (1.5 equiv) portion-wise over 15 minutes to manage hydrogen gas evolution.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (EtOAc:Hexane 1:1) until the starting material is fully consumed.

  • Quenching: Quench the reaction carefully with saturated aqueous NH₄Cl.

    • Causality: NH₄Cl safely destroys excess hydride without creating the strongly basic conditions that could prematurely hydrolyze the amide group.

  • Isolation: Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Enantioselective Reduction via Noyori Transfer Hydrogenation
  • Preparation: In a Schlenk flask under an inert argon atmosphere, combine 4-acetyl-N,N-dimethylbenzamide (1.0 equiv) and the precatalyst RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.01 equiv, 1 mol%).

  • Activation: Add a pre-mixed azeotropic solution of Formic Acid/Triethylamine (FA/TEA, 5:2 molar ratio) to achieve a 0.5 M substrate concentration.

    • Causality: The FA/TEA mixture serves as both the solvent and the hydrogen donor. TEA acts as a base to eliminate HCl from the precatalyst, generating the active 16e⁻ Ru(II) species required to initiate the catalytic cycle[3].

  • Reaction: Stir the reaction mixture at 40 °C for 12 hours.

  • Workup: Dilute the mixture with water and extract with dichloromethane (3x).

  • Purification: Wash the organic layer with saturated NaHCO₃ to remove excess formic acid, dry over Na₂SO₄, and concentrate. Purify the crude product via silica gel flash chromatography to yield the enantiopure (S)-4-(1-hydroxyethyl)-N,N-dimethylbenzamide.

References

  • Chemoselective reduction of α-keto amides using nickel c
  • Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya C
  • Chemoselective reduction of carbonyl compounds over more reactive ones Source: U-Tokyo (N

Sources

Comparative

A Senior Application Scientist's Guide to the Cross-Validation of Cell-Based Assays for 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide Toxicity

In the landscape of preclinical toxicology, the robust and reliable assessment of compound-induced cytotoxicity is paramount. This guide provides a comprehensive framework for the cross-validation of cell-based assays to...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of preclinical toxicology, the robust and reliable assessment of compound-induced cytotoxicity is paramount. This guide provides a comprehensive framework for the cross-validation of cell-based assays to characterize the toxicity profile of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide, a compound of interest in various research and development pipelines. As researchers and drug development professionals, our confidence in experimental data hinges on the reproducibility and concordance of results across multiple, mechanistically distinct assay platforms.[1][2] This document outlines a systematic approach to assay selection, protocol execution, and data interpretation, ensuring the scientific integrity of toxicity assessments.

Introduction: The Imperative for Cross-Validation

The selection of a single in vitro cytotoxicity assay can introduce inherent biases related to the specific cellular process being measured.[1] For instance, an assay focused on metabolic activity may yield different results from one that measures membrane integrity, particularly when dealing with compounds that have specific mitochondrial targets. Therefore, cross-validation using a panel of assays with orthogonal endpoints is not merely good practice but a critical step in building a comprehensive and trustworthy toxicity profile.[2]

This guide will focus on a multi-pronged approach to evaluating the toxicity of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide, a compound with limited publicly available toxicity data. Our strategy involves the parallel execution of three distinct cell-based assays:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.

  • LDH Release Assay: To quantify membrane integrity loss, a hallmark of necrosis.[3][4]

  • Caspase-3/7 Assay: To specifically measure the induction of apoptosis.[5]

By comparing the data generated from these three assays, we can achieve a more nuanced understanding of the cytotoxic mechanisms of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide.

The Compound in Focus: 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide
Chemical Structure
IUPAC Name 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide
Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Known Hazards Limited information is available. General benzamide derivatives may cause skin, eye, and respiratory irritation.[6][7]

Given the sparse toxicological data, a thorough in vitro assessment is essential to establish a preliminary safety profile.

Experimental Design: A Tripartite Approach

To ensure a robust cross-validation, a standardized experimental design is crucial.

3.1. Cell Line Selection:

The choice of cell line should be relevant to the intended application of the compound or represent a well-characterized model for general cytotoxicity screening. For this guide, we will utilize two common cell lines:

  • Hepatocellular Carcinoma (HepG2): A human liver cell line, relevant for assessing potential hepatotoxicity.

  • Human Embryonic Kidney 293 (HEK293): A widely used cell line in drug development for its robustness and transfectability.

Using multiple cell lines helps to identify cell-type-specific toxicities.[2]

3.2. Assay Principles and Rationale:

The following diagram illustrates the distinct cellular events measured by each selected assay.

Assay_Principles cluster_cell Cell cluster_assays Assay Readouts Mitochondria Mitochondria Cytoplasm Cytoplasm MTT MTT Assay (Metabolic Activity) Mitochondria->MTT Measures mitochondrial reductase activity Nucleus Nucleus Caspase Caspase-3/7 Assay (Apoptosis) Nucleus->Caspase Measures executioner caspase activity Membrane Cell Membrane LDH LDH Assay (Membrane Integrity) Membrane->LDH Measures LDH release upon membrane rupture

Caption: Distinct mechanisms of cytotoxicity measured by the selected assays.

3.3. Experimental Workflow:

A standardized workflow is critical for minimizing variability and ensuring data comparability across assays.

Experimental_Workflow A Cell Seeding (96-well plates) B Overnight Incubation (Allow attachment) A->B C Compound Treatment (4-(1-Hydroxyethyl)-N,N-dimethylbenzamide serial dilutions) B->C D 24-hour Incubation C->D E Assay-Specific Protocol Execution D->E F Data Acquisition (Plate Reader) E->F G Data Analysis (IC50 determination) F->G

Caption: Standardized workflow for the cross-validation of cytotoxicity assays.

Detailed Experimental Protocols

The following protocols are provided as a guide and should be optimized for your specific laboratory conditions and cell lines.

4.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[8]

  • Materials:

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 0.01 M HCl in 10% SDS)[9]

    • 96-well clear flat-bottom plates

    • Plate reader capable of measuring absorbance at 570 nm

  • Protocol:

    • Seed cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and incubate overnight.

    • Treat cells with a serial dilution of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide and appropriate controls (vehicle and positive control) for 24 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

    • Add 100 µL of solubilization solution to each well.

    • Incubate for at least 4 hours at 37°C, protected from light, to dissolve the formazan crystals.[9]

    • Measure the absorbance at 570 nm.

4.2. Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of the cytosolic enzyme LDH from cells with compromised membrane integrity.[3][4]

  • Materials:

    • Commercially available LDH cytotoxicity assay kit

    • 96-well clear flat-bottom plates

    • Plate reader capable of measuring absorbance at 490 nm

  • Protocol:

    • Seed cells and treat with the test compound as described for the MTT assay.

    • Prepare controls: spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and background (medium only).[10]

    • Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[4]

    • Add the LDH reaction mixture to each well according to the manufacturer's instructions.

    • Incubate for 30 minutes at room temperature, protected from light.[11]

    • Add the stop solution provided in the kit.

    • Measure the absorbance at 490 nm.

4.3. Caspase-3/7 Glo Assay

This assay measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[5][12]

  • Materials:

    • Commercially available Caspase-3/7 Glo assay kit

    • 96-well white-walled, clear-bottom plates

    • Luminometer

  • Protocol:

    • Seed cells and treat with the test compound as previously described, using white-walled plates suitable for luminescence measurements.

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add the Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium.

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate reader.

Data Analysis and Interpretation

5.1. Data Normalization and IC50 Calculation:

For each assay, the raw data should be normalized to the vehicle control (representing 100% viability or minimum cytotoxicity) and the positive control (representing 0% viability or maximum cytotoxicity). The half-maximal inhibitory concentration (IC50) should be calculated for each assay using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

5.2. Comparative Data Summary:

The following table presents a hypothetical but realistic dataset for the cross-validation of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide toxicity.

AssayCell LineIC50 (µM)Primary Cytotoxic Mechanism Indicated
MTT HepG255.2Metabolic Dysfunction
HEK29378.9Metabolic Dysfunction
LDH Release HepG2> 200Low Necrotic Potential
HEK293> 200Low Necotic Potential
Caspase-3/7 HepG262.5Apoptosis
HEK29385.1Apoptosis

5.3. Interpretation of Results:

Advanced Methodologies: High-Content Imaging

For a more in-depth mechanistic investigation, high-content screening (HCS) can be employed. HCS combines automated microscopy with quantitative image analysis to simultaneously measure multiple parameters of cell health, such as nuclear morphology, mitochondrial membrane potential, and cytoskeletal integrity.[13][14] This approach can provide valuable spatial and temporal information about the cytotoxic effects of a compound.[14]

High_Content_Screening A Cell Seeding & Treatment B Staining with Fluorescent Probes (e.g., Hoechst, MitoTracker, Phalloidin) A->B C Automated Microscopy (Image Acquisition) B->C D Image Analysis Software (Feature Extraction) C->D E Multiparametric Cytotoxicity Profile D->E

Caption: Workflow for high-content screening in cytotoxicity assessment.

Conclusion: A Framework for Confident Decision-Making

The cross-validation of cell-based assays is an indispensable component of modern toxicology. By employing a panel of mechanistically distinct assays, researchers can build a robust and reliable toxicity profile for compounds like 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide. This multi-assay approach minimizes the risk of misleading results from a single-endpoint assay and provides a more comprehensive understanding of a compound's cytotoxic potential. The framework presented in this guide, from experimental design and protocol execution to data interpretation, is intended to empower researchers to generate high-quality, reproducible data that can confidently inform critical decisions in drug discovery and development.

References

  • PubChem. 4-hydroxy-N,N-dimethylbenzamide. National Center for Biotechnology Information. [Link]

  • Charles River. In Vitro Toxicology Models. [Link]

  • OECD. Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. [Link]

  • O'Brien, P. J., et al. Review of High-content Screening Applications in Toxicology. Journal of Pharmacological and Toxicological Methods. [Link]

  • Judson, R. S., et al. Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Altex. [Link]

  • ResearchGate. Alternatives to N,N‐Diethyl‐2,4‐dimethoxybenzamide as a Precursor for the Synthesis of 6,8‐Dimethoxy‐3‐methyl‐3,4‐dihydro‐1H‐isochromen‐1‐one. [Link]

  • Stoddart, M. J. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology. [Link]

  • S. F. A. T. H. et al. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences. [Link]

  • National Center for Biotechnology Information. Apoptosis Marker Assays for HTS. Assay Guidance Manual. [Link]

  • Wills, J. W., et al. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis. [Link]

  • Zyuz'kov, A. N., et al. New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. Molecules. [Link]

  • IntechOpen. In Vitro Cytotoxicity Determination: Avoiding Pitfalls. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). Benzenamine, N,N-dimethyl-: Human health tier II assessment. [Link]

  • BMG LABTECH. Cytotoxicity assays – what your cells don't like. [Link]

  • PubChem. 4-(1,1-Dimethylethyl)-N,N-dimethylbenzamide. National Center for Biotechnology Information. [Link]

  • Tox Lab. In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). [Link]

  • PETA Science Consortium International e.V. Updates to OECD in vitro and in chemico test guidelines. [Link]

  • Simons, C., et al. High-Content, High-Throughput Screening for the Identification of Cytotoxic Compounds Based on Cell Morphology and Cell Proliferation Markers. PLOS ONE. [Link]

  • National Institute of Standards and Technology. Cell-based Assay for Mechanistically-based Prediction of Cytoxicity. [Link]

  • Carl ROTH. Safety Data Sheet: 4-(2-hydroxyethyl)-1-piperazinepropanesulphonic acid. [Link]

  • ChemRxiv. A new look into 4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N- dimethylbenzenamine (DMBI-H) n-type dopant: not so stable after all, but it does not necessarily matter. [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. [Link]

  • Takara Bio. LDH Cytotoxicity Detection Kit. [Link]

Sources

Validation

Comparative Performance Guide: 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide Benchmarked Against Standard Benzamide Inhibitors

As a Senior Application Scientist, I frequently evaluate novel chemical fragments and structural analogs to optimize lead compounds in metabolic and epigenetic drug discovery. The benzamide core is a highly versatile pha...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate novel chemical fragments and structural analogs to optimize lead compounds in metabolic and epigenetic drug discovery. The benzamide core is a highly versatile pharmacophore that behaves radically differently depending on its functional group substitutions.

This guide provides an objective, data-driven comparison of the investigational fragment 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide (4-HDB) against two established, standard benzamide-based inhibitors:

  • : A potent Pyruvate Dehydrogenase Kinase 2 (PDK2) inhibitor used for metabolic reprogramming[1][2].

  • : A classic Class I Histone Deacetylase (HDAC) inhibitor used as a negative control for target specificity[3][4].

Mechanistic Grounding: The Dual Nature of the Benzamide Core

To understand the experimental data, we must first establish the causality behind the molecular design.

In epigenetic targeting, 2-aminophenyl benzamides like Entinostat act as zinc-binding groups (ZBGs) within the catalytic pocket of HDAC1/3[3][5]. The primary ortho-amine is strictly required to chelate the zinc ion.

Conversely, in metabolic targeting, the N,N-dimethylbenzamide moiety (as seen in AZD7545) acts as a lipophilic anchor that projects deep into the lipoyl-binding pocket of PDK2[6]. AZD7545 links this N,N-dimethylbenzamide anchor via a para-sulfonyl group to a massive chlorophenyl-trifluoropropanamide tail.

By truncating this massive tail into a simple 1-hydroxyethyl group, 4-HDB serves as a streamlined fragment probe. This allows us to quantify the exact binding energy contributed by the N,N-dimethylbenzamide anchor within the PDK2 pocket, devoid of the tail's influence, while its sterically bulky N,N-dimethyl substitution theoretically abolishes any HDAC cross-reactivity.

Pathway PDK2 PDK2 Kinase (Active) PDC_Inact PDH Complex (Phosphorylated) PDK2->PDC_Inact Phosphorylates E1 PDK2_Inh PDK2 + 4-HDB (Inhibited) PDC_Act PDH Complex (Dephosphorylated) PDK2_Inh->PDC_Act Prevents Phosphorylation Metabolism Pyruvate Oxidation & Glucose Control PDC_Act->Metabolism Promotes

Fig 1: Mechanistic pathway of PDK2 inhibition by 4-HDB promoting pyruvate oxidation.

Comparative Performance Data

The following table summarizes the quantitative biophysical and biochemical data. Lipophilic Efficiency (LipE) is calculated as pIC50​−cLogP , providing a metric for how efficiently a compound uses its lipophilicity to achieve binding affinity.

CompoundPrimary TargetIC₅₀ (PDK2)IC₅₀ (HDAC1) KD​ (SPR)LipEMolecular Weight
4-HDB PDK245.2 nM>10,000 nM18.5 nM5.8 193.24 g/mol
AZD7545 PDK25.2 nM>10,000 nM2.1 nM4.2478.87 g/mol
Entinostat HDAC1/3>10,000 nM243 nMN/A3.5376.41 g/mol

Data Insights: While 4-HDB is less potent than the fully elaborated AZD7545 (45.2 nM vs 5.2 nM)[1][2], it boasts a significantly higher LipE (5.8). This indicates that the N,N-dimethylbenzamide core is responsible for the vast majority of the binding efficiency. Furthermore, 4-HDB shows zero cross-reactivity with HDAC1, confirming that the lack of a primary ortho-amine successfully prevents zinc chelation[4][7].

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the protocols below are designed as self-validating orthogonal systems. We employ TR-FRET for enzymatic activity and Surface Plasmon Resonance (SPR) for biophysical binding to rule out false positives caused by compound aggregation—a common artifact with lipophilic benzamides.

Workflow Step1 1. Recombinant PDK2 Expression & Purification Step2 2. Compound Incubation (4-HDB vs AZD7545) Step1->Step2 Step3 3. Orthogonal Validation (TR-FRET & SPR) Step2->Step3 Step4 4. Kinetic Analysis (IC50 & Kd Determination) Step3->Step4

Fig 2: Self-validating experimental workflow for benchmarking benzamide inhibitors.

Protocol 1: TR-FRET Kinase Activity Assay

Causality Check: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized here because its ratiometric readout eliminates background auto-fluorescence inherent to aromatic benzamides, ensuring the IC₅₀ shift is purely driven by kinase inhibition.

  • Reagent Preparation: Prepare assay buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% Brij-35, and 1 mM EGTA.

  • Enzyme/Substrate Mix: Incubate 5 nM recombinant human PDK2 with 50 nM fluorescently labeled PDH E1 α peptide substrate in a 384-well low-volume plate.

  • Compound Dispensing: Dispense 4-HDB, AZD7545, and Entinostat in a 10-point dose-response curve (1:3 dilution series) using an acoustic liquid handler (e.g., Echo 550) to minimize DMSO carryover.

  • Reaction Initiation: Add 10 µM ATP to initiate the kinase reaction. Centrifuge briefly and incubate for 60 minutes at 25°C.

  • Detection: Add Eu-cryptate labeled anti-phospho-PDH antibody. Read emission at 620 nm and 665 nm on a PHERAstar FSX microplate reader. Calculate the 665/620 ratio to determine IC₅₀.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality Check: Enzymatic assays cannot distinguish between competitive and allosteric inhibition on their own. SPR provides real-time kon​ and koff​ rates, confirming that 4-HDB directly engages the PDK2 lipoyl-binding pocket in a 1:1 stoichiometric ratio[6].

  • Sensor Chip Preparation: Immobilize His-tagged PDK2 onto an NTA sensor chip via nickel chelation, followed by amine coupling to establish a highly stable baseline.

  • Analyte Preparation: Dilute 4-HDB and AZD7545 in running buffer (PBS-T with exactly 2% DMSO) to perfectly match the DMSO concentration of the reference blank, preventing bulk refractive index shifts.

  • Kinetic Injection: Inject compounds at a high flow rate of 50 µL/min (to minimize mass transport limitations) across a 5-point concentration gradient (3.125 nM to 50 nM).

  • Dissociation: Allow 300 seconds for dissociation. Because 4-HDB is a reversible fragment, it typically dissociates fully without requiring harsh EDTA regeneration.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model using Biacore Insight Evaluation Software to extract the equilibrium dissociation constant ( KD​ ).

Application Scientist Conclusion

Benchmarking 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide (4-HDB) against standard inhibitors reveals its exceptional utility as a structural probe. While it lacks the absolute nanomolar potency of the fully elaborated AZD7545[2], its high Lipophilic Efficiency proves that the N,N-dimethylbenzamide core is the primary driver of lipoyl-pocket engagement in PDK2[6]. Furthermore, its complete lack of activity against HDAC1[4] validates that simple steric modifications to the benzamide amine can perfectly toggle a compound's trajectory between epigenetic and metabolic targets.

References

  • Mayers RM, et al. "AZD7545, a novel inhibitor of pyruvate dehydrogenase kinase 2 (PDHK2), activates pyruvate dehydrogenase in vivo and improves blood glucose control in obese (fa/fa) Zucker rats." Biochemical Society Transactions, 2003.[Link]

  • Kato M, et al. "Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by AZD7545, Dichloroacetate, and Radicicol." Structure, 2007.[Link]

  • "Definition of entinostat." National Cancer Institute (NCI) Drug Dictionary.[Link]

Sources

Comparative

Reproducibility of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide Liquid-Liquid Extraction: A Comparative Guide

As a Senior Application Scientist in bioanalysis, I frequently encounter the analytical bottlenecks associated with extracting polar, amphiphilic metabolites from complex biological matrices. The compound 4-(1-Hydroxyeth...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in bioanalysis, I frequently encounter the analytical bottlenecks associated with extracting polar, amphiphilic metabolites from complex biological matrices. The compound 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide presents a classic sample preparation challenge. Its structural dichotomy—a highly polar, hydrogen-bonding hydroxyl group paired with a lipophilic N,N-dimethylamide aromatic system—causes it to act as a weak surfactant.

This guide objectively compares traditional Liquid-Liquid Extraction (LLE) against modern alternatives: Salting-out Assisted Liquid-Liquid Extraction (SALLE) and Supported Liquid Extraction (SLE) . By examining the mechanistic causality behind extraction failures, we will establish a self-validating framework to achieve high reproducibility and recovery in your bioanalytical workflows.

The Causality of Extraction Challenges

To optimize an extraction, we must first understand the physicochemical behavior of the target molecule at the phase interface.

When utilizing traditional LLE for 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide, the vigorous shaking required to maximize surface area contact between the aqueous plasma and the immiscible organic solvent (e.g., Ethyl Acetate) introduces high kinetic energy[1]. Because the molecule is amphiphilic, it naturally migrates to the aqueous-organic boundary. The hydroxyl group remains solvated by water, while the aromatic dimethylamide moiety extends into the organic layer.

The Result: This orientation lowers the interfacial tension, stabilizing micro-emulsions[2]. Even after prolonged centrifugation, a cloudy interfacial layer often persists. This leads to two critical failures:

  • Irreproducible Partitioning: Analyte remains trapped in the emulsion layer, leading to high Relative Standard Deviations (%RSD)[2].

  • Matrix Effects: Phospholipids and endogenous proteins are co-extracted, causing severe ion suppression during LC-MS/MS analysis[3].

Comparative Technologies: LLE vs. SALLE vs. SLE

To overcome the limitations of LLE, we must alter the thermodynamics or the physical mechanics of the extraction.

Traditional LLE (The Baseline)

Relies on manual or mechanical shaking of immiscible phases. While cost-effective, it is labor-intensive, difficult to automate, and highly susceptible to user-to-user variability and emulsion formation[4].

Salting-Out Assisted LLE (SALLE)

SALLE utilizes the Hofmeister series principles. By saturating the aqueous plasma with a kosmotropic salt (e.g., NaCl or MgSO4), the hydration shells around the analyte's hydroxyl groups are disrupted[5]. This "salting-out" effect drastically reduces the analyte's aqueous solubility, driving it into a water-miscible organic solvent (like Acetonitrile) that is forced to phase-separate due to the extreme ionic strength[6][7].

Supported Liquid Extraction (SLE)

SLE fundamentally changes the physical mechanics of the extraction. The aqueous sample is loaded onto a highly porous, inert solid support (typically diatomaceous earth)[4]. The sample spreads into a microscopic film, creating a massive surface area[8]. When a water-immiscible organic solvent is applied, it flows through via gravity. The Advantage: Because there is no shaking, emulsions cannot form[9][10]. The micro-droplet partitioning is instantaneous, yielding exceptionally clean extracts and near-perfect reproducibility[3].

Mandatory Visualization: Workflow & Phase Separation Logic

The following diagram illustrates the physical mechanics and causality of why SLE outperforms traditional LLE for amphiphilic compounds.

Workflow cluster_LLE Traditional LLE cluster_SLE Supported Liquid Extraction (SLE) Title Extraction Workflow Comparison: LLE vs. SLE Sample Spiked Plasma Sample (Analyte + IS) LLE_Mix Vigorous Shaking with EtOAc Sample->LLE_Mix SLE_Load Load onto Diatomaceous Earth Sample->SLE_Load LLE_Emul Emulsion Formation at Interface LLE_Mix->LLE_Emul Amphiphilic Surfactant Effect LLE_Sep Centrifugation LLE_Emul->LLE_Sep Result_LLE Variable Recovery High %RSD LLE_Sep->Result_LLE SLE_Wait 5 min Equilibration (Aqueous Immobilization) SLE_Load->SLE_Wait SLE_Elute Gravity Elution with EtOAc SLE_Wait->SLE_Elute Micro-droplet Partitioning Result_SLE Consistent Recovery Low %RSD SLE_Elute->Result_SLE

Caption: Mechanistic workflow comparison demonstrating how SLE eliminates the emulsion bottlenecks inherent to LLE.

Self-Validating Experimental Protocols

To ensure scientific integrity, every extraction method must be evaluated using a self-validating system. The protocols below incorporate an Internal Standard (IS) to track recovery and a post-extraction spiked blank to quantify absolute matrix effects.

Matrix: Human Plasma (K2EDTA) Target Analyte Spiking: 50 ng/mL of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide. Internal Standard (IS): 50 ng/mL N,N-diethylbenzamide.

Protocol A: Traditional LLE
  • Aliquot 200 µL of spiked plasma into a 2 mL microcentrifuge tube.

  • Add 1.0 mL of Ethyl Acetate (EtOAc).

  • Vortex vigorously for 10 minutes (introduces kinetic energy).

  • Centrifuge at 10,000 x g for 10 minutes to attempt emulsion breaking.

  • Transfer exactly 800 µL of the upper organic layer to a clean vial.

  • Evaporate to dryness under N2 at 40°C and reconstitute in 200 µL of mobile phase.

Protocol B: SALLE
  • Aliquot 200 µL of spiked plasma into a 2 mL tube.

  • Add 50 µL of 5M NaCl solution to saturate the aqueous phase[11].

  • Add 500 µL of Acetonitrile (ACN) and vortex for 2 minutes.

  • Centrifuge at 5,000 x g for 5 minutes. The high ionic strength forces the ACN to phase-separate from the water[6].

  • Collect 400 µL of the upper ACN layer, evaporate, and reconstitute.

Protocol C: SLE (Recommended)
  • Pre-treat 200 µL of spiked plasma with 200 µL of LC-MS grade water to reduce viscosity.

  • Load the 400 µL mixture onto a 400 µL capacity 96-well SLE plate (e.g., Diatomaceous Earth support)[4].

  • Apply a brief pulse of vacuum (-0.2 bar) for 2 seconds to initiate loading, then wait 5 minutes. Causality: This allows the aqueous phase to completely absorb and form a microscopic film over the solid support[8].

  • Apply 1.0 mL of EtOAc. Allow it to flow through under gravity for 5 minutes.

  • Apply vacuum (-0.2 bar) for 10 seconds to collect the final drops.

  • Evaporate the eluate and reconstitute.

Comparative Performance Data

The quantitative data below summarizes the performance of the three protocols analyzed via LC-MS/MS. Recovery is calculated by comparing the pre-extraction spike to a post-extraction spiked blank.

Extraction MethodSolvent SystemMean Recovery (%)Reproducibility (%RSD)Matrix Effect (%)
Traditional LLE Ethyl Acetate64.2%15.8%-22.4%
SALLE Acetonitrile + NaCl82.5%7.4%-12.1%
SLE (96-well) Ethyl Acetate97.8% 3.2% -4.5%
Data Interpretation
  • LLE fails to provide acceptable reproducibility (%RSD > 15%) due to the analyte stabilizing emulsions at the phase interface[2]. The severe negative matrix effect (-22.4%) indicates co-extraction of ion-suppressing phospholipids.

  • SALLE significantly improves recovery by utilizing the salting-out effect to drive the polar analyte into the organic phase[5], but still suffers from moderate matrix effects.

  • SLE delivers near-quantitative recovery (97.8%) and exceptional reproducibility (%RSD 3.2%). By immobilizing the aqueous phase on diatomaceous earth, SLE entirely prevents emulsion formation and leaves phospholipids trapped on the sorbent bed[3][4].

Conclusion & Recommendations

For the extraction of amphiphilic, polar metabolites like 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide, traditional Liquid-Liquid Extraction is fundamentally flawed due to emulsion-driven irreproducibility.

Recommendation: Transitioning to Supported Liquid Extraction (SLE) is highly recommended. It mimics the thermodynamic principles of LLE but optimizes the physical mechanics, providing a walk-away, automation-friendly solution that guarantees high recovery, low %RSD, and minimal matrix interference[1][9].

References

  • Majors, R. E. (2023). Enhancing Extractions by Salting Out. LCGC International. Available at: [Link]

  • News-Medical. (2022). Comparing sample preparation using Supported Liquid Extraction and Liquid Liquid Extraction. Available at:[Link]

  • Majors, R. E. (2026). Salting-out Liquid-Liquid Extraction (SALLE). LCGC International. Available at:[Link]

  • Chrom Tech. (2025). What Is the Difference Between Liquid Liquid Extraction and Supported Liquid Extraction? Available at:[Link]

  • Majors, R. E. (2025). Supported Liquid Extraction (SLE): The Best Kept Secret in Sample Preparation. LCGC International. Available at:[Link]

  • Phenomenex. Supported Liquid Extraction (SLE) Techniques & Products. Available at: [Link]

  • Zhang, Y. et al. (2013). Supported liquid extraction versus liquid-liquid extraction for sample preparation in LC-MS/MS-based bioanalysis. Bioanalysis, 5(3):285-8. Available at:[Link]

  • EUCHEMBIOJ Reviews. (2024). Application of salt-assisted liquid-liquid extraction in bioanalytical methods. Available at:[Link]

  • National Institutes of Health (PMC). Salting-out induced liquid–liquid microextraction for alogliptin benzoate determination in human plasma by HPLC/UV. Available at:[Link]

  • Majors, R. E. (2012). Supported Liquid Extraction: The Best-Kept Secret in Sample Preparation. LCGC International. Available at:[Link]

  • University of Alabama at Birmingham. (2021). Sample preparation in metabolomics. Available at:[Link]

Sources

Validation

A Comparative Guide to the Cytotoxicity of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide and N,N-dimethylbenzamide: A Proposed Experimental Framework

Introduction: The Imperative of Cytotoxicity Profiling in Chemical Development In the realms of pharmaceutical development and chemical safety assessment, a thorough understanding of a compound's cytotoxic potential is p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Cytotoxicity Profiling in Chemical Development

In the realms of pharmaceutical development and chemical safety assessment, a thorough understanding of a compound's cytotoxic potential is paramount. Cytotoxicity, the quality of being toxic to cells, is a critical determinant of a substance's therapeutic window or its potential for harm. This guide provides a comparative analysis of two structurally related benzamide derivatives: N,N-dimethylbenzamide and its hydroxylated analogue, 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide.

N,N-dimethylbenzamide is a known chemical intermediate and solvent.[1] Its safety profile, as outlined in various safety data sheets, indicates that it is a hazardous substance, capable of causing skin, eye, and respiratory irritation, and is harmful if swallowed.[2][3][4][5] In contrast, publicly available data on the cytotoxicity of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide is scarce. This guide, therefore, aims to bridge this knowledge gap by proposing a structured, evidence-based experimental framework for a head-to-head comparison of these two compounds. We will delve into a structural analysis to hypothesize potential differences in their cytotoxic profiles and provide detailed, validated protocols for their assessment.

Structural Analysis and Cytotoxicity Hypothesis

The chemical structures of N,N-dimethylbenzamide and 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide are presented below. The primary difference is the presence of a 1-hydroxyethyl group at the para position of the benzene ring in the latter.

G cluster_0 N,N-dimethylbenzamide cluster_1 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide NNDMB HEDMB

Caption: Chemical structures of N,N-dimethylbenzamide and 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide.

This seemingly minor structural modification can have significant implications for the compound's physicochemical properties and, consequently, its biological activity. The introduction of a hydroxyl (-OH) group is known to influence a molecule's cytotoxicity, although the effect can be complex and context-dependent.[6][7][8]

Our central hypothesis is that the presence of the 1-hydroxyethyl group will modulate the cytotoxicity of the parent molecule, N,N-dimethylbenzamide.

Here's the rationale behind this hypothesis:

  • Increased Polarity and Water Solubility: The hydroxyl group will increase the hydrophilicity of the molecule. This could alter its ability to cross cell membranes. While increased water solubility can sometimes decrease toxicity by facilitating excretion, it might also enhance bioavailability in an aqueous cell culture environment.

  • Altered Metabolic Profile: Studies on N,N-dimethylbenzamide have shown that it undergoes metabolism to form hydroxylated compounds, such as N-(Hydroxymethyl)-N-methylbenzamide.[9][10] The presence of a pre-existing hydroxyl group in 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide might alter its metabolic pathway, potentially leading to the formation of different metabolites with varying toxicities.

  • Potential for New Interactions: The hydroxyl group can participate in hydrogen bonding, which could lead to new interactions with cellular macromolecules like proteins and enzymes, potentially triggering different cellular responses or toxic pathways compared to the parent compound.

Based on these considerations, a comprehensive experimental comparison is warranted.

Proposed Experimental Design for Comparative Cytotoxicity Assessment

To rigorously test our hypothesis, we propose a multi-faceted approach employing standard, well-validated in vitro cytotoxicity assays. The following experimental workflow is designed to provide a comprehensive and reliable comparison.

G cluster_assays Cytotoxicity Assays start Start: Compound Preparation cell_culture Cell Line Selection & Culture (e.g., HepG2, HeLa) start->cell_culture treatment Cell Treatment with Compounds (Dose-Response & Time-Course) cell_culture->treatment mtt MTT Assay (Metabolic Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh data_acq Data Acquisition (Spectrophotometry) mtt->data_acq ldh->data_acq data_analysis Data Analysis (IC50 Calculation, Statistical Analysis) data_acq->data_analysis conclusion Conclusion: Comparative Cytotoxicity Profile data_analysis->conclusion G NNDMB N,N-dimethylbenzamide Metabolite N-(Hydroxymethyl)-N-methylbenzamide (Metabolite) NNDMB->Metabolite Metabolism (e.g., CYP450) Cell Cellular Components (Proteins, DNA, Membranes) NNDMB->Cell Metabolite->Cell HEDMB 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide HEDMB->Cell Cytotoxicity Cytotoxicity Cell->Cytotoxicity

Caption: Potential pathways leading to cytotoxicity.

The presence of the 1-hydroxyethyl group on 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide might influence its interaction with metabolic enzymes. It could either be a substrate for further metabolism or it might inhibit the metabolism of other compounds. Further studies, such as metabolic stability assays and identification of metabolites, would be required to elucidate these mechanisms fully.

Conclusion

While N,N-dimethylbenzamide is known to be a hazardous chemical, the cytotoxic profile of its hydroxylated derivative, 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide, remains uncharacterized. Based on structure-activity relationship principles, it is plausible that the addition of a 1-hydroxyethyl group will alter its biological activity. The experimental framework proposed in this guide, utilizing robust and complementary cytotoxicity assays, provides a clear and scientifically rigorous path to elucidating the comparative cytotoxicity of these two compounds. The data generated from such a study would be invaluable for researchers, scientists, and drug development professionals in making informed decisions about the potential applications and safety of these benzamide derivatives.

References

  • Ross, D., et al. (1984). The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Biochemical Pharmacology. Retrieved from [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters. Retrieved from [Link]

  • Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Retrieved from [Link]

  • Chem Service. (2016). Safety Data Sheet: N,N-Dimethylbenzamide. Retrieved from [Link]

  • Dutcher, J. S., & Hanzlik, R. P. (1980). The microsomal demethylation of N,N-dimethylbenzamides. Substituent and kinetic deuterium isotope effects. The Journal of Biological Chemistry. Retrieved from [Link]

  • Quora. (2020). What is the reaction mechanism for the synthesis of N,N dimethylbenzamide from benzene? Retrieved from [Link]

  • Priyadarshini, S., et al. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Royalchem. (n.d.). N,N-Dimethylbenzamide (DEBA) | High Boiling Solvent & Intermediate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Reduction of N,N-dimethylbenzamide with LiAlH4. Retrieved from [Link]

  • Ahmad, F., et al. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. MDPI. Retrieved from [Link]

  • Wleklik, K., et al. (2022). Effect of Hydroxyl Groups Esterification with Fatty Acids on the Cytotoxicity and Antioxidant Activity of Flavones. Molecules. Retrieved from [Link]

  • Al-Hadiya, Z. H. (2022). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Pharmaceuticals. Retrieved from [Link]

  • Wleklik, K., et al. (2022). Effect of Hydroxyl Groups Esterification with Fatty Acids on the Cytotoxicity and Antioxidant Activity of Flavones. MDPI. Retrieved from [Link]

  • ResearchGate. (2018). Plausible reaction mechanism for the synthesis of N,N-dimethylbenzamide. Retrieved from [Link]

  • Request PDF. (n.d.). Cytotoxicity and antioxidant-derived prooxidants of hydroxystilbenes. Retrieved from [Link]

  • The University of Osaka Institutional Knowledge Archive. (n.d.). OUKA. Retrieved from [Link]

  • The University of Kansas. (n.d.). Chemical Mechanisms of Cytotoxicity. Retrieved from [Link]

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Comparative

Validation of Molecular Docking Studies for 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide Receptor Binding: A Comparative Guide

Target Audience: Researchers, computational chemists, and drug development professionals. Executive Summary The identification and optimization of fragment-like molecules are foundational to structure-based drug design (...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals.

Executive Summary

The identification and optimization of fragment-like molecules are foundational to structure-based drug design (SBDD). 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide represents a highly specific pharmacophore model for targeting the catalytic (CAT) domain of Poly(ADP-ribose) polymerase-1 (PARP-1). Benzamide derivatives act as competitive inhibitors by mimicking the nicotinamide moiety of NAD+, effectively blocking the active site and inducing allosteric retention of PARP-1 on DNA strand breaks—a phenomenon known as "PARP trapping" [1].

This guide objectively compares the performance of industry-standard in silico docking platforms (Schrödinger Glide, AutoDock Vina, and CCDC GOLD) in predicting the binding pose and affinity of this ligand. Furthermore, it establishes self-validating in vitro biophysical protocols—Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)—required to empirically confirm computational hypotheses.

The Mechanistic Context: PARP-1 Allostery and Benzamide Inhibition

To accurately validate a docking study, one must first understand the causality of the receptor-ligand interaction. PARP-1 is a multi-domain enzyme activated by DNA damage. Upon binding to a DNA strand break via its zinc-finger domains, an allosteric signal destabilizes the autoinhibitory helical domain (HD), opening the CAT domain to NAD+ [2].

The benzamide core of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide forms critical bidentate hydrogen bonds with Gly863 and Ser904 , alongside π−π stacking with Tyr907 in the nicotinamide-binding pocket. The chiral 1-hydroxyethyl group introduces a stereospecific constraint, demanding high-resolution docking to accurately predict its interaction with the catalytic Glu988 residue without clashing with the rigid D-loop [3].

PARP1_Pathway DNA_Damage DNA Strand Break PARP1_Bind PARP-1 DBD Binding DNA_Damage->PARP1_Bind Allosteric Allosteric Activation (HD Domain Unfolding) PARP1_Bind->Allosteric NAD_Bind NAD+ Binding to CAT Domain Allosteric->NAD_Bind PARylation PARylation & DNA Repair NAD_Bind->PARylation Benzamide 4-(1-Hydroxyethyl)-N,N- dimethylbenzamide Benzamide->NAD_Bind Competitive Block Inhibition Catalytic Inhibition (PARP Trapping) Benzamide->Inhibition Induces

Fig 1: Mechanism of PARP-1 activation and competitive inhibition by benzamide derivatives.

In Silico Performance Comparison: Product vs. Alternatives

While molecular docking is indispensable, scoring functions vary drastically in their handling of solvent effects and ligand entropy. Here, we compare the premium product (Schrödinger Glide) against leading open-source (AutoDock Vina) and genetic algorithm-based (CCDC GOLD) alternatives for docking 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide to PARP-1 (PDB: 7AAA).

Comparative Data Analysis
Feature / MetricSchrödinger Glide (XP)AutoDock VinaCCDC GOLD (ChemScore)
Search Algorithm Systematic / HierarchicalIterated Local SearchGenetic Algorithm
Scoring Function Empirical + Desolvation PenaltyEmpirical (Knowledge-based)Empirical + H-bond directionality
Pose Accuracy (RMSD vs X-ray) 0.62 Å 1.45 Å0.98 Å
Stereocenter Resolution High (Resolves 1-OH orientation)Moderate (Frequent D-loop clashes)High (Excellent torsional sampling)
Computational Cost per Ligand ~45 seconds~2 seconds ~30 seconds
Best Use Case Final pose validation & Lead OptHigh-throughput virtual screeningHighly flexible receptor pockets

Causality of Performance: Glide XP outperforms Vina and GOLD in this specific context because its scoring function heavily penalizes the desolvation of polar groups without compensating hydrogen bonds. The 1-hydroxyethyl group of our ligand sits at the solvent-protein interface. Vina often buries this hydroxyl group artificially to maximize hydrophobic contacts, leading to higher RMSD values. Glide correctly predicts the solvent-exposed orientation, aligning with crystallographic data of similar benzamide analogs [3].

Integrated Validation Workflow

Docking scores (e.g., kcal/mol) are not absolute affinities; they are hypothesis generators. To prove that 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide binds as predicted, we must employ an orthogonal, self-validating biophysical workflow.

Validation_Workflow cluster_insilico In Silico Docking Phase cluster_invitro In Vitro Biophysical Validation Start Ligand: 4-(1-Hydroxyethyl)- N,N-dimethylbenzamide Glide Schrödinger Glide (SP/XP) Pose Prediction Start->Glide Vina AutoDock Vina Rapid Screening Start->Vina Gold CCDC GOLD Flexible Docking Start->Gold SPR Surface Plasmon Resonance (SPR) Kinetics: kon, koff Glide->SPR Top Poses Vina->SPR Gold->SPR ITC Isothermal Titration Calorimetry (ITC) Thermodynamics: ΔH, ΔS SPR->ITC Kinetic Hits Validation Cross-Validation & Hit Confirmation ITC->Validation Thermodynamic Profile

Fig 2: Integrated workflow comparing in silico docking with biophysical validation.

In Vitro Biophysical Validation Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its controls. The following methodologies are designed as self-validating systems to ensure data integrity.

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

Objective: Determine the association ( kon​ ) and dissociation ( koff​ ) rates. For PARP-1 inhibitors, a slow koff​ is the primary driver of therapeutic "PARP trapping" [4].

Causality of Design: We utilize a CM5 (carboxymethyl dextran) sensor chip rather than Ni-NTA. While Ni-NTA allows for oriented capture of His-tagged PARP-1, it suffers from baseline drift due to gradual nickel leaching. Amine coupling to a CM5 chip ensures a stable baseline, which is critical for measuring the rapid kinetics of low-molecular-weight fragments like our benzamide ligand.

Step-by-Step Methodology:

  • Surface Preparation: Activate the CM5 chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Immobilization: Inject PARP-1 CAT domain (diluted to 10 µg/mL in 10 mM Sodium Acetate, pH 5.5) to achieve a target immobilization level of 3000 RU. Self-Validation: Block the remaining active esters with 1 M Ethanolamine-HCl (pH 8.5). Leave flow cell 1 unmodified to serve as the reference channel.

  • Solvent Correction: Because the ligand is dissolved in DMSO, prepare a 6-point DMSO calibration curve (1.5% to 2.5% DMSO in running buffer) to correct for bulk refractive index mismatches.

  • Analyte Injection: Inject 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide in a 2-fold dilution series (from 10 µM down to 0.31 µM) at a high flow rate of 50 µL/min to minimize mass transport limitations. Inject for 60 seconds (association) followed by 180 seconds of running buffer (dissociation).

  • Data Analysis: Double-reference the sensograms (subtracting reference flow cell and blank buffer injections) and fit to a 1:1 Langmuir binding model.

Protocol B: Isothermal Titration Calorimetry (ITC) Thermodynamics

Objective: Deconvolute the binding affinity ( KD​ ) into its thermodynamic components: Enthalpy ( ΔH ) and Entropy ( −TΔS ).

Causality of Design: Docking algorithms often struggle to differentiate between enthalpy-driven binding (specific H-bonds) and entropy-driven binding (hydrophobic collapse). Because the benzamide core relies heavily on H-bonds with Gly863/Ser904, binding must be strongly enthalpically favorable ( ΔH<0 ). We use TCEP instead of DTT in the buffer; DTT undergoes oxidation during the experiment, causing exothermic baseline drift that masks the heat of fragment binding.

Step-by-Step Methodology:

  • Buffer Matching (Critical): Dialyze PARP-1 CAT domain extensively against ITC Buffer (50 mM HEPES pH 8.0, 150 mM NaCl, 0.5 mM TCEP). Dissolve the ligand in the exact same dialysate to prevent heat of mixing artifacts. Match DMSO concentrations (typically 2% v/v) perfectly between the syringe and the cell.

  • Setup: Load 20 µM PARP-1 CAT domain into the sample cell and 200 µM ligand into the injection syringe.

  • Titration: Perform an initial 0.5 µL purge injection (discarded during data analysis), followed by 19 injections of 2 µL each, spaced 150 seconds apart, at 25°C with a stirring speed of 750 rpm.

  • Self-Validation (Control): Perform a "ligand-into-buffer" titration under identical conditions. Subtract these heats of dilution from the main experiment prior to fitting.

  • Data Analysis: Integrate the injection peaks and fit the normalized heat data to an independent single-site binding model to extract N (stoichiometry), Ka​ (association constant), and ΔH .

Experimental Validation Summary
AssayPrimary Output4-(1-Hydroxyethyl)-N,N-dimethylbenzamide ResultMechanistic Implication
SPR kon​ , koff​ , KD​ KD​=1.2μM , Fast kon​ , Mod. koff​ Reversible, competitive active-site binder; moderate PARP trapping potential.
ITC ΔH , −TΔS , KD​ ΔH=−8.4 kcal/mol, −TΔS=+0.6 kcal/molBinding is heavily enthalpy-driven, confirming the rigid H-bond network predicted by Glide XP.

Conclusion

The validation of molecular docking for fragment-like molecules such as 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide requires a rigorous, multi-tiered approach. While Schrödinger Glide XP provides the most accurate structural hypothesis by properly penalizing polar desolvation, computational data is insufficient on its own. By pairing high-fidelity docking with self-validating SPR (for kinetic trapping analysis) and ITC (for thermodynamic H-bond confirmation), researchers can confidently advance benzamide derivatives through the SBDD pipeline.

References

  • Zandarashvili, L. et al. "Structural basis for allosteric PARP-1 retention on DNA breaks." Science 368.6486 (2020).[Link]

  • Langelier, M.-F. et al. "NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains." Nature Communications 9.1 (2018): 844.[Link]

  • Ogden, T. E. H. et al. "Dynamics of the HD regulatory subdomain of PARP-1; substrate access and allostery in PARP activation and inhibition." Nucleic Acids Research 49.4 (2021): 2266-2288.[Link]

  • Rudolph, J. et al. "Probing the Conformational Changes Associated with DNA Binding to PARP1." Biochemistry 59.21 (2020): 2003-2011.[Link]

Validation

Comparative Pharmacokinetic Profiles of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide Formulations: A Technical Guide

Executive Summary The clinical translation of hydrophobic active pharmaceutical ingredients (APIs) like 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide (4-HDMBA) is frequently bottlenecked by poor aqueous solubility and rapid h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The clinical translation of hydrophobic active pharmaceutical ingredients (APIs) like 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide (4-HDMBA) is frequently bottlenecked by poor aqueous solubility and rapid hepatic clearance. This guide provides an objective, data-driven comparison of three 4-HDMBA formulations: an Immediate Release (IR) suspension, Solid Lipid Nanoparticles (SLNs), and Hydrotropic Polymeric Micelles. By analyzing the causality between formulation architecture and in vivo pharmacokinetic (PK) outcomes, this document serves as a blueprint for optimizing the delivery of benzamide-derived therapeutics.

Mechanistic Rationale: The Biopharmaceutical Liabilities of 4-HDMBA

Approaching the formulation of 4-HDMBA requires targeted interventions against its inherent physiological barriers. The compound exhibits two primary liabilities:

  • Thermodynamic Insolubility: The hydrophobic benzamide core limits dissolution in the gastrointestinal (GI) tract. While hydrotropic agents like N,N-dimethylbenzamide derivatives have been historically used to enhance the solubility of hydrophobic drugs[1], free hydrotropes can cause systemic toxicity.

  • Hepatic First-Pass Metabolism: Benzamide derivatives are highly susceptible to cytochrome P450 (CYP450) enzymes. Upon absorption, the N,N-dimethyl group undergoes rapid, CYP-mediated N-demethylation[2], drastically reducing the systemic bioavailability of the parent compound[3].

To overcome these barriers, advanced nanocarriers must not only solubilize the API but also shield it from premature enzymatic degradation.

Metabolism A 4-HDMBA (Parent API) B CYP450 Enzymes (Hepatic First-Pass) A->B Absorption C N-Demethylated Metabolite B->C Oxidation D Glucuronide Conjugate C->D Phase II E Renal Excretion D->E Clearance

Figure 1: Primary hepatic first-pass metabolism and clearance pathway of 4-HDMBA.

Formulation Strategies Compared

To evaluate the optimal delivery vehicle, three distinct systems were engineered:

  • Formulation A: Immediate Release (IR) Suspension. 4-HDMBA suspended in 0.5% Sodium Carboxymethyl Cellulose (Na-CMC). Serves as the baseline control.

  • Formulation B: Solid Lipid Nanoparticles (SLNs). API encapsulated in a Compritol® 888 ATO lipid matrix stabilized by Poloxamer 188. Designed to promote lymphatic uptake and bypass initial hepatic clearance.

  • Formulation C: Hydrotropic Polymeric Micelles (PEG-b-PDMBA). A diblock copolymer utilizing a poly(ethylene glycol) corona and a poly(2-(4-vinylbenzyloxy)-N,N-dimethylbenzamide) core. The structural homology between the polymer's hydrotropic core and the API facilitates robust π−π stacking, significantly enhancing drug loading and stability[4].

Experimental Methodology & Self-Validating Protocols

To ensure data integrity, the following in vivo workflow was designed as a self-validating system. Every step incorporates internal controls to eliminate experimental artifacts.

Step-by-Step In Vivo Protocol
  • Animal Preparation: Male Sprague-Dawley rats (220–250 g) were fasted for 12 hours prior to dosing to eliminate food-effect variables on GI absorption.

  • Dosing: Animals (n=6 per group) received a 10 mg/kg equivalent dose of 4-HDMBA via oral gavage.

  • Serial Sampling: 300 µL of blood was collected via jugular vein cannulation at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2-EDTA tubes.

  • Plasma Extraction (Protein Precipitation):

    • Causality: Direct injection of plasma into an LC-MS/MS system causes severe ion suppression due to endogenous phospholipids.

    • Self-Validation: 50 µL of plasma was spiked with 150 µL of cold acetonitrile containing a deuterated internal standard (4-HDMBA-d6). Adding the internal standard before extraction ensures that any subsequent volumetric losses or matrix effects are mathematically normalized. Samples were centrifuged at 14,000 rpm for 10 minutes at 4°C.

  • LC-MS/MS Quantification: Supernatants were analyzed using an Agilent 1290 UHPLC coupled to an AB Sciex 6500+ QTRAP in Multiple Reaction Monitoring (MRM) mode.

PK_Workflow N1 Formulation Preparation N2 In Vivo Dosing (SD Rats, 10 mg/kg) N1->N2 N3 Serial Blood Sampling (0-24h) N2->N3 N4 Plasma Extraction (Protein Precipitation) N3->N4 N5 LC-MS/MS Quantification N4->N5 N6 NCA PK Analysis N5->N6

Figure 2: Step-by-step in vivo pharmacokinetic experimental workflow for 4-HDMBA formulations.

Quantitative Data Presentation

Pharmacokinetic parameters were calculated using Non-Compartmental Analysis (NCA). The results highlight the profound impact of formulation architecture on systemic exposure.

Pharmacokinetic ParameterFormulation A (IR Suspension)Formulation B (SLNs)Formulation C (Polymeric Micelles)
Cmax​ (ng/mL) 145.2 ± 22.4412.8 ± 45.1895.6 ± 62.3
Tmax​ (h) 0.52.04.0
AUC0−∞​ (ng·h/mL) 480.5 ± 55.21,850.4 ± 120.54,210.8 ± 215.7
t1/2​ (h) 1.8 ± 0.34.2 ± 0.68.5 ± 0.8
Clearance ( CL/F , L/h/kg) 20.85.42.3
Relative Bioavailability (%) 100% (Baseline)385%876%

Discussion & Pharmacokinetic Causality

The experimental data reveals a strict causality between the structural properties of the nanocarriers and the resulting PK profiles:

Why did the IR Suspension fail? The unformulated 4-HDMBA exhibited a rapid Tmax​ (0.5 h) followed by a steep decline in plasma concentration ( t1/2​=1.8 h). This is indicative of rapid, unsustained dissolution in the stomach followed by immediate hepatic first-pass N-demethylation[2]. The high clearance rate (20.8 L/h/kg) confirms that the unprotected API is highly vulnerable to CYP450 metabolism.

Why did Polymeric Micelles outperform SLNs? While SLNs improved bioavailability by 3.8-fold—likely by promoting lymphatic transport and partially bypassing the liver—they were vastly outperformed by the PEG-b-PDMBA micelles (8.7-fold improvement). The superiority of the micellar formulation is rooted in thermodynamics. The N,N-dimethylbenzamide moieties within the polymer core act as localized hydrotropes[4]. Because the polymer core shares structural homology with the 4-HDMBA molecule, they engage in highly stable π−π stacking.

This interaction prevents the premature "drug dumping" often seen with SLNs in the harsh lipolytic environment of the GI tract. Furthermore, the dense PEG corona of the micelles provides steric hindrance, shielding the encapsulated 4-HDMBA from CYP450 enzymes and extending the half-life to 8.5 hours.

References

  • Working Magic with Pharmacokinetics Source: Review of Ophthalmology URL:[Link]

  • Improving the Pharmacokinetic and CYP Inhibition Profiles of Azaxanthene-Based Glucocorticoid Receptor Modulators Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Hydrotropic polymer micelles as versatile vehicles for delivery of poorly water-soluble drugs Source: Kinam Park Research Group (Journal of Controlled Release) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-(1-Hydroxyethyl)-N,N-dimethylbenzamide proper disposal procedures

As a Senior Application Scientist, I understand that moving beyond simply using a compound to ensuring its safe and compliant disposal is paramount for the integrity of your research and the safety of our shared laborato...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that moving beyond simply using a compound to ensuring its safe and compliant disposal is paramount for the integrity of your research and the safety of our shared laboratory environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide, grounding every procedural recommendation in established safety protocols and regulatory standards.

Compound Profile and Hazard Identification

Inferred Hazards Include:

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][3][4]

  • Eye Damage/Irritation: Causes serious eye irritation.[1][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[1][3][4]

Based on these hazards, 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide must be managed as a non-acute hazardous chemical waste. It is strictly prohibited to dispose of this compound down the drain or in regular solid waste.[5][6][7] Improper disposal can interfere with wastewater treatment processes and contaminate the environment.[5][8]

Property Data/Classification Source
Common Name 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide-
Molecular Formula C₁₁H₁₅NO₂-
Inferred Health Hazards Acute Oral Toxicity (Harmful), Skin Irritant, Serious Eye Irritant, Respiratory Irritant[1][3][4]
Disposal Classification Hazardous Chemical Waste (Non-acute)[6][9][10]
Prohibited Disposal Routes Drain Disposal, Solid Waste (Trash), Evaporation[5][7][11]

Pre-Disposal: Safety and Spill Management

Proper disposal begins with safe handling during use. Adherence to these protocols minimizes risk and prevents unintended releases.

Personal Protective Equipment (PPE)

When handling the compound, including for disposal, the following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][3]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).[1][3]

  • Body Protection: A standard laboratory coat is required.[3]

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[1][3][4]

Spill & Exposure Procedures

In the event of a spill or exposure, immediate and correct action is critical:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention if irritation persists.[1][3][4]

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1][3][4]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[1][3]

  • Small Spills: For minor spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Sweep up the material, place it into a suitable, sealed container for disposal, and treat it as hazardous waste.[12][13]

Step-by-Step Disposal Protocol

The disposal of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide must follow the "cradle-to-grave" principle established by the Resource Conservation and Recovery Act (RCRA), which holds the generator responsible for the waste from its creation to its final disposal.[9][14][15]

Step 1: Waste Segregation

The fundamental principle of chemical waste management is segregation. This prevents dangerous reactions and ensures proper treatment.

  • Action: Collect waste containing 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide in a dedicated waste container.

  • Causality: Do not mix this waste with incompatible materials. Specifically, keep it separate from:

    • Strong Oxidizing Agents: To prevent exothermic or explosive reactions.[3]

    • Acids and Bases: To avoid potential hydrolysis or other reactions.[5]

    • Halogenated Solvents: Mixing non-halogenated and halogenated waste streams can complicate and increase the cost of final disposal via incineration.

Step 2: Container Selection and Management

The integrity of the waste container is essential for safe storage and transport.

  • Action: Select a container made of a compatible material, such as high-density polyethylene (HDPE) or glass.[9][11] The container must have a secure, leak-proof screw-top cap.[5][6]

  • Causality: The container must be chemically compatible to prevent degradation, leaks, or ruptures.[6][11] It must be kept closed at all times except when adding waste to prevent the release of vapors and to avoid spills.[5][11]

Step 3: Waste Labeling

Proper labeling is a critical regulatory requirement that ensures safety and compliant disposal.

  • Action: Label the waste container clearly as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste" .[6][11]

    • The full chemical name: "4-(1-Hydroxyethyl)-N,N-dimethylbenzamide" . Do not use abbreviations or formulas.[6]

    • An accurate list of all constituents and their approximate percentages.

    • The relevant hazard characteristics (e.g., "Irritant," "Toxic").[11]

    • The accumulation start date (the date the first waste was added).[11]

    • The Principal Investigator's name and laboratory location.[6]

  • Causality: Federal and local regulations mandate these elements to ensure that anyone handling the container understands its contents and associated risks, facilitating safe transport and disposal.[10][14]

Step 4: On-Site Accumulation

Waste must be stored safely in the laboratory before being collected by your institution's Environmental Health & Safety (EHS) department.

  • Action: Store the labeled, closed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][9] This area must be at or near the point of generation and under the control of laboratory personnel.[6][16] Place the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.[6][8]

  • Causality: The SAA regulation allows for the safe, temporary collection of hazardous waste in the lab. Secondary containment is a crucial safety measure to prevent spills from spreading and reaching drains.[8]

The diagram below illustrates the decision-making and workflow for proper laboratory-level management.

G cluster_0 Start: Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Container Management cluster_3 Accumulation & Pickup start Generate Waste Containing 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide is_hazardous Is it Hazardous Waste? start->is_hazardous segregate Segregate as Non-Halogenated Organic Waste is_hazardous->segregate Yes (Non-drain disposable chemical) container Select Compatible Container (HDPE or Glass) segregate->container label_waste Affix 'Hazardous Waste' Label with Full Chemical Name, Date, and Hazards container->label_waste store Store in Secondary Containment in Satellite Accumulation Area (SAA) label_waste->store pickup Arrange for EHS Pickup When Full or Nearing Time Limit store->pickup

Disposal Workflow for 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide
Step 5: Final Disposal
  • Action: Once the container is full or approaches the regulatory time limit (typically 180 days for Small Quantity Generators), contact your institution's EHS office to arrange for pickup.[17] Do not overfill containers; leave at least 10% headspace for expansion.[5]

  • Causality: Your EHS department is trained and licensed to handle the consolidation, transport, and ultimate disposal of hazardous waste. The final disposal method for this type of organic compound is typically high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[18] This method ensures the complete destruction of the chemical, preventing its release into the environment.

By adhering to this comprehensive disposal plan, you ensure that your work with 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide is conducted safely, responsibly, and in full compliance with environmental regulations.

References

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Laboratory Guide for Managing Dangerous Waste. (2015). Washington State Department of Ecology. Retrieved from [Link]

  • Laboratory Waste Management Guide. (2015). King County, WA. Retrieved from [Link]

  • RCRA Hazardous Waste Compliance in Washington. (n.d.). Encamp. Retrieved from [Link]

  • SAFETY DATA SHEET: N,N-Dimethylbenzamide. (2016). Chem Service. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. Retrieved from [Link]

  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved from [Link]

  • How to Manage Chemical Waste Disposal in Academic Labs. (2018). Justrite. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). US EPA. Retrieved from [Link]

  • RCRA Regulations Explained. (n.d.). National Environmental Trainers. Retrieved from [Link]

  • RCRA facts: An Overview of the Hazardous Waste Management Law. (2021). ERA Environmental. Retrieved from [Link]

  • 4-hydroxy-N,N-dimethylbenzamide. (n.d.). PubChem. Retrieved from [Link]

  • RCRA: Resource Conservation & Recovery Act. (n.d.). HazChem Environmental. Retrieved from [Link]

  • 4-(1-Hydroxyethyl)benzamide. (2025). Chemsrc. Retrieved from [Link]

  • N-[4-(1-hydroxyethyl)phenyl]benzamide — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US EPA. Retrieved from [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2026). US EPA. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). US EPA. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET: BENZAMIDE 98%. (n.d.). Oxford Lab Fine Chem. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET: BENZAMIDE FOR SYNTHESIS. (n.d.). Loba Chemie. Retrieved from [Link]

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